2-Iodo-5-methyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIZGWEEAVFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847547-16-4 | |
| Record name | 2-iodo-5-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Halogenated Heterocycle
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-5-methyl-1,3-thiazole
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound (CAS No. 847547-16-4) has emerged as a highly valuable heterocyclic intermediate.[1] Its structure, which combines the biologically significant thiazole ring with a reactive iodine atom at the 2-position, renders it a versatile synthon for constructing complex molecular architectures.[1] The thiazole moiety is a cornerstone in numerous pharmacologically active agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[2][3] The presence of the iodo-substituent provides a predictable and efficient handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application and handling.
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The stability, solubility, and spectral characteristics of this compound dictate its handling, reaction conditions, and analytical monitoring. The product is chemically stable under standard ambient conditions at room temperature.
| Property | Value | Source |
| CAS Number | 847547-16-4 | [4][5] |
| Molecular Formula | C₄H₄INS | [1][4] |
| Molecular Weight | 225.05 g/mol | [1][5] |
| Appearance | Solid | [6] |
| Purity | Typically >95% | [1][5] |
| Storage Conditions | Store at 0°C, tightly closed, in a dry and well-ventilated place. | [1] |
| InChI | InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3 | [4][6] |
| InChIKey | HUSIZGWEEAVFKT-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | CC1=CN=C(S1)I | [4] |
Spectroscopic Signature: While specific spectral data for this exact compound is not publicly aggregated, its structure allows for predictable NMR signatures.
-
¹H NMR: One would expect two signals in the aromatic region corresponding to the C4-H proton and a singlet for the C5-methyl group protons. The chemical shift of the C4-H proton would be influenced by the adjacent sulfur and nitrogen atoms.
-
¹³C NMR: The spectrum should reveal four distinct carbon signals. The C2 carbon, bonded to iodine, would exhibit a characteristic chemical shift, typically at a lower field compared to other carbons in the ring.[7] The C4, C5, and methyl carbons would also have unique resonances.[7]
Synthesis Pathway: A Plausible Approach
While commercially available, understanding the synthesis of this compound provides context for potential impurities and scalability. A common route to the core thiazole structure is the Hantzsch thiazole synthesis.[8] A subsequent iodination step would then be required.
Caption: Plausible two-stage synthesis of this compound.
The C2 proton of thiazoles is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to install the iodine atom specifically at the 2-position.[2]
Chemical Reactivity: The Cross-Coupling Hub
The synthetic utility of this compound is dominated by the reactivity of the C-I bond. The electron-deficient nature of the thiazole ring and the excellent leaving group ability of iodide make this position highly susceptible to transition-metal-catalyzed cross-coupling reactions.[9]
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern C-C bond formation, linking the thiazole core to various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester.[10]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high yields. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are commonly employed.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
-
System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of N,N-Dimethylformamide (DMF) and water (6 mL).[10]
-
Reaction Execution: Stir the resulting mixture at 80 °C.[10] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-5-methyl-1,3-thiazole.[10]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the thiazole with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions from the heterocyclic core. It typically employs a dual-catalyst system of palladium and copper(I).[9][12]
Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination.[13] The unique copper co-catalyst activates the alkyne, forming a copper acetylide intermediate which then participates in the transmetalation step with the palladium complex.[13][14] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as a solvent.[12]
Caption: Interlocking catalytic cycles of the Sonogashira coupling.
Field-Proven Experimental Protocol: Sonogashira Coupling
-
System Preparation: In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Other Key Reactions
-
Heck Reaction: This involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene, providing another route for C-C bond formation.[15][16] The reaction mechanism also involves an oxidative addition-reductive elimination cycle, with key steps being migratory insertion of the olefin and subsequent beta-hydride elimination.[16]
-
Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for iodoarenes, SNAr is a theoretical possibility.[17] The reaction requires a strong nucleophile and is facilitated by the electron-withdrawing nature of the thiazole ring. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a Meisenheimer complex.[17][18] However, for good leaving groups like iodine, the reaction may be concerted.[17]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, or vapors.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its carbon-iodine bond make it an indispensable tool for medicinal chemists and organic scientists. Its proficiency in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the direct and efficient introduction of the valuable 5-methylthiazole scaffold into a diverse range of molecular targets. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will continue to enable innovation in the synthesis of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
An In-Depth Technical Guide to 2-Iodo-5-methyl-1,3-thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-iodo-5-methyl-1,3-thiazole, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the reactive carbon-iodine bond, make it a versatile precursor for the synthesis of complex molecular architectures. This document will delve into its chemical properties, provide a detailed synthesis protocol, explore its reactivity in pivotal cross-coupling reactions, and highlight its application in the development of pharmacologically active compounds. The content is structured to provide both foundational knowledge and actionable insights for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals.[1] Its presence in vitamin B1 (thiamine) underscores its fundamental biological role.[1] In drug development, the thiazole nucleus is a privileged structure, appearing in a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer compounds.[2] The introduction of a methyl group at the 5-position and an iodine atom at the 2-position of the thiazole ring, as in this compound, creates a highly valuable and versatile intermediate for chemical library synthesis and targeted drug design.[3]
Physicochemical and Structural Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 847547-16-4 , is a halogenated heterocyclic compound.[4][5][6][7][8] Its structure combines the stability of the thiazole ring with the reactivity of a carbon-iodine bond, making it an ideal substrate for a variety of chemical transformations.
| Property | Value |
| CAS Number | 847547-16-4 |
| Molecular Formula | C4H4INS |
| Molecular Weight | 225.05 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage | Recommended storage at 0°C to ensure stability.[3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved from its amino precursor, 2-amino-5-methylthiazole, via a Sandmeyer-type reaction. The synthesis of the starting material itself is a well-established procedure.
Synthesis of 2-Amino-5-methylthiazole
A common and efficient method for the synthesis of 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone or aldehyde with a thioamide. In this case, 2-chloropropionaldehyde is reacted with thiourea.[9]
Protocol for the Synthesis of 2-Amino-5-methylthiazole:
-
Reaction Setup: To an aqueous solution containing 2-chloropropionaldehyde, add thiourea in a molar ratio of approximately 1:1.[9]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 40°C and 100°C.[9]
-
Reaction Time: The reaction is typically allowed to proceed for a period of 1 to 15 hours, with monitoring by thin-layer chromatography (TLC) to determine completion.[9]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic to precipitate the 2-amino-5-methylthiazole. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Iodination of 2-Amino-5-methylthiazole (Sandmeyer Reaction)
With 2-amino-5-methylthiazole in hand, the crucial iodination step can be performed.
Protocol for the Synthesis of this compound:
-
Diazotization: 2-Amino-5-methylthiazole is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring.
-
Reaction Progression: Effervescence (nitrogen gas evolution) will be observed. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution to remove any excess iodine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the thiazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures typically ranging from 80°C to 110°C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, providing access to substituted alkynes.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent like THF or DMF.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of substituted amines.[10][11]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane).[12]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere at temperatures typically ranging from 80°C to 120°C.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Role in Drug Discovery and Development
This compound serves as a critical building block for the synthesis of complex molecules with potential therapeutic applications. The ability to introduce a wide variety of functional groups at the 2-position through the cross-coupling reactions described above allows for the rapid generation of chemical libraries for high-throughput screening. These libraries of 2-substituted-5-methylthiazole derivatives can be screened against various biological targets to identify novel drug candidates. The thiazole core itself is known to interact with a range of biological targets, and the substituents introduced via the iodo-precursor can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related halogenated and thiazole-containing compounds are known to be skin and eye irritants and may be harmful if inhaled or ingested.[13]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the creation of diverse libraries of 2,5-disubstituted thiazoles. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of new therapeutic agents.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]
- 8. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]
- 9. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Iodo-5-methyl-1,3-thiazole
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-iodo-5-methyl-1,3-thiazole (CAS 847547-16-4). As a key halogenated heterocyclic building block, its unambiguous structural confirmation is paramount for its application in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed examination based on high-fidelity predicted NMR data, rigorously validated through comparative analysis with structurally analogous thiazole derivatives. We delve into the nuanced electronic effects of the iodo and methyl substituents on the thiazole ring, offering a foundational understanding of the resulting chemical shifts. Furthermore, this document outlines a detailed, field-proven protocol for the acquisition and processing of high-quality NMR data for this class of compounds, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound is a valuable intermediate in synthetic chemistry, prized for its utility in forming new carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom at the C2 position makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the elaboration of the thiazole core, a scaffold that is a well-established pharmacophore found in numerous approved drugs.
Given its role as a foundational building block, the unequivocal confirmation of its structure and purity is a critical first step in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing precise information about the molecular structure in solution. This guide will elucidate the expected ¹H and ¹³C NMR spectral features of this compound.
Predicted ¹H and ¹³C NMR Data
In the absence of publicly archived experimental spectra, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction algorithms. These predictions are based on extensive databases of known chemical shifts and account for the complex electronic environment of the molecule. The subsequent sections will provide a detailed rationale for these predicted values, supported by experimental data from related compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Singlet (s) | 1H | C4–H |
| ~2.48 | Singlet (s) | 3H | C5–CH₃ |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~95.0 | C 2–I |
| ~145.0 | C 4 |
| ~130.0 | C 5 |
| ~15.0 | –C H₃ |
In-Depth Spectral Interpretation and Comparative Analysis
The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. The predicted values in the tables above can be understood by dissecting the electronic contributions of the thiazole ring and its substituents.
Analysis of the ¹H NMR Spectrum
The aromatic thiazole ring contains one proton, C4-H. The methyl group protons are not expected to show coupling to the C4-H proton due to the number of intervening bonds.
-
C4–H Signal (~7.45 ppm): The proton at the C4 position is predicted to be the most downfield signal. Its chemical shift is influenced by several factors:
-
Aromaticity: As part of an aromatic ring, the proton is deshielded by the ring current effect.
-
Heteroatom Effects: It is positioned between two heteroatoms, sulfur and nitrogen. The electron-withdrawing nature of the nitrogen atom, in particular, significantly deshields this proton. For comparison, the C4-H and C5-H protons in the parent thiazole ring appear at approximately 7.99 and 7.44 ppm, respectively, in CDCl₃[1].
-
Substituent Effects: The methyl group at C5 is a weak electron-donating group, which would slightly shield the C4 proton. Conversely, the electron-withdrawing inductive effect of the iodine at C2 would cause a slight deshielding. The predicted value reflects the net result of these competing influences.
-
-
C5–CH₃ Signal (~2.48 ppm): The methyl protons are predicted to resonate in the typical range for a methyl group attached to an aromatic ring. In 5-methylthiazole, this signal appears at approximately 2.47 ppm, which strongly supports our prediction[2]. The singlet multiplicity is expected as there are no adjacent protons within three bonds to couple with.
Analysis of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are highly diagnostic of their bonding environment.
-
C2 Signal (~95.0 ppm): This carbon is bonded to two heteroatoms (N and S) and a halogen (I). The direct attachment to the electronegative nitrogen atom causes a significant downfield shift. However, the most dominant influence is the "heavy atom effect" of iodine. Large, polarizable atoms like iodine and bromine induce a substantial upfield (shielding) shift on the carbon to which they are attached. For instance, the C2 carbon in 2-bromothiazole resonates at ~138 ppm, whereas in the parent thiazole it is at ~153 ppm. The even larger iodine atom is expected to shift this signal further upfield into the predicted region of ~95.0 ppm.
-
C4 Signal (~145.0 ppm): This carbon is predicted to be the most downfield carbon signal. It is adjacent to the electronegative nitrogen atom and is part of the C=N double bond, both of which are strongly deshielding effects. In 5-methylthiazole, the C4 signal is observed at 149.9 ppm[3]. The presence of the iodo group at C2 likely provides some slight shielding to C4, resulting in the predicted shift.
-
C5 Signal (~130.0 ppm): The C5 carbon is attached to the methyl group and the sulfur atom. Its chemical shift is generally found between that of C2 and C4 in substituted thiazoles. The experimental value for C5 in 5-methylthiazole is 128.5 ppm, which is in excellent agreement with our predicted value[3].
-
–CH₃ Signal (~15.0 ppm): The methyl carbon is predicted to appear in the far upfield region of the spectrum, which is characteristic of sp³-hybridized alkyl carbons. The experimental value for the methyl carbon in 5-methylthiazole is 14.9 ppm, providing strong validation for this prediction[3].
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system to guarantee accuracy and precision.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that solvent signals may obscure parts of the spectrum.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.
-
Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used for referencing the ¹H spectrum. For the ¹³C spectrum, the solvent signal (e.g., CDCl₃ triplet at 77.16 ppm) is used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C), but care must be taken as it is volatile.
Spectrometer Setup and ¹H NMR Acquisition
-
Instrument Tuning: Tune and match the NMR probe for the ¹H frequency to ensure maximum sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 5 seconds. This longer delay is crucial for accurate integration, ensuring complete relaxation of all protons.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Spectrometer Setup and ¹³C NMR Acquisition
-
Instrument Tuning: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters (Example for a 100 MHz ¹³C frequency):
-
Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance (1.1%). The number of scans can be increased for more dilute samples.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to cover the entire range of organic carbons.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply an automated or manual baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent triplet (center peak at 77.16 ppm).
-
Integration: For the ¹H spectrum, integrate the signals and normalize them to a known number of protons (e.g., set the singlet at ~7.45 ppm to 1).
Visualized Structural and Workflow Diagrams
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with IUPAC-consistent atom numbering used for NMR assignments.
Caption: Structure of this compound with atom numbering.
NMR Analysis Workflow
This workflow diagram outlines the logical progression from sample preparation to final structural elucidation.
Caption: Standard workflow for NMR structural analysis.
Conclusion
This technical guide provides a robust framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted data with a rigorous comparative analysis of related compounds, we have established a reliable set of expected chemical shifts and provided a detailed rationale for their origins. The included experimental protocol offers a practical and validated methodology for researchers to acquire their own high-quality data. This document serves as an essential resource for scientists engaged in the synthesis and characterization of novel thiazole-based molecules, ensuring confidence in their structural assignments and facilitating the advancement of their research endeavors.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-5-methyl-1,3-thiazole
Prepared by: A Senior Application Scientist
Foreword: The Analytical Imperative for Heterocyclic Building Blocks
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole moiety is a privileged scaffold, present in a multitude of pharmacologically active agents.[1][2] The subject of this guide, 2-Iodo-5-methyl-1,3-thiazole (CAS 847547-16-4), represents a particularly valuable synthetic intermediate.[3] Its utility stems from the dual functionality of the thiazole core and the reactive C-I bond, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.
The unambiguous structural confirmation of such a key building block is not merely a procedural formality; it is the foundation upon which all subsequent research and development rests. An impurity, an isomer, or a misidentified compound can lead to immense losses in time, resources, and scientific opportunity. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, approaching the analysis from a multi-technique perspective. We will delve into the "why" behind the expected spectral data, grounding our predictions in the fundamental principles of molecular structure and spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and electronic environment of the heterocyclic ring.
Proton (¹H) NMR Spectroscopy
Rationale & Anticipated Features The structure of this compound presents two distinct proton environments: the lone aromatic proton on the thiazole ring (C4-H) and the protons of the methyl group (C5-CH₃).
-
C4-H Proton: This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic system. The electronegativity of the adjacent sulfur atom and the overall aromatic ring current will deshield this proton, causing it to resonate significantly downfield. We anticipate a singlet, as there are no adjacent protons within coupling distance (typically 3-4 bonds).
-
C5-CH₃ Protons: These protons are on a methyl group attached to the thiazole ring. While aliphatic, their proximity to the aromatic ring will cause a downfield shift compared to a simple alkane. They will appear as a sharp singlet, integrating to three protons.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.[4]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.[5]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons).
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy
Rationale & Anticipated Features The molecule has four unique carbon atoms: three within the thiazole ring (C2, C4, C5) and one in the methyl group.
-
C2 Carbon: This carbon is bonded to an electronegative nitrogen and a highly polarizable iodine atom. This environment results in extreme deshielding, placing its resonance at a very low field, potentially >160 ppm. The C-I bond's effect is particularly pronounced.
-
C4 & C5 Carbons: These are sp²-hybridized carbons within the aromatic ring. Their chemical shifts will be in the typical aromatic region (110-150 ppm). C5, being attached to the methyl group, will likely be further downfield than C4.
-
Methyl Carbon (-CH₃): This sp³-hybridized carbon will resonate at the highest field (most upfield), characteristic of aliphatic carbons.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Predicted NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| C4-H | δ 7.5-7.8 ppm (s, 1H) | δ 135-145 ppm | Aromatic proton on an electron-poor ring. |
| C5-CH₃ | δ 2.4-2.6 ppm (s, 3H) | δ 12-18 ppm | Aliphatic protons adjacent to an aromatic ring. |
| C2 | - | δ > 160 ppm | Attached to N and I; highly deshielded. |
| C5 | - | δ 140-150 ppm | Aromatic carbon attached to the methyl group. |
Mass Spectrometry (MS): Confirming Molecular Integrity and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.
Rationale & Anticipated Features The molecular formula of this compound is C₄H₄INS.[3][6]
-
Molecular Ion (M⁺): The nominal molecular weight is 225 g/mol . High-resolution mass spectrometry (HRMS) would provide an exact mass (e.g., 224.9167 for [M+H]⁺), confirming the elemental composition.[7]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it will not contribute a complex isotopic pattern. Sulfur has a characteristic M+2 peak (³⁴S) with an abundance of ~4.2% relative to the M peak (³²S).
-
Fragmentation: The C-I bond is the weakest bond in the molecule (bond enthalpy ~238 kJ/mol) and is expected to cleave readily.[8] Key fragmentation pathways would likely involve:
-
Loss of an iodine radical ([M-I]⁺), resulting in a fragment at m/z 98. This is often a very prominent peak for iodo-compounds.
-
Loss of a methyl radical ([M-CH₃]⁺), giving a fragment at m/z 210.
-
Cleavage of the thiazole ring.
-
Experimental Protocol
-
Technique Selection: Electron Ionization (EI) is excellent for inducing fragmentation and creating a library-searchable spectrum. Electrospray Ionization (ESI), coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap, is ideal for accurate mass determination.
-
Sample Introduction: For EI, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet. For ESI, infuse a dilute solution in a suitable solvent (e.g., acetonitrile/water) directly into the source.
-
Instrument Parameters (EI):
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Instrument Parameters (ESI-HRMS):
-
Ionization Mode: Positive ion mode is typically effective.
-
Capillary Voltage: 3-4 kV.
-
Mass Analyzer: Set to a resolving power >10,000.
-
Visualization: Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups and the overall skeletal structure.
Rationale & Anticipated Features The analysis of the IR spectrum focuses on identifying vibrations characteristic of the thiazole ring and its substituents.
-
C-H Vibrations: Look for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1450 cm⁻¹ region. These are often sharp and characteristic.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex but highly diagnostic. A key feature to look for is the C-I stretching vibration, which is expected in the far-IR region, typically between 600-500 cm⁻¹.[10]
Experimental Protocol
-
Sample Preparation: The easiest method is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Acquire the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H Stretch | Medium |
| 1600-1450 | Thiazole Ring (C=N, C=C) Stretch | Medium-Strong |
| 1450-1370 | CH₃ Bending | Medium |
| 600-500 | C-I Stretch | Medium-Weak |
UV-Visible Spectroscopy: Characterizing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system of the thiazole ring.
Rationale & Anticipated Features The thiazole ring is a chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. The exact wavelength of maximum absorbance (λ_max) is influenced by substituents.[11][12][13] The methyl group (an auxochrome) and the iodine atom will modify the energy of these transitions. We can expect one or more strong absorption bands in the 230-280 nm range, which is typical for substituted thiazole systems.[14]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or cyclohexane are common choices.
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-0.8 A.U.).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to serve as the blank and run a baseline correction.
-
Rinse and fill the cuvette with the sample solution and record the spectrum over a range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization: Overall Analytical Workflow
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Summary and Conclusion
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. Mass spectrometry validates the molecular weight and elemental formula while providing insight into structural stability through fragmentation patterns. Infrared spectroscopy offers a rapid check for key functional groups and the thiazole core, and UV-Visible spectroscopy characterizes the electronic properties of the conjugated system.
By integrating the data from these orthogonal techniques, a researcher or drug development professional can achieve an unambiguous and robust confirmation of the structure and purity of this vital synthetic building block, ensuring the integrity and reliability of all subsequent scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Iodination of 5-Methyl-1,3-thiazole: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the iodination of 5-methyl-1,3-thiazole, a critical transformation in the synthesis of valuable building blocks for drug discovery. The document delves into the mechanistic underpinnings of this electrophilic aromatic substitution, explores and compares various synthetic protocols, and highlights the utility of the resulting 2-iodo-5-methyl-1,3-thiazole in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of Iodinated Thiazoles in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutic agents.[3][4] Halogenated thiazoles, particularly iodinated derivatives, serve as exceptionally versatile intermediates. The carbon-iodine bond offers a reactive handle for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments.[5] This strategic functionalization is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies, a fundamental aspect of modern drug discovery.[5]
5-Methyl-1,3-thiazole, in particular, presents an interesting substrate for iodination. The resulting product, this compound, is a key building block for accessing a range of biologically active molecules.[5] This guide will provide a detailed exploration of the synthesis of this important intermediate, focusing on the underlying principles that govern its formation and the practical considerations for its efficient preparation.
The Iodination Reaction: A Mechanistic Perspective
The iodination of 5-methyl-1,3-thiazole is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this transformation is dictated by the electronic properties of the thiazole ring and the directing influence of the methyl substituent.
Electronic Landscape of the Thiazole Ring
The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the electron density is not uniformly distributed. The sulfur atom at position 1 is electron-donating, while the nitrogen atom at position 3 is electron-withdrawing. Resonance analysis indicates that the C5 position is the most electron-rich and therefore the most nucleophilic, followed by the C2 and C4 positions.
The Role of the Methyl Group: Regiochemical Control
The methyl group at the C5 position is an activating group, donating electron density to the ring through an inductive effect.[6] In electrophilic aromatic substitution reactions, activating groups are typically ortho, para-directing.[7][8] In the context of the 5-methyl-1,3-thiazole ring, the positions ortho to the methyl group are C4 and the nitrogen at position 1 (which is not a site for electrophilic attack on carbon). The position para to the methyl group is C2.
The interplay between the inherent reactivity of the thiazole ring and the directing effect of the C5-methyl group governs the regioselectivity of iodination. While the C5 position is electronically favored in unsubstituted thiazole, the presence of the methyl group at this position directs the incoming electrophile to the C2 position. The C2 position is sterically accessible and electronically activated by the para-directing methyl group.
dot graph "Thiazole_Resonance_and_Reactivity" { layout=neato; node [shape=plaintext]; rankdir=LR;
}
Regioselectivity of Iodination
Synthetic Methodologies for the Iodination of 5-Methyl-1,3-thiazole
Several methods can be employed for the iodination of 5-methyl-1,3-thiazole. The choice of method often depends on factors such as desired yield, scalability, and tolerance of other functional groups.
Direct Iodination with Molecular Iodine
Direct iodination using molecular iodine (I₂) is a classical method. The reaction typically requires an activating agent or a base to facilitate the generation of a more potent electrophilic iodine species.
Protocol:
-
To a solution of 5-methyl-1,3-thiazole in a suitable solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.[9]
-
Add molecular iodine portion-wise to the stirred solution.[9]
-
The reaction mixture is typically heated to facilitate the reaction.[9]
-
Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.
-
The product is then extracted with an organic solvent and purified by chromatography.
Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that is widely used for the iodination of a variety of aromatic and heteroaromatic compounds.[10] It offers advantages in terms of ease of handling and often provides higher yields and cleaner reactions compared to molecular iodine.
Protocol:
-
Dissolve 5-methyl-1,3-thiazole in a suitable solvent, such as dry N,N-dimethylformamide (DMF).[11]
-
Add N-iodosuccinimide (typically 1.1 equivalents) to the solution.[11]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Lithiation Followed by Iodination
For substrates where direct electrophilic substitution is challenging or leads to undesired regioselectivity, a two-step approach involving lithiation followed by quenching with an iodine source can be employed. This method takes advantage of the acidity of the proton at the C2 position of the thiazole ring.
Protocol:
-
Dissolve 5-methyl-1,3-thiazole in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the C2 position, forming a lithiated intermediate.[12]
-
After a short stirring period, quench the reaction by adding a solution of iodine in the same solvent.[12]
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Comparative Analysis of Iodination Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Iodination | I₂, Base (e.g., K₂CO₃) | DMF, elevated temperature | Cost-effective | Can require harsh conditions, may lead to side products |
| NIS Iodination | N-Iodosuccinimide | DMF, room temp. or gentle heat | Mild conditions, high yields, clean reactions | More expensive than I₂ |
| Lithiation-Iodination | n-BuLi, I₂ | THF, -78 °C | High regioselectivity, suitable for less reactive substrates | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents |
Applications of this compound in Drug Discovery
The synthetic utility of this compound is vast, primarily due to its ability to participate in a wide range of palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the thiazole ring, a key strategy in the development of new drug candidates.
dot graph "Applications_in_Drug_Discovery" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
}
Synthetic utility in drug discovery
While specific, publicly disclosed drug candidates synthesized directly from this compound are proprietary, the literature is replete with examples of analogous structures demonstrating significant biological activity. For instance, substituted 2-aryl and 2-amino-thiazoles are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15] The ability to readily diversify the 2-position of the 5-methyl-1,3-thiazole core makes this iodinated intermediate a highly valuable tool for lead optimization and the exploration of novel chemical space in drug discovery programs.[16]
Conclusion
The iodination of 5-methyl-1,3-thiazole is a cornerstone reaction for the synthesis of a versatile building block in medicinal chemistry. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is crucial for the successful implementation of this transformation. This guide has provided a detailed overview of the key synthetic methodologies, offering a comparative analysis to aid in the selection of the most appropriate protocol for a given research objective. The demonstrated utility of this compound in enabling access to a wide range of functionalized thiazole derivatives underscores its importance for researchers, scientists, and drug development professionals dedicated to the discovery of new and effective medicines.
References
- 1. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 11. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Electrophilic Substitution on the Thiazole Ring: A Technical Guide for Drug Development Professionals
Introduction: The Thiazole Core in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in a plethora of therapeutic agents, from the vitamin thiamine (B1) to antibiotics, antifungals, and anti-inflammatory drugs.[2][3] Understanding the reactivity of the thiazole nucleus is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth exploration of electrophilic substitution reactions on the thiazole ring, offering field-proven insights into its reactivity, regioselectivity, and the practical execution of key chemical transformations.
Part 1: Core Principles of Thiazole Reactivity
Electronic Structure and Aromaticity
The thiazole ring is an aromatic system, a property conferred by the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule.[4][5] This aromaticity is evidenced by ¹H NMR chemical shifts of the ring protons, which resonate in the aromatic region between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[6]
However, the presence of two heteroatoms with differing electronegativities—the electron-donating sulfur and the electron-withdrawing nitrogen—creates a polarized system.[2][5] The nitrogen atom, through its inductive effect, significantly deactivates the ring towards electrophilic attack, making thiazole less reactive than other five-membered heterocycles like thiophene or furan.[6][7] The calculated π-electron density reveals that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[6][8] Conversely, the C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases or nucleophilic attack.[2][9]
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Thiazole Resonance Structures" Thiazole [label=<
>]; end
}
Caption: Resonance and electron density distribution in the thiazole ring.
Regioselectivity: The Predominance of C5 Substitution
The inherent electronic distribution of the thiazole ring dictates the regioselectivity of electrophilic aromatic substitution (EAS). The order of reactivity for electrophilic attack is firmly established:
C5 > C4 > C2
Calculated pi-electron density maps clearly mark C5 as the primary site for electrophilic attack.[6][8] The C2 position is strongly deactivated by the adjacent electronegative nitrogen atom, making substitution at this position highly unfavorable. Electrophilic attack at C4 is possible but is significantly less favored than at C5.[8] This inherent regioselectivity is a critical guiding principle in the synthesis of specifically substituted thiazole derivatives.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, margin=0.1]; edge [fontname="Helvetica", fontsize=10];
subgraph "Electrophilic Attack on Thiazole" { node [fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazole [label="Thiazole"]; E_plus [label="E+", shape=plaintext, fontsize=16, fontcolor="#EA4335"];
} }
Caption: Regioselectivity of electrophilic attack on the thiazole ring.
The Role of Substituents: Activation and Deactivation
The inherent resistance of the thiazole ring to EAS can be modulated by the presence of substituents. This principle is fundamental to synthetic strategy.
-
Activating Groups (Electron-Donating Groups - EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl (-R) groups enhance the electron density of the ring, thereby increasing its nucleophilicity and facilitating electrophilic attack. An EDG at the C2 position is particularly effective at activating the C5 position for substitution, often allowing reactions to proceed under much milder conditions.[2]
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂) or halo (-X) further decrease the electron density of the ring, making electrophilic substitution even more difficult.
The interplay between the inherent reactivity of the ring and the electronic nature of its substituents determines the feasibility and outcome of any given electrophilic substitution reaction.
Part 2: Key Electrophilic Substitution Reactions
Halogenation
Direct halogenation of unsubstituted thiazole is generally difficult and requires harsh conditions.[6] However, the reaction becomes significantly more feasible with activating groups present on the ring.
-
Bromination: Unsubstituted thiazole can be brominated in the vapor phase to yield 2-bromothiazole and 2,5-dibromothiazole.[6] For substituted, activated thiazoles, such as 2-aminothiazoles, bromination at the C5 position is highly efficient. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering good yields and high regioselectivity.[10] Copper(II) bromide (CuBr₂) also serves as an effective and selective reagent for the C5 bromination of 2-aminothiazoles.[10]
Nitration
Nitration of the thiazole ring requires vigorous conditions due to the deactivating nature of the ring and the protonation of the ring nitrogen under strongly acidic conditions, which further deactivates the system.[7]
-
Reagents and Conditions: The typical nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid.[11] Alternatively, a mixture of nitric acid and acetic anhydride can be employed.[11][12]
-
Regioselectivity: The reaction overwhelmingly yields the 5-nitrothiazole derivative. Even with an activating group at C4 (e.g., 4-methylthiazole), nitration still occurs at the C5 position.[7] The mechanism is believed to involve the electrophilic attack of the nitronium ion (NO₂⁺) on the protonated thiazolium cation.[7]
Caption: Simplified mechanism for the nitration of thiazole.
Sulfonation
Similar to nitration, sulfonation requires forcing conditions.
-
Reagents and Conditions: The reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid at high temperatures (e.g., 250 °C).[6]
-
Product: The product is thiazole-5-sulfonic acid. The mechanism is analogous to nitration, involving electrophilic attack on the protonated thiazole ring.[7]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[13][14] It is particularly useful for activated thiazole systems.
-
Reagents: The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15]
-
Mechanism: The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[15]
-
Applicability: This reaction works best with thiazoles bearing electron-donating groups. For example, 2-aryliminothiazolidin-4-ones can be successfully formylated at the C5 position.[4][13]
Part 3: Data Presentation & Experimental Protocols
Summary of Electrophilic Substitution Reactions on Thiazole
| Reaction | Substrate | Reagent(s) | Position of Substitution | Typical Yield | Reference(s) |
| Bromination | 2-Aminothiazole | NBS / Acetonitrile | C5 | Good to Excellent | [10] |
| Bromination | 2-Aminothiazole | CuBr₂ / Acetonitrile | C5 | Excellent | [10] |
| Bromination | 2-Amino-4-t-butylthiazole | NBS / Acetonitrile | C5 | High | [16] |
| Nitration | Thiazole | conc. HNO₃ / conc. H₂SO₄ | C5 | Moderate | [11] |
| Nitration | 2-Amino-4-methylthiazole | fuming HNO₃ / conc. H₂SO₄ | C5 | 69% | [11] |
| Nitration | 2-Acetamidothiazole | HNO₃ / Acetic Anhydride | C5 | High | [11] |
| Sulfonation | Thiazole | H₂SO₄ / Oleum (250 °C) | C5 | N/A | [6] |
| Formylation | 2-Aryliminothiazolidin-4-one | POCl₃ / DMF | C5 | Good | [13] |
Yields are qualitative (Good, Excellent) where specific percentages are not available in the cited literature but are described as such.
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: C5-Bromination of 2-Amino-4-tert-butylthiazole using N-Bromosuccinimide (NBS)
Source: Adapted from BenchChem Technical Support Center.[16]
Causality: This protocol utilizes the activating effect of the C2-amino and C4-alkyl groups to achieve highly regioselective bromination at the electron-rich C5 position. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. Acetonitrile is a suitable polar aprotic solvent. The reaction is run at low temperature to minimize the formation of di-brominated byproducts.
Methodology:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a temperature probe, dissolve 2-amino-4-tert-butylthiazole (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical for selectivity.
-
Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile. A slight excess of NBS ensures complete consumption of the starting material.
-
Addition: Slowly add the NBS solution to the cooled thiazole solution via the addition funnel over a period of 1-2 hours. The slow addition rate helps to control the reaction exotherm and maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, allow the reaction mixture to warm to room temperature. The crude product exists as the hydrobromide salt due to the HBr byproduct generated. Neutralize the mixture by adding it to a stirred aqueous solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) until the pH is ~7-8. This will precipitate the free base of the product.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: C5-Bromination of a 2-Aminothiazole Derivative using Copper(II) Bromide (CuBr₂)
Source: Adapted from BenchChem Technical Support Center.[10]
Causality: CuBr₂ is an effective and highly regioselective reagent for the bromination of activated heterocycles. It provides a mild alternative to other brominating agents and often results in clean reactions with high yields. The reaction can typically be run at room temperature.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminothiazole derivative (1.0 equivalent) and CuBr₂ (1.0-1.1 equivalents) in acetonitrile.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate. Wash the organic solution with a dilute aqueous ammonia solution (e.g., 0.1 M) to remove copper salts, which will form a deep blue complex in the aqueous layer. Follow with a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Conclusion
The electrophilic substitution of thiazole is a nuanced yet powerful tool in synthetic organic and medicinal chemistry. While the parent ring is inherently deactivated, a thorough understanding of its electronic properties, regioselectivity, and the profound influence of substituents allows for the strategic functionalization of the thiazole core. Activating groups, particularly at the C2-position, are crucial for enabling a wide range of transformations at the C5-position under manageable conditions. The protocols and data presented herein provide a practical framework for researchers, scientists, and drug development professionals to harness the chemistry of the thiazole ring, paving the way for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Molecular Structure of 2-Iodo-5-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and properties of 2-Iodo-5-methyl-1,3-thiazole. Designed for professionals in chemical research and drug development, this document synthesizes structural data, spectroscopic analysis, and reactivity principles to offer a holistic understanding of this versatile heterocyclic building block.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products, such as thiamine (Vitamin B1), and synthetic pharmaceuticals underscores its utility as a pharmacophore. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of a methyl group at the 5-position and an iodine atom at the 2-position of the thiazole ring, as in this compound, creates a molecule with significant potential for further chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules.[4]
Molecular Structure and Physicochemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C4H4INS and a molecular weight of 225.05 g/mol .[5] The presence of the iodine atom at the 2-position is a key feature, rendering this position highly susceptible to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[4]
Structural Elucidation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4INS | [5] |
| Molecular Weight | 225.05 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 847747-16-4 | [7] |
| Canonical SMILES | CC1=CN=C(S1)I | Inferred from Structure |
| InChI Key | HUSIZGWEEAVFKT-UHFFFAOYSA-N | Inferred from Structure |
| Predicted LogP | 2.05610 | [7] |
| Purity | >95% | [4] |
| Storage Conditions | 0°C | [4] |
Inferred Bond Parameters and Geometry
Based on the crystallographic data of 6-Iodo-2-methyl-1,3-benzothiazole, the bond lengths and angles within the this compound ring are expected to exhibit characteristics of a delocalized aromatic system.[6] The C-S and C-N bonds will have lengths intermediate between single and double bonds. The C-I bond is the most notable feature, being the longest and weakest bond involving the thiazole ring, which is the basis for its reactivity in cross-coupling reactions.
Caption: Predicted molecular structure with inferred bond lengths.
Synthesis and Reactivity
General Synthesis of 2-Iodothiazoles
While a specific, detailed protocol for the synthesis of this compound is not prominently described in the reviewed literature, a plausible synthetic route can be conceptualized based on established methods for thiazole synthesis. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. For this compound, a potential pathway could involve the iodination of 2-amino-5-methylthiazole or a related precursor.
Caption: A conceptual workflow for the synthesis of this compound.
Reactivity in Cross-Coupling Reactions
The C-I bond in this compound is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-H, C-N, and C-S bonds. This makes it an excellent substrate for introducing a wide range of functional groups at the 2-position of the thiazole ring.
Common cross-coupling reactions for which this compound would be a suitable substrate include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The ability to participate in these reactions makes this compound a valuable building block for creating libraries of substituted thiazole derivatives for drug screening.[8]
Spectroscopic Characterization (Predicted)
Direct experimental spectra for this compound are not available in the surveyed literature. However, the expected spectroscopic features can be predicted based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple. The methyl protons at the 5-position would likely appear as a singlet around δ 2.4-2.6 ppm. The single proton on the thiazole ring at the 4-position would also be a singlet, expected further downfield, likely in the range of δ 7.0-7.5 ppm.
-
¹³C NMR: The carbon spectrum would show four distinct signals. The methyl carbon would be the most upfield signal. The three carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine (C2) is expected to be significantly shifted upfield due to the heavy atom effect of iodine.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2 | - | ~100-110 |
| C4 | ~7.0-7.5 (s, 1H) | ~125-135 |
| C5 | - | ~140-150 |
| -CH₃ | ~2.4-2.6 (s, 3H) | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.[9]
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 225. A prominent peak at m/z 127, corresponding to the iodine cation [I]⁺, is also anticipated due to the facile cleavage of the C-I bond.[10] Another significant fragmentation pathway would be the loss of the iodine atom, leading to a fragment ion [M-I]⁺ at m/z 98.
Applications in Drug Discovery and Development
The thiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of novel drug candidates.[1][2] Its utility lies in the ability to introduce diverse substituents at the 2-position through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Logical workflow for the use of this compound in drug discovery.
Thiazole-containing compounds have been investigated for a wide range of therapeutic targets, and the ability to readily modify the this compound core allows for the rapid generation of analogs to probe these targets.
Conclusion
This compound is a strategically important heterocyclic building block. While detailed experimental characterization is not widely published, its molecular structure, spectroscopic properties, and reactivity can be reliably inferred from the well-established chemistry of thiazoles and iodo-aromatic compounds. Its primary value lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery, where the introduction of molecular diversity is paramount. Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 847547-16-4_THIAZOLE, 2-IODO-5-METHYLCAS号:847547-16-4_THIAZOLE, 2-IODO-5-METHYL【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical Properties of Substituted Iodo-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration of the core physical properties of substituted iodo-thiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By understanding and controlling these properties, researchers can optimize molecular design for enhanced efficacy, bioavailability, and performance in a range of applications. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and physical characteristics, supported by established experimental protocols and spectroscopic analysis.
The Strategic Importance of the Iodo-Thiazole Scaffold
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The introduction of an iodine atom onto this ring provides a powerful tool for medicinal chemists. The carbon-iodine bond is relatively weak, making iodo-thiazoles versatile intermediates for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. Furthermore, the iodine substituent itself, through halogen bonding and its electronic and steric effects, can significantly influence a molecule's interaction with biological targets. Understanding the fundamental physical properties of these substituted iodo-thiazoles is therefore paramount for rational drug design and development.
Melting Point and Boiling Point: Probing Intermolecular Forces
The melting and boiling points of a compound provide a direct indication of the strength of its intermolecular forces. In the solid state, these forces dictate the crystal lattice energy. For substituted iodo-thiazoles, these properties are influenced by a combination of factors including molecular weight, symmetry, polarity, and the potential for hydrogen bonding and halogen bonding.
Influence of Substituents on Melting and Boiling Points
-
Molecular Weight and van der Waals Forces: As a general trend, for a homologous series of substituted iodo-thiazoles, melting and boiling points increase with molecular weight due to stronger van der Waals forces.
-
Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points. The position of the iodine atom and other substituents on the thiazole ring can significantly impact molecular symmetry.
-
Polarity and Dipole-Dipole Interactions: The introduction of polar substituents, such as nitro (-NO₂) or cyano (-CN) groups, increases the molecular dipole moment, leading to stronger dipole-dipole interactions and consequently higher melting and boiling points.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding, such as amino (-NH₂) or hydroxyl (-OH) groups, dramatically increase melting and boiling points due to the strength of these interactions.
-
Halogen Bonding: The iodine atom itself can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This can contribute to the stability of the crystal lattice and influence the melting point.
Table 1: Illustrative Melting Points of Substituted Iodo-Thiazole Derivatives
| Compound | Substituents | Melting Point (°C) | Citation |
| 2-Amino-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | 3-[2-(5-chloro-2-thienyl)-2-oxoethyl] on 2-aminobenzothiazole | 210–213 | [1] |
| 2-Methyl-1H-imidazo[2,1-b][1][2]benzothiazol-4-ium triiodide | Fused imidazo ring, methyl group | 154–156 | [1] |
| 2-(5-Chloro-2-thienyl)-1H-imidazo[2,1-b][1][2]benzothiazol-4-ium triiodide | Fused imidazo ring, 5-chloro-2-thienyl group | 191–193 | [1] |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of the substituted iodo-thiazole
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm high.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample closely through the magnifying lens.
-
Record the Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the clear point). This range is the melting point of the compound.
-
Repeat: For accuracy, perform at least two measurements.
Solubility: A Critical Parameter for Bioavailability and Formulation
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical property for drug candidates. Poor aqueous solubility can lead to low bioavailability and challenges in formulation development. The solubility of substituted iodo-thiazoles is governed by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.
Factors Influencing the Solubility of Substituted Iodo-Thiazoles
-
Polarity of Substituents: The introduction of polar functional groups that can engage in hydrogen bonding with water (e.g., -OH, -NH₂, -COOH) will generally increase aqueous solubility. Conversely, the addition of large, non-polar (lipophilic) substituents, such as long alkyl chains or aryl groups, will decrease aqueous solubility and increase solubility in organic solvents.
-
Crystal Lattice Energy: A high melting point is often indicative of a strong, stable crystal lattice that is difficult to disrupt. Consequently, compounds with high melting points often exhibit lower solubility.
-
Ionization (pKa): The solubility of ionizable compounds is highly pH-dependent. For substituted iodo-thiazoles with basic nitrogen atoms or acidic protons, their solubility in aqueous media will be significantly influenced by the pH of the solution relative to their pKa.
Table 2: General Solubility Trends of Substituted Iodo-Thiazoles
| Solvent Type | General Solubility | Rationale |
| Water | Low to moderate | Depends on the presence of polar, hydrogen-bonding substituents. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to high | Can act as both hydrogen bond donors and acceptors, and have a non-polar component. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at dissolving a wide range of organic compounds. |
| Ethers (e.g., Diethyl ether, THF) | Moderate to high | Good solvents for many organic molecules. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | High | High polarity and ability to solvate a wide range of solutes. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
The substituted iodo-thiazole compound
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound, taking into account the dilution factor.
pKa: The Key to Understanding Ionization and pH-Dependent Behavior
The pKa is a measure of the acidity of a compound. For substituted iodo-thiazoles, the basicity of the thiazole nitrogen atom is a key parameter. The pKa of the conjugate acid (the protonated thiazole) determines the extent of ionization at a given pH. This is critically important for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and interaction with biological targets. The pKa of thiazole itself is approximately 2.5, indicating it is a weak base.
Influence of Substituents on the pKa of Iodo-Thiazoles
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the thiazole ring, such as alkyl or amino groups, increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of the conjugate acid.
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro, cyano, or the iodine atom itself (through its inductive effect), decrease the electron density on the nitrogen, making it less basic and lowering the pKa.
-
Position of the Substituent: The effect of a substituent on pKa is dependent on its position relative to the nitrogen atom. Substituents at the 2- and 4-positions have a more pronounced effect on the basicity of the thiazole nitrogen than those at the 5-position.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Solution of the substituted iodo-thiazole of known concentration
-
Beaker
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: Dissolve a known amount of the iodo-thiazole derivative in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Slowly add the titrant (strong acid for a basic compound) from the burette in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Titration Curve: Continue the titration well past the equivalence point. Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This can be determined from the titration curve or by analyzing the first or second derivative of the curve.
Crystal Structure: The Blueprint of the Solid State
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. For substituted iodo-thiazoles, XRD can reveal details about crystal packing, hydrogen bonding, and the role of the iodine atom in halogen bonding.
Insights from X-ray Crystallography
-
Molecular Conformation: XRD provides the exact conformation of the molecule in the solid state.
-
Intermolecular Interactions: It allows for the visualization and characterization of hydrogen bonds, halogen bonds, and π-π stacking interactions, which are crucial for crystal packing and physical properties.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. XRD is the definitive method for identifying and characterizing polymorphs.
Example Crystal Structure: The crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has been determined, providing valuable insights into the geometry and intermolecular interactions of an iodo-substituted heterocyclic system.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
Growing suitable single crystals is often the most challenging step in this process.
Procedure Overview:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and refined to obtain the final crystal structure.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic techniques provide a wealth of information about the structure and electronic properties of substituted iodo-thiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The chemical shifts of the thiazole ring protons are indicative of the electronic effects of the substituents.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons are also sensitive to the electronic nature of the substituents.
Table 3: Representative ¹H and ¹³C NMR Data for a Substituted Iodo-Thiazole Derivative (Example: 2-Amino-3-[2-(thiophen-2-yl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Citation |
| ¹H | 8.96 | s | CH= | [1] |
| ¹H | 8.29-8.37 | m | H⁵, H⁸ (benzothiazole) | [1] |
| ¹³C | 148.23 | - | C¹⁰ (imidazo) | [1] |
| ¹³C | 134.90 | - | C² (benzothiazole) | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For substituted iodo-thiazoles, IR can confirm the presence of the thiazole ring and any functional groups introduced as substituents (e.g., C=O, N-H, C-N).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.
Conclusion
The physical properties of substituted iodo-thiazoles are a complex interplay of various structural features. A thorough understanding of these properties is essential for the successful design and development of new drug candidates and functional materials. This guide has provided a framework for understanding and characterizing the key physical properties of this important class of compounds, integrating theoretical principles with practical experimental protocols. Further research to expand the database of physical properties for a wider range of substituted iodo-thiazoles will undoubtedly accelerate innovation in this field.
References
The Thiazole Nucleus: A Historical and Synthetic Guide for the Modern Chemist
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a deceptively simple five-membered heterocycle, stands as a cornerstone of modern medicinal chemistry. Its journey from a curiosity of 19th-century organic synthesis to a privileged scaffold in blockbuster pharmaceuticals is a story of fundamental discovery, synthetic ingenuity, and an ever-deepening understanding of its biological significance. This guide provides an in-depth exploration of the discovery and history of functionalized thiazoles, offering field-proven insights and detailed methodologies for the professionals shaping the future of drug discovery.
The Dawn of Thiazole Chemistry: Hantzsch's Foundational Synthesis
The history of thiazoles is inextricably linked to the German chemist Arthur Hantzsch. In 1887, building on the analogy between the six-membered pyridine and the five-membered thiophene, Hantzsch reported the first rational synthesis of the thiazole core.[1][2] This reaction, now universally known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[3] This discovery was not merely the creation of a new compound but the opening of a gateway to an entirely new class of heterocycles.
The elegance and robustness of the Hantzsch synthesis were its immediate strengths. By providing a reliable method to construct the thiazole ring, it enabled systematic investigation of its properties and reactivity. The reaction proceeds through a multi-step pathway, typically initiated by an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] Its versatility allows for the preparation of a wide array of substituted thiazoles by simply varying the α-haloketone and thioamide starting materials.[5]
Figure 1: Conceptual workflow of the Hantzsch Thiazole Synthesis.
Expanding the Synthetic Toolkit: Beyond Hantzsch
While the Hantzsch synthesis remains a workhorse, the growing demand for increasingly complex and diversely functionalized thiazoles spurred the development of alternative synthetic strategies. Each new method offered unique advantages in terms of substrate scope, regioselectivity, or reaction conditions.
Table 1: Comparison of Key Thiazole Synthesis Methods
| Synthesis Method | Key Reactants | Primary Product Type | Key Advantages |
| Hantzsch Synthesis (1887) | α-Haloketone, Thioamide | 2,4- or 2,4,5-Substituted Thiazoles | High yields, simple, versatile |
| Cook-Heilbron Synthesis (1947) | α-Aminonitrile, Carbon Disulfide (or related) | 5-Aminothiazoles | Access to 5-amino substituted thiazoles, mild conditions |
| Gabriel Synthesis (Variant) | Acylamino Ketones, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | Utilizes different starting materials, good yields |
The Cook-Heilbron synthesis , discovered in 1947, was a significant advancement, providing efficient access to 5-aminothiazoles, a class of compounds that were previously difficult to obtain.[6] This reaction involves the condensation of α-aminonitriles with reagents like carbon disulfide at room temperature, offering mild conditions and novel substitution patterns.[6] Variants of the Gabriel synthesis also emerged, utilizing α-acylamino ketones and a sulfurizing agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[7]
These methods, along with others, created a powerful and versatile toolkit for chemists, allowing for the targeted synthesis of thiazole derivatives with specific substitution patterns required for biological testing and materials science applications.
The Modern Era: Precision Functionalization via C-H Activation
The late 20th and early 21st centuries witnessed a paradigm shift in synthetic chemistry, moving from the construction of the heterocyclic core to the direct functionalization of its C-H bonds. This approach, known as C-H activation, offers a more atom-economical and efficient way to introduce complexity to the thiazole scaffold.
The calculated π-electron density of the thiazole ring indicates that C5 is the primary site for electrophilic substitution, while the proton at C2 is the most acidic and thus susceptible to deprotonation and subsequent nucleophilic attack.[7] Modern transition-metal-catalyzed cross-coupling reactions, particularly those using copper or palladium, have enabled the direct arylation, alkylation, and alkenylation of these positions with remarkable precision.[8] These methods bypass the need for pre-functionalized starting materials, shortening synthetic routes and expanding the accessible chemical space.
Figure 2: A logical workflow for modern C-H functionalization of thiazoles.
A Legacy in Medicine: Functionalized Thiazoles as Therapeutic Agents
The true impact of thiazole chemistry is most evident in its contribution to medicine. The thiazole ring is a key structural motif in a vast number of natural products and synthetic drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[7][9]
-
Vitamin B1 (Thiamine): The discovery of thiamine's essential role in human health highlighted the biological importance of the thiazole nucleus early on.[9]
-
Penicillins: While technically containing a thiazolidine (a reduced thiazole), the discovery of penicillin's antibiotic properties showcased the potential of sulfur- and nitrogen-containing heterocycles in fighting infectious diseases.[9]
-
Sulfathiazole: One of the early sulfa drugs, sulfathiazole was a widely used antimicrobial agent, demonstrating the therapeutic value of synthetic thiazole derivatives.[10]
-
Modern Pharmaceuticals: The legacy continues with a multitude of modern drugs. The antiretroviral Ritonavir , the anticancer agent Dasatinib , and the antifungal Abafungin all feature the thiazole core, underscoring its versatility and continued relevance in addressing a wide range of diseases.[9][10]
The journey from Hantzsch's foundational synthesis to the precision of C-H activation and the development of life-saving medicines illustrates the power of fundamental chemical research. The functionalized thiazole, born from academic curiosity, has matured into an indispensable tool for drug development professionals, with a future that promises even more innovative applications.
Appendix: Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
20 mL Scintillation vial
-
Stir bar and hot plate
-
100 mL Beaker
-
Büchner funnel and side-arm flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to a low-to-medium temperature (approx. 100°C setting) for 30 minutes. The solids should dissolve, and the reaction may turn yellow.
-
Remove the reaction vial from the heat and allow it to cool to room temperature.
-
In a 100 mL beaker, place 20 mL of 5% Na2CO3 solution.
-
Pour the cooled reaction contents into the beaker containing the sodium carbonate solution and swirl to mix. A precipitate should form.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with deionized water.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid (the filter cake) with additional deionized water.
-
Allow the product to air dry on the filter paper. The crude product is often pure enough for characterization.[4]
References
- 1. Hantzschsche Thiazolsynthese – Wikipedia [de.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Commercial Landscape of 2-Iodo-5-methyl-1,3-thiazole: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodo-5-methyl-1,3-thiazole in Modern Synthesis
In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel chemical entities. Among the vast arsenal of heterocyclic scaffolds, the thiazole ring holds a privileged position due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals[1][2]. The subject of this guide, this compound (CAS No. 847547-16-4), has emerged as a particularly valuable and versatile intermediate. Its utility stems from the presence of a reactive iodine atom at the 2-position of the thiazole core, which serves as a linchpin for a variety of powerful cross-coupling reactions. This strategic placement allows for the facile introduction of molecular diversity, enabling the construction of complex molecular architectures for structure-activity relationship (SAR) studies and the development of targeted therapeutics[3]. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, safety considerations, and its pivotal role in the synthesis of advanced chemical entities.
Commercial Availability: A Global Supplier Overview
This compound is readily available from a range of chemical suppliers globally, catering to both research and development and larger-scale synthetic needs. The compound is typically offered at purities of 95% or greater. The following table provides a comparative overview of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| CymitQuimica | IN-DA00G9CO | 95% | 100mg, 250mg, 1g |
| BenchChem | BCC7164 | >95% | Research quantities |
| Aladdin | I1046852 | ≥95% | 250mg, 500mg, 1g, 5g |
| Fluorochem | F839456 | 95% | Inquire for quantities |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic protocols.
| Property | Value |
| CAS Number | 847547-16-4 |
| Molecular Formula | C₄H₄INS |
| Molecular Weight | 225.05 g/mol [3] |
| Appearance | Solid[4] |
| Purity | Typically ≥95%[3][5] |
| Storage Conditions | Store at 0°C for long-term stability[3] |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related iodo- and thiazole-containing compounds suggest that it should be handled with care. The primary hazards are likely to include:
-
Skin and eye irritation: Direct contact may cause irritation.
-
Respiratory tract irritation: Inhalation of dust or vapors may cause respiratory discomfort.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Synthesis of this compound: A Validated Protocol
The most logical and commonly employed synthetic route to this compound is via a Sandmeyer-type reaction starting from the readily available 2-amino-5-methylthiazole. This transformation provides a reliable method for the introduction of the iodine atom at the 2-position of the thiazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Iodination of 2-Amino-5-methylthiazole
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylthiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
-
The Role of this compound in Drug Discovery and Development
The strategic importance of this compound lies in its ability to serve as a versatile scaffold for the introduction of diverse chemical functionalities through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the creation of extensive compound libraries for high-throughput screening.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 847547-16-4 [benchchem.com]
- 4. 2-Iodothiazole | C3H2INS | CID 10867563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:847547-16-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction with 2-Iodo-5-methyl-1,3-thiazole
Introduction: The Strategic Importance of 2-Alkynyl-5-methyl-1,3-thiazoles
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, serves as a cornerstone technique for the alkynylation of heterocyclic systems.[1][2][3] Specifically, the coupling of terminal alkynes with 2-iodo-5-methyl-1,3-thiazole provides a direct and modular route to a diverse library of 2-alkynyl-5-methyl-1,3-thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and conjugated materials where the rigid, linear alkyne linker can be used to probe biological interactions or tune optoelectronic properties.
This guide provides a comprehensive overview of the Sonogashira reaction as applied to this compound, detailing the underlying catalytic cycles, offering a robust starting protocol, and discussing key optimization parameters to empower researchers in drug development and materials science.
Mechanistic Underpinnings: The Dual Catalytic Cycle
The success of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this dual mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
-
The Palladium Cycle: The primary role of the palladium catalyst is to bring together the aryl halide and the alkyne.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II) complex.[4] The high reactivity of the C-I bond makes this step particularly efficient for iodo-thiazoles, often allowing for mild reaction temperatures.[1][6]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This is a critical step where the two cycles intersect.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the desired 2-alkynyl-5-methyl-1,3-thiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
-
-
The Copper Cycle: The copper co-catalyst's function is to activate the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated.
-
Copper Acetylide Formation: The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[1][4] This species is more nucleophilic than the parent alkyne and is poised for the transmetalation step with the palladium complex.[7] The use of a copper co-catalyst significantly increases the reaction rate, enabling the use of milder conditions compared to early copper-free methods.[1][8][9]
-
Below is a diagram illustrating the interconnected catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Thiazole Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The introduction of amino groups at the C2 position of the thiazole ring is a critical transformation, as it allows for the installation of diverse functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic profile.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope. The Buchwald-Hartwig amination is characterized by its broad functional group tolerance, high yields, and generally mild reaction conditions, making it an indispensable tool in contemporary organic synthesis.[2]
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-5-methyl-1,3-thiazole, a key intermediate for the synthesis of a wide array of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for reaction optimization and substrate scope.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-5-methyl-1,3-thiazole product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[1] The choice of ligand is critical in minimizing this side reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components and Their Roles
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
| Component | Examples | Role and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[2] |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | The ligand stabilizes the palladium catalyst, prevents catalyst decomposition, and promotes the desired reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often preferred for heteroaryl halides.[4] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The base is crucial for deprotonating the amine nucleophile. Strong, non-nucleophilic bases are typically used. The choice of base can be critical for substrates with base-sensitive functional groups.[3] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. The solvent also influences the solubility of the reactants and the reaction temperature.[3] |
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-methyl-1,3-thiazole derivative.
Optimization, Scope, and Limitations
The provided protocol serves as a robust starting point, but optimization may be necessary to achieve the best results for a particular amine. Key parameters to consider for optimization include:
-
Ligand Screening: While Xantphos is often effective for heteroaryl halides, other ligands such as BINAP, RuPhos, or BrettPhos may provide superior results depending on the steric and electronic properties of the amine.[4]
-
Base Selection: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more suitable, although this may require higher reaction temperatures or longer reaction times.[3]
-
Temperature: The reaction temperature can be adjusted to control the reaction rate. For less reactive amines, a higher temperature may be necessary.
The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of primary and secondary amines. However, some limitations exist. Very bulky amines or those with certain functional groups that can coordinate to the palladium catalyst may be challenging substrates. Additionally, the presence of other reactive functional groups on the thiazole ring or the amine may require protecting group strategies.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly efficient and versatile method for the synthesis of 2-aminothiazole derivatives. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful implementation and optimization. The protocol provided in these application notes offers a reliable foundation for researchers to explore the synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science.
References
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Iodo-5-methyl-1,3-thiazole
Introduction: The Significance of the 2-Substituted-5-methyl-1,3-thiazole Scaffold
The 5-methyl-1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous biologically active compounds and functional materials underscores the importance of efficient synthetic methods for its derivatization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] This guide focuses on 2-iodo-5-methyl-1,3-thiazole as a key building block. The carbon-iodine bond is significantly weaker than corresponding bromide or chloride bonds, making it highly reactive toward oxidative addition to a palladium(0) catalyst, often enabling milder reaction conditions and selective functionalization.[2][3][4]
This document provides researchers, scientists, and drug development professionals with a detailed overview, field-proven insights, and step-by-step protocols for the most common and effective palladium-catalyzed cross-coupling reactions involving this compound.
General Mechanistic Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this fundamental pathway is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-iodine bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) / Nucleophilic Attack (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acids.[3][5]
Expertise & Causality:
-
Catalyst/Ligand: For heteroaromatic substrates like thiazoles, standard catalysts like Pd(PPh₃)₄ can be effective. However, electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results. These bulky ligands facilitate the reductive elimination step, which can be sluggish with electron-rich heterocycles.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Solvent: Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are frequently used to dissolve both the organic substrates and the inorganic base.[3]
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Aryl Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | Reflux | High[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | High[9] |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Good[9] |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | Xantphos (4) | NMM (2) | Dioxane | 120 | Modest[10] |
Yields are generalized based on typical outcomes for iodoheteroarenes.
Detailed Protocol: Synthesis of 2-Phenyl-5-methyl-1,3-thiazole
This protocol is a representative procedure based on established Suzuki-Miyaura conditions.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenyl-5-methyl-1,3-thiazole.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds, linking the thiazole ring to a terminal alkyne.[11] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I).[12][13]
Expertise & Causality:
-
Dual Catalysis: The palladium catalyst performs the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This intermediate readily undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.
-
Copper-Free Variants: A significant drawback of the classic Sonogashira reaction is the formation of alkyne homocoupling (Glaser coupling) byproducts, promoted by the copper catalyst. Copper-free protocols have been developed, often requiring a slightly different palladium catalyst system and a stronger organic base, but they can provide cleaner reaction profiles.[14][15]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is a generalized procedure for a copper- and palladium-co-catalyzed Sonogashira reaction.[2][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Triethylamine (Et₃N) (2-3 equiv, can also be the solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF, if Et₃N is not used as solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent (if applicable) and the degassed triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds, coupling aryl halides with primary or secondary amines.[16][17][18] This reaction has revolutionized synthetic access to anilines and their derivatives, which are common in pharmaceuticals.[19]
Expertise & Causality:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand.[18] Early systems used ligands like BINAP or DPPF.[16] However, the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group dramatically expanded the reaction's scope and efficiency, particularly for less reactive aryl chlorides and challenging amine substrates.[20]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). NaOtBu is a very common and effective choice for a wide range of substrates.
-
Precatalysts: Modern protocols often utilize palladium "precatalysts." These are air-stable Pd(II) complexes that, upon exposure to the base in the reaction mixture, rapidly generate the active, monoligated Pd(0) species. This improves reproducibility and simplifies reaction setup.
Detailed Protocol: Amination with Morpholine
This protocol uses a modern Buchwald ligand and precatalyst system for improved efficiency.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox, add the XPhos Pd G3 precatalyst, NaOtBu, and this compound to a reaction vial or flask.
-
Add the anhydrous, degassed solvent.
-
Add the morpholine via syringe.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction until the starting material is consumed as judged by TLC or LC-MS (typically 2-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh batch of catalyst or a more stable precatalyst. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[2] Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) or solvents. |
| Starting Material Decomposition | Reaction temperature is too high. | Lower the reaction temperature. Consider a more active catalyst/ligand system that allows for milder conditions. |
| Product Decomposition | Product is sensitive to reaction conditions. | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction or degradation. |
| Dehalogenation (Iodine replaced by H) | Proto-deiodination is a common side reaction, especially with strong bases or in the presence of water/alcohols. | Use rigorously dried solvents. Sometimes changing the solvent from dioxane to toluene can reduce this side reaction.[2] |
| Homocoupling of Coupling Partner | Suzuki: Boronic acid homocoupling. Sonogashira: Glaser coupling of alkynes. | Ensure an oxygen-free environment. For Sonogashira, consider a copper-free protocol or add the alkyne slowly to the reaction mixture. |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note & Protocols: Synthesis of 2-Aryl-5-Methyl-1,3-Thiazoles
Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the synthesis of 2-aryl-5-methyl-1,3-thiazoles, a key subclass of this heterocyclic family. We will explore the foundational Hantzsch synthesis, including its mechanistic underpinnings, and present modern, optimized protocols that leverage one-pot and microwave-assisted techniques for enhanced efficiency and sustainability. This guide emphasizes the rationale behind experimental choices and provides comprehensive, step-by-step protocols for practical implementation in a research setting.
Introduction: The Significance of the Thiazole Scaffold
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry and drug discovery.[2][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it an essential building block in a wide array of pharmaceuticals. Marketed drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam feature this core structure, highlighting its therapeutic versatility.[1]
The 2-aryl-5-methyl-1,3-thiazole motif is of particular interest as it combines the established bioactivity of the thiazole ring with the diverse functionality of an aryl substituent. This allows for extensive structure-activity relationship (SAR) studies, making these compounds valuable intermediates in the development of new therapeutic agents, including potential anticancer and antimicrobial agents.[5][6][7]
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,5-disubstituted thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1][6][8] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
For the specific synthesis of 2-aryl-5-methyl-1,3-thiazoles, the key reactants are:
-
Aryl Thioamide (Ar-CSNH₂): This component provides the C2 atom, the ring nitrogen, and the desired aryl substituent at the 2-position.
-
α-Halo Ketone: A haloacetone, such as chloroacetone or bromoacetone, serves as the three-carbon backbone, providing the C4, C5, and the methyl group at the 5-position.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
Causality in the Mechanism:
-
Initial Nucleophilic Attack: The sulfur atom of the thioamide is a soft nucleophile, which preferentially attacks the electrophilic carbonyl carbon of the α-halo ketone.
-
Cyclization: An intramolecular SN2 reaction occurs where the nitrogen atom attacks the carbon bearing the halogen, displacing the halide and forming the five-membered ring. This step is irreversible and drives the reaction forward.
-
Dehydration: The resulting thiazoline intermediate undergoes acid- or base-catalyzed dehydration to yield the stable, aromatic 1,3-thiazole ring.
The following diagram illustrates this stepwise process:
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
Introduction: The Strategic Importance of Thiazole Vinylation
An Application Guide to the Heck Reaction: Protocol for the Vinylation of 2-Iodo-5-methyl-1,3-thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] The ability to functionalize this heterocycle is paramount in drug discovery for developing novel structure-activity relationships (SAR). The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[4][5] This reaction is particularly effective for creating substituted alkenes, which are valuable intermediates and final products in the pharmaceutical and agrochemical industries.[5][6]
This application note provides a detailed, field-proven protocol for the Heck reaction involving this compound.[7] As an iodo-substituted heterocycle, this substrate exhibits high reactivity in the catalytic cycle, often allowing for milder reaction conditions compared to its bromo- or chloro-analogs.[8][9] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.
The Heck Reaction: Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] A comprehensive understanding of this mechanism is crucial for rational optimization and troubleshooting. The generally accepted steps are:
-
Catalyst Activation (Pre-catalysis): If a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species, often by a phosphine ligand which is oxidized in the process.[4] Using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) bypasses this step.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is typically the rate-determining step, where the C-I bond is broken and a Pd(II) complex is formed.[10][11]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. Subsequently, the thiazolyl group migrates from the palladium center to one of the alkene carbons, forming a new carbon-carbon sigma bond.[10][12]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium center. This step forms the final substituted alkene product and a hydrido-palladium(II) complex.[12][13] This step generally proceeds to favor the more thermodynamically stable trans (E) isomer.[14]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrogen halide (HI), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[13]
Optimized Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol details a reliable method for the vinylation of this compound. Electron-deficient olefins like acrylates are ideal coupling partners.[4]
Materials and Reagents
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add anhydrous DMF (to achieve a concentration of ~0.1 M, i.e., 10 mL) via syringe. Subsequently, add n-butyl acrylate (0.215 mL, 1.5 mmol) and triethylamine (0.28 mL, 2.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(5-methyl-1,3-thiazol-2-yl)acrylate.
Guide to Reaction Parameter Optimization
The success and efficiency of the Heck reaction are highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes key considerations for optimizing the reaction for this compound or similar substrates.
| Parameter | Component / Condition | Rationale & Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable, and cost-effective Pd(II) precatalyst that is reduced in situ.[4] Pd(PPh₃)₄ is an active Pd(0) catalyst but is more air-sensitive.[13] Catalyst loading can often be reduced to 0.5-1 mol% for highly reactive iodides.[15] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Phosphine-free systems | Phosphine ligands stabilize the palladium center and modulate its reactivity.[16] Triphenylphosphine (PPh₃) is a standard, robust choice. Bulkier, electron-rich phosphines can sometimes improve yields for challenging substrates. In some cases, particularly with ionic liquids, phosphine-free systems can be effective.[4][17] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | A base is essential to neutralize the HI formed and regenerate the Pd(0) catalyst.[13] Organic bases like triethylamine (Et₃N) are common.[4] Inorganic bases like potassium carbonate (K₂CO₃) are also highly effective and can be a good alternative.[18] The choice of base can significantly impact yield.[19] |
| Solvent | DMF, DMAc, Acetonitrile (CH₃CN), Toluene | Polar aprotic solvents like DMF are generally the most effective for the Heck reaction as they help to dissolve the inorganic base and stabilize the polar intermediates.[19][18] |
| Temperature | 80 - 120 °C | The reaction typically requires thermal energy to drive the catalytic cycle, particularly the oxidative addition step.[20] Optimization studies have shown that temperature is one of the most important variables affecting yield.[15] |
| Alkene Partner | Acrylates, Styrenes, Vinyl ethers | Electron-withdrawing substituents on the alkene generally accelerate the reaction.[4] Using 1.1 to 1.5 equivalents of the alkene is common to ensure complete consumption of the more valuable iodo-thiazole. |
Troubleshooting Common Issues
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature in 10 °C increments or extending the reaction time.[21] Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the catalyst. A different base or ligand combination may also be beneficial.[19]
-
Formation of Side Products: Homocoupling of the iodo-thiazole can occur. This may be suppressed by ensuring a truly inert atmosphere and using the minimum effective catalyst loading. Isomerization of the product double bond can be an issue; adding certain salts can sometimes mitigate this.[13]
-
Catalyst Decomposition: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. This can be caused by oxygen or impurities. Using a slightly higher ligand-to-palladium ratio (e.g., 3:1 or 4:1) can sometimes improve catalyst stability.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Stille Coupling Reactions of 2-Iodo-5-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Methyl-1,3-thiazole Scaffold and the Power of Stille Coupling
The 5-methyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents and advanced materials. The efficient construction of carbon-carbon bonds at the C2 position of this heterocyclic core is therefore a critical endeavor in modern organic synthesis.
The Stille cross-coupling reaction has emerged as a powerful and versatile tool for forging such bonds, offering a reliable method for the union of organostannanes with organic halides.[2][3] Developed by the late John Kenneth Stille, this palladium-catalyzed reaction is renowned for its broad functional group tolerance, stereospecificity, and generally mild reaction conditions, making it particularly suitable for the synthesis of complex molecules.[2] This application note provides a detailed technical guide to the Stille coupling applications of 2-iodo-5-methyl-1,3-thiazole, offering insights into the reaction mechanism, optimized protocols, and practical considerations for its successful implementation in a research and development setting.
Core Principles and Mechanistic Insights
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step typically facile.
-
Transmetalation: The organostannane reagent then transfers its organic group (R') to the palladium center, with the concomitant departure of a trialkyltin halide. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired 2-substituted-5-methyl-1,3-thiazole product and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligands, solvent, and additives can significantly influence the efficiency and selectivity of the reaction. For the coupling of heteroaryl halides like this compound, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle of the Stille coupling.
Application Protocol 1: Synthesis of 2-Aryl-5-methyl-1,3-thiazoles
This protocol details a general procedure for the Stille coupling of this compound with various aryltributylstannanes. The conditions are based on optimized procedures for similar heteroaryl systems and are designed to provide a robust starting point for further optimization.[4]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| This compound | 847547-16-4 | 225.05 | - | 1.0 | 1.0 |
| Aryltributylstannane | Variable | Variable | - | 1.1 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | - | 0.05 | 0.05 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 0.867 g/mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 225 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL). Stir the solution until the starting material is fully dissolved. Add the aryltributylstannane (1.1 mmol) via syringe.
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove the tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours during the KF wash. Separate the organic layer.
-
Purification: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-methyl-1,3-thiazole.
Application Protocol 2: Synthesis of 2-Vinyl-5-methyl-1,3-thiazole
This protocol outlines the Stille coupling of this compound with a vinylstannane, a common transformation for introducing alkenyl moieties.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| This compound | 847547-16-4 | 225.05 | - | 1.0 | 1.0 |
| Tributyl(vinyl)stannane | 7486-35-3 | 317.09 | 1.08 g/mL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 13965-03-2 | 701.90 | - | 0.03 | 0.03 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 g/mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 225 mg) and PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir to dissolve the solids. Add tributyl(vinyl)stannane (1.2 mmol, 0.35 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with a saturated aqueous solution of KF (2 x 20 mL), then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-vinyl-5-methyl-1,3-thiazole.
Visualizing the Experimental Workflow
Figure 2: Generalized experimental workflow for Stille coupling.
Troubleshooting and Key Considerations
-
Toxicity of Organotin Reagents: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] All tin-containing waste must be disposed of according to institutional safety guidelines.
-
Removal of Tin Byproducts: The removal of trialkyltin halides from the reaction mixture can be challenging. Washing with a saturated aqueous solution of KF is an effective method, as it forms insoluble trialkyltin fluoride, which can be removed by filtration.
-
Catalyst Choice: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources and ligands may offer improved performance for specific substrates. For example, catalysts with bulky, electron-rich phosphine ligands can sometimes accelerate the reaction and improve yields.[4]
-
Solvent Purity: The use of anhydrous and degassed solvents is critical for the success of the Stille coupling, as water and oxygen can deactivate the palladium catalyst.
-
Reaction Monitoring: Close monitoring of the reaction progress is recommended to avoid prolonged heating, which can lead to decomposition of the product or catalyst.
Conclusion
The Stille coupling of this compound is a robust and highly effective method for the synthesis of a diverse range of 2-substituted-5-methyl-1,3-thiazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable building blocks for applications in drug discovery and materials science. The protocols provided in this application note serve as a comprehensive guide and a solid foundation for the successful implementation of this important transformation.
References
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Biologically Active Thiazole Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of biologically active compounds.[3][4] The significance of this moiety is underscored by its presence in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir, the anti-neoplastic drug Dasatinib, and the antibiotic Cefiderocol.[2][3][5][6] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, making them a focal point for intensive research in drug development.[6][7][8][9]
This guide provides an in-depth exploration of the key synthetic methodologies for constructing the thiazole core, offers detailed, field-proven protocols for their preparation, and discusses the mechanistic rationale behind these powerful chemical transformations.
Part 1: Core Synthetic Methodologies for Thiazole Ring Construction
The construction of the thiazole ring can be achieved through several robust synthetic strategies. Understanding these methods is critical for designing novel derivatives with tailored biological functions.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
First described by Arthur Hantzsch in 1887, this reaction remains the most prominent and widely utilized method for thiazole synthesis.[10][11][12] The classic approach involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[13][14] Its enduring popularity stems from its operational simplicity, the broad availability of starting materials, and consistently high yields.[15]
Mechanism of Action: The reaction proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction to form an isothioamide intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring (a hydroxythiazoline intermediate).
-
Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate, which eliminates a molecule of water to yield the stable, aromatic thiazole ring.[11]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Modern adaptations of the Hantzsch synthesis often employ greener methodologies, such as microwave irradiation or the use of ionic liquids and reusable catalysts, to shorten reaction times and improve environmental compatibility.[14][15][16]
Gabriel and Cook-Heilbron Syntheses
While the Hantzsch synthesis is dominant, other methods provide access to specific substitution patterns:
-
Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[1][13]
-
Cook-Heilbron Synthesis: This approach is particularly useful for preparing 5-aminothiazoles by treating α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[13][17]
Part 2: Experimental Protocols and Application Notes
The following protocols provide step-by-step guidance for the synthesis of representative thiazole derivatives. These are designed to be self-validating, with clear checkpoints and rationale.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a classic and reliable synthesis of a foundational 2-aminothiazole derivative, a common building block for more complex molecules.[11]
Caption: Experimental workflow for Hantzsch synthesis.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (5.0 mmol scale) | Role |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 0.995 g (5.0 mmol, 1.0 eq) | α-Haloketone |
| Thiourea | CH₄N₂S | 76.12 | 0.457 g (6.0 mmol, 1.2 eq) | Thioamide |
| Methanol | CH₃OH | 32.04 | 5-10 mL | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~25 mL of 5% (w/v) aq. soln. | Neutralizing Agent |
| Deionized Water | H₂O | 18.02 | As needed | Washing Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (0.995 g, 5.0 mmol) and thiourea (0.457 g, 6.0 mmol).
-
Solvent Addition: Add 10 mL of methanol to the flask. The reactants may not fully dissolve initially.
-
Reaction: Heat the mixture to reflux (~65°C) with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ~25 mL of a 5% aqueous sodium bicarbonate solution. Stir the mixture for 5-10 minutes. A pale yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts. Allow the product to air-dry on the funnel or on a watch glass.
-
Characterization: The resulting 2-amino-4-phenylthiazole should be a pale yellow to white solid. Determine the yield and characterize the product by melting point, NMR, IR, and mass spectrometry to confirm its identity and purity.
Scientist's Notes (Causality and Trustworthiness)
-
Excess Thiourea: A slight excess of thiourea (1.2 eq) is used to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.
-
Methanol as Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants upon heating and is easy to remove.
-
NaHCO₃ Wash: The reaction generates HBr as a byproduct, forming the hydrobromide salt of the product. The mild base, sodium bicarbonate, is crucial for neutralizing this acid and precipitating the free base form of the 2-amino-4-phenylthiazole, which is poorly soluble in water, allowing for easy isolation.
Protocol 2: Synthesis of a Thiazole Derivative with Anticancer Activity
This protocol describes the synthesis of 2-(benzylidenehydrazinyl)-4-arylthiazole derivatives, a class of compounds that has shown significant cytotoxic activity against various cancer cell lines.[18][19][20] The synthesis involves a two-step, one-pot reaction sequence.
Step 1: Formation of Thiosemicarbazone Intermediate Step 2: Hantzsch Cyclization to form the Thiazole Ring
Materials and Reagents
| Reagent | Role |
| Substituted Benzaldehyde | Starting Aldehyde |
| Thiosemicarbazide | Forms Hydrazone |
| Substituted 2-Bromoacetophenone | α-Haloketone for Cyclization |
| Ethanol | Solvent |
| Acetic Acid (catalytic) | Catalyst for Step 1 |
Step-by-Step Procedure
-
Thiosemicarbazone Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol. Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours.
-
Hantzsch Cyclization: After cooling the mixture slightly, add the substituted 2-bromoacetophenone (1.0 eq) to the same flask.
-
Reaction: Reflux the resulting mixture for an additional 4-6 hours until TLC analysis indicates the completion of the reaction.
-
Isolation: Cool the reaction to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure thiazole derivative.
-
Characterization: Confirm the structure of the final compound using 1H-NMR, 13C-NMR, IR, and mass spectrometry.
Biological Activity Data
The antiproliferative activity of synthesized thiazole derivatives is typically evaluated using an MTT assay against various cancer cell lines. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R¹ Group (at position 4) | R² Group (benzylidene) | IC₅₀ (µM) vs. MCF-7[19] | IC₅₀ (µM) vs. HepG2[19] |
| 4a | Phenyl | 4-Hydroxy | >50 | >50 |
| 4b | Phenyl | 4-Hydroxy-3-methoxy | 10.45 | 15.61 |
| 4c | Phenyl | 4-Hydroxy-3,5-dimethoxy | 2.57 | 7.26 |
| Staurosporine | (Reference Drug) | - | 6.77 | 8.40 |
Data is representative and adapted from literature to illustrate structure-activity relationships.[19] As shown, the substitution pattern on the benzylidene ring significantly impacts cytotoxic activity, with the 3,5-dimethoxy-4-hydroxy substituted compound (4c ) showing the highest potency.[19]
Part 3: Biological Significance and Therapeutic Applications
The thiazole scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[3]
-
Anticancer Agents: Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like protein kinases (e.g., Dasatinib), disruption of cell cycle progression, and induction of apoptosis (programmed cell death).[7][18][19][21] Compounds have shown potent activity against breast, colon, and liver cancer cell lines.[18][19]
-
Antimicrobial Agents: The thiazole ring is a key component in many antimicrobial drugs.[9][22] These compounds can combat bacterial and fungal infections, and ongoing research aims to develop new derivatives to address the growing challenge of antimicrobial resistance.[9][22][23] Sulfathiazole is a classic example of a thiazole-containing antibacterial agent.[23]
-
Anti-inflammatory and Antiviral Activity: Many thiazole derivatives have demonstrated significant anti-inflammatory and antiviral properties, highlighting their potential for treating a wide range of diseases.[1][24][6]
Conclusion and Future Perspectives
The synthesis of biologically active thiazole derivatives remains a vibrant and highly productive area of research in medicinal chemistry. Classic methods like the Hantzsch synthesis continue to be refined, while novel, more efficient multicomponent reactions are constantly being developed.[12] The versatility of the thiazole scaffold ensures its continued importance in the quest for new therapeutic agents. Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes and exploring new biological targets to address unmet medical needs, from cancer to infectious diseases.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. nbinno.com [nbinno.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. jchemrev.com [jchemrev.com]
- 24. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rationale for Their Inhibition
Protein kinases are a ubiquitous family of enzymes that catalyze the phosphorylation of specific amino acid residues in proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1] This includes cell growth, proliferation, differentiation, and apoptosis.[1][2] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] Small-molecule kinase inhibitors are designed to interfere with this phosphorylation process, typically by competing with adenosine triphosphate (ATP) at its binding site on the enzyme, thereby blocking downstream signaling pathways.[3][] The remarkable success of drugs like Imatinib (Gleevec) and Gefitinib (Iressa) has validated this therapeutic strategy and spurred extensive research into the discovery and synthesis of novel kinase inhibitors.[3][5]
This guide provides an in-depth overview of the key synthetic strategies employed in the development of kinase inhibitors, offers detailed experimental protocols for the synthesis of a representative inhibitor, and discusses the underlying principles that guide medicinal chemists in this field.
Pillar 1: Strategic Approaches to Kinase Inhibitor Synthesis
The synthesis of a successful kinase inhibitor is not merely a matter of chemical construction; it is a carefully orchestrated process guided by principles of medicinal chemistry, structural biology, and pharmacology. Two dominant strategies have emerged as highly effective: Structure-Activity Relationship (SAR)-guided synthesis and Fragment-Based Drug Discovery (FBDD).
Structure-Activity Relationship (SAR)-Guided Synthesis
The principle of SAR is foundational to medicinal chemistry.[6] It involves the systematic modification of a lead compound's chemical structure to understand how specific changes affect its biological activity.[6][7] This iterative process of synthesis and biological testing allows researchers to optimize a molecule's potency, selectivity, and pharmacokinetic properties.
A classic example is the development of 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[5][8] Early studies identified the 4-anilinoquinazoline scaffold as a privileged structure for ATP-competitive inhibition. Subsequent SAR studies revealed critical insights:
-
The Quinazoline Core: This heterocyclic system mimics the adenine ring of ATP, anchoring the inhibitor in the hinge region of the kinase's ATP-binding pocket.
-
Substituents at the 6- and 7-positions: Small, electron-donating groups, such as methoxy groups, were found to be crucial for high potency.[8] These groups often project towards the solvent-exposed region of the binding site.[9]
-
The 4-Anilino Moiety: The nature and substitution pattern on this phenyl ring are critical for both potency and selectivity. For instance, a 3-chloro-4-fluoroaniline moiety, as seen in Gefitinib, provides a favorable interaction profile within the binding pocket.[5]
The table below illustrates a hypothetical SAR study for a series of quinazoline analogs, demonstrating how systematic structural modifications can lead to a significant enhancement in inhibitory potency.
Table 1: Illustrative SAR Data for Hypothetical EGFR Inhibitors
| Compound ID | R1-Group (Position 6) | R2-Group (Position 7) | R3-Group (Aniline) | EGFR IC₅₀ (nM) |
| Lead-01 | -H | -OCH₃ | -H | 1500 |
| Analog-02 | -OCH₃ | -OCH₃ | -H | 250 |
| Analog-03 | -OCH₃ | -OCH₃ | 3-Cl | 50 |
| Analog-04 | -OCH₃ | -OCH₃ | 3-Cl, 4-F | 5 |
This iterative cycle of design, synthesis, and testing is the engine of lead optimization in kinase inhibitor development.
Fragment-Based Drug Discovery (FBDD)
FBDD represents a paradigm shift from traditional high-throughput screening (HTS). Instead of screening large, complex molecules, FBDD begins with identifying very small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to the target kinase.[10][11][12] These initial fragment hits are then optimized into more potent lead compounds through synthetic chemistry, guided by structural biology techniques like X-ray crystallography.[10][12]
The core advantage of FBDD is its ability to explore chemical space more effectively and efficiently than HTS.[12] The process typically follows a defined workflow:
Key synthetic strategies in the fragment elaboration phase include:
-
Fragment Growing: A validated fragment hit is extended by adding chemical functionality to occupy adjacent pockets in the binding site.[13]
-
Fragment Linking: Two or more fragments that bind to different, nearby sites are connected via a chemical linker to create a single, high-affinity molecule.[11][14]
FBDD has proven to be a powerful strategy for discovering novel chemical scaffolds for kinase inhibitors, including for challenging targets.[13][14]
Covalent Kinase Inhibitors
A significant advancement in kinase inhibitor design is the development of targeted covalent inhibitors (TCIs).[15] These molecules contain a reactive electrophilic group, often called a "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue (typically a cysteine) within or near the ATP-binding site.[16][17] This irreversible binding can lead to prolonged pharmacodynamic effects and high potency.[15]
The design of a TCI requires a delicate balance: the warhead must be reactive enough to bond with the target but not so reactive that it causes off-target toxicity.[16] Acrylamide moieties are common warheads used in TCIs, as seen in second-generation EGFR inhibitors developed to overcome resistance to earlier non-covalent drugs.[15]
Pillar 2: A Practical Guide to Synthesis - The Case of Gefitinib
To illustrate the practical application of these principles, this section provides a detailed protocol for the synthesis of Gefitinib, a widely used EGFR inhibitor. Several synthetic routes for Gefitinib have been published, with variations in starting materials and efficiency.[5][18][19][20] The route presented here is a representative multi-step synthesis that employs common and instructive organic reactions.[20]
Overview of Synthetic Routes
The choice of a synthetic route is often a trade-off between the cost of starting materials, the number of steps, and the overall yield.
Table 2: Comparison of Selected Synthetic Routes for Gefitinib
| Starting Material | Number of Steps | Overall Yield | Reference |
| 6,7-Dimethoxy-3H-quinazolin-4-one | 6 | 10% | Gibson (AstraZeneca)[5][18] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4 | 14% | Maskrey et al.[5][18] |
| Methyl 3-hydroxy-4-methoxybenzoate | 7 | 37.4% | Ming, You & Ji[5][20] |
| 4,5-dimethoxy-2-nitrobenzoic acid | 7 | - | Described as optimal for industrial scale[19] |
The following protocol is based on the high-yield route starting from methyl 3-hydroxy-4-methoxybenzoate.[20]
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.
Materials and Reagents:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Nitric acid (HNO₃)
-
Acetic acid (AcOH)
-
Iron powder (Fe)
-
Methanol (MeOH)
-
Formamidine acetate
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
3-Chloro-4-fluoroaniline
-
Isopropanol (i-PrOH)
-
Morpholine
-
Potassium iodide (KI)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Step 1: Alkylation
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone), add K₂CO₃ and 1-bromo-3-chloropropane.
-
Heat the mixture to reflux (approx. 60°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product to yield the alkylated intermediate.[20]
Step 2: Nitration
-
Dissolve the product from Step 1 in acetic acid and cool the mixture in an ice bath (0-5°C).
-
Slowly add a mixture of nitric acid and acetic acid dropwise, maintaining the low temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid nitro compound.[20]
Step 3: Reduction of the Nitro Group
-
Suspend the nitro compound from Step 2 in a mixture of methanol and acetic acid.
-
Add iron powder portion-wise and heat the mixture.
-
Monitor the reaction by TLC. Note: Catalytic hydrogenation is a common alternative but may be less effective for this specific substrate.[20]
-
Once complete, filter the hot solution through celite to remove the iron salts.
-
Concentrate the filtrate to obtain the crude amino compound.[20]
Step 4: Cyclization to form the Quinazoline Core
-
Dissolve the amino compound from Step 3 in ethanol.
-
Add formamidine acetate and heat the mixture to reflux.
-
After several hours, cool the reaction mixture and collect the precipitated quinazolinone product by filtration.[20]
Step 5: Chlorination
-
Suspend the quinazolinone from Step 4 in thionyl chloride with a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a suitable solvent to obtain the chlorinated quinazoline.[20]
Step 6: First Amination (Nucleophilic Aromatic Substitution)
-
Dissolve the chloro-quinazoline from Step 5 in isopropanol.
-
Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.
-
Upon completion, cool the mixture. The product should precipitate.
-
Collect the solid by filtration and wash with cold isopropanol.[5][20]
Step 7: Second Amination to Yield Gefitinib
-
To a solution of the product from Step 6, add morpholine and a catalytic amount of KI.
-
Heat the mixture (approx. 60°C) and monitor by TLC.
-
After the reaction is complete, perform an appropriate work-up, which may involve extraction and purification by column chromatography or recrystallization to yield pure Gefitinib.[20]
Characterization and Validation
The identity and purity of the synthesized Gefitinib must be confirmed. Standard analytical techniques are employed at each step to validate the structure of the intermediates and the final product.
Table 3: Expected Characterization Data for Gefitinib
| Technique | Expected Data |
| ¹H-NMR | Characteristic peaks for aromatic protons on the quinazoline and aniline rings, protons of the morpholine ring, and the methoxy and propyl chain protons.[21][22] |
| ¹³C-NMR | Resonances corresponding to the carbon atoms of the heterocyclic and aromatic rings, as well as the aliphatic carbons of the side chain. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of Gefitinib (C₂₂H₂₄ClFN₄O₃, M.W. = 446.90 g/mol ).[20] |
| HPLC | A single major peak indicating high purity (typically >98%) under specified chromatographic conditions.[20] |
Conclusion
The synthesis of kinase inhibitors is a dynamic and sophisticated field at the intersection of organic chemistry, biology, and medicine. Strategic approaches like SAR-guided synthesis and FBDD, combined with an ever-expanding toolkit of chemical reactions, have enabled the development of highly effective targeted therapies. The detailed protocol for Gefitinib serves as a practical illustration of the multi-step, logic-driven process required to construct these complex and life-saving molecules. As our understanding of kinase biology deepens, synthetic chemists will continue to play a pivotal role in creating the next generation of inhibitors with improved efficacy and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ukm.my [ukm.my]
- 6. Structure activity relationship [pharfac.mans.edu.eg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action [tns.ewapub.com]
- 20. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of Thiazole Rings
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam, underscores its role as a "privileged scaffold."[2][3][4] The unique electronic properties of the thiazole nucleus, coupled with its ability to engage in various non-covalent interactions, make it an invaluable component in the design of bioactive molecules and functional materials.[2][5] The precise and controlled functionalization of the thiazole ring at its C2, C4, and C5 positions is therefore a critical endeavor, enabling the systematic exploration of chemical space and the optimization of molecular properties.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and cutting-edge methodologies for the regioselective functionalization of thiazole rings. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each transformation, offering insights into the factors governing regioselectivity. The protocols presented herein are designed to be robust and reproducible, empowering researchers to confidently incorporate these powerful synthetic strategies into their workflows.
Understanding the Inherent Reactivity of the Thiazole Ring
The regioselectivity of thiazole functionalization is dictated by the electronic landscape of the ring. The nitrogen atom at position 3 is the most basic site, readily undergoing protonation or alkylation.[7] The carbon atoms exhibit distinct reactivity profiles:
-
C2 Position: This position is the most acidic and susceptible to deprotonation by strong bases, forming a nucleophilic C2-anion.[7][8] This makes it a prime target for electrophilic attack following metalation. Conversely, it is also the most electron-deficient carbon, rendering it vulnerable to nucleophilic attack.[7]
-
C4 Position: The C4 position is relatively electron-neutral.[7]
-
C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution reactions.[7]
This inherent electronic bias provides the foundation for developing regioselective functionalization strategies. By carefully selecting reagents and reaction conditions, chemists can direct the introduction of new substituents to the desired position with high fidelity.
Caption: Electronic Landscape of the Thiazole Ring.
Functionalization at the C2 Position: A Hub of Versatility
The unique acidity of the C2-proton makes this position a focal point for a variety of synthetic transformations, most notably metalation-based approaches and direct C-H activation/cross-coupling reactions.
Deprotonation and Subsequent Electrophilic Quenching
The deprotonation of the C2 position using strong bases like organolithium reagents is a classic and highly effective strategy for introducing a wide range of electrophiles.[7][8]
Protocol 1: General Procedure for C2-Lithiation and Electrophilic Trapping
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiazole substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2–0.5 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C. The nature of the electrophile will dictate the subsequent workup. For instance, for alkylation with an alkyl halide, the reaction may be slowly warmed to room temperature and stirred overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Electrophile | C2-Substituent | Typical Yields |
| Alkyl Halides (e.g., CH₃I) | Alkyl | 70-90% |
| Aldehydes/Ketones | Hydroxyalkyl | 60-85% |
| Carbon Dioxide (dry ice) | Carboxylic Acid | 75-95% |
| Disulfides (e.g., PhSSPh) | Thioether | 80-95% |
Causality Behind Experimental Choices: The use of anhydrous THF and an inert atmosphere is crucial to prevent quenching of the highly reactive organolithium reagent. The low temperature (-78 °C) is necessary to control the exothermicity of the deprotonation and to prevent side reactions, such as ring opening.
Palladium-Catalyzed Direct C-H Arylation
In recent years, transition metal-catalyzed direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[6][9] Palladium catalysis has been particularly successful for the C2-arylation of thiazoles.
Protocol 2: Palladium-Catalyzed C2-Arylation of Thiazoles
-
Reaction Setup: To a sealable reaction vessel, add the thiazole substrate (1.0 equiv), aryl halide (e.g., aryl bromide, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Reaction Conditions: Add a high-boiling point solvent such as dimethylacetamide (DMA) or xylene. Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The subsequent workup and purification follow standard procedures as described in Protocol 1.
Mechanistic Insight: The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) species, followed by C-H activation at the C2 position of the thiazole, and finally reductive elimination to afford the C2-arylated product and regenerate the Pd(0) catalyst.
Caption: Key Strategies for C2-Functionalization of Thiazoles.
Functionalization at the C5 Position: Leveraging Electron Richness
The electron-rich nature of the C5 position makes it the primary site for electrophilic aromatic substitution and palladium-catalyzed C-H functionalization reactions.[7][10]
Electrophilic Halogenation
Halogenated thiazoles are versatile intermediates for further functionalization via cross-coupling reactions. Direct halogenation at the C5 position can be achieved with various electrophilic halogenating agents.
Protocol 3: C5-Bromination of 2-Substituted Thiazoles
-
Reaction Setup: Dissolve the 2-substituted thiazole (1.0 equiv) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15-30 minutes.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, followed by washing with saturated aqueous sodium bicarbonate.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
Palladium-Catalyzed Direct C-H Arylation at C5
Similar to C2 functionalization, direct C-H activation at the C5 position is a powerful tool. The regioselectivity can often be controlled by the choice of directing group or the inherent reactivity of the substrate.[10][11]
Protocol 4: Palladium-Catalyzed C5-Arylation of Thiazoles
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the thiazole substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), a ligand such as 1,10-phenanthroline (10 mol%), and a silver salt oxidant like Ag₂CO₃ (2.0 equiv) in a sealed tube.
-
Solvent and Reaction Conditions: Add a solvent like 1,2-dichloroethane (DCE). Seal the tube and heat to 120 °C for 24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by flash chromatography.
| Method | Position | Reagents | Key Features |
| Halogenation | C5 | NBS, NCS, I₂ | Straightforward, provides versatile handles for cross-coupling. |
| Friedel-Crafts Acylation | C5 | Acyl chloride, Lewis acid | Introduces ketone functionalities. |
| Direct C-H Arylation | C5 | Aryl halide, Pd catalyst | Atom-economical, avoids pre-functionalization.[10] |
Functionalization at the C4 Position: The Synthetic Challenge
Direct functionalization of the C4 position is often more challenging due to its relatively neutral electronic character.[7] Strategies typically involve either building the thiazole ring with the desired C4-substituent already in place (e.g., via the Hantzsch thiazole synthesis) or employing more advanced metalation techniques.
Directed Metalation Strategies
The use of directing groups at the C2 or C5 position can facilitate metalation at the C4 position. More recently, the use of strong, kinetically active bases has enabled direct deprotonation at C4.
Protocol 5: Regioselective C4-Magnesiation using TMPMgCl·LiCl
This protocol is based on the work of Knochel and coworkers, who have developed powerful mixed metal-amide bases for regioselective metalation.[12][13]
-
Preparation of the Magnesiating Reagent: Prepare TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in situ or use a commercially available solution.
-
Metalation: In a dry flask under argon, dissolve the 2-substituted thiazole (1.0 equiv) in anhydrous THF. Cool to the specified temperature (e.g., -10 °C). Add the TMPMgCl·LiCl solution (1.1 equiv) dropwise. Stir for the designated time (e.g., 1 hour) to ensure complete metalation.
-
Transmetalation (Optional, for Cross-Coupling): For subsequent cross-coupling reactions, a transmetalation step may be required. For example, adding a solution of ZnCl₂ can generate the corresponding organozinc reagent.
-
Electrophilic Quench or Cross-Coupling: Add the electrophile or the cross-coupling partners (aryl halide and Pd catalyst) and allow the reaction to proceed to completion.
-
Workup and Purification: Standard aqueous workup followed by chromatographic purification.
Caption: Comparative Overview of C4 and C5 Functionalization Pathways.
Conclusion and Future Outlook
The regioselective functionalization of the thiazole ring is a mature yet continually evolving field. While classic methods based on lithiation remain indispensable, modern transition-metal-catalyzed C-H activation and sophisticated metalation techniques have opened new avenues for the efficient and selective construction of complex thiazole-containing molecules.[6][9] These advancements provide medicinal chemists and materials scientists with an expanding toolkit to harness the full potential of this remarkable heterocyclic scaffold. Future developments are likely to focus on the discovery of more sustainable catalytic systems, the development of methods for asymmetric functionalization, and the application of these strategies to increasingly complex molecular architectures.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Suzuki reaction yield for 2-Iodo-5-methyl-1,3-thiazole
Answering the user's request.## Technical Support Center: Optimizing Suzuki Reaction Yield for 2-Iodo-5-methyl-1,3-thiazole
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application to specific heterocyclic substrates like this compound presents unique challenges.[1][2] The inherent electronic properties and potential for catalyst inhibition by the thiazole moiety require a carefully optimized approach.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind our recommendations, empowering you to not only solve immediate issues but also to intelligently design future experiments.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most pressing issues that arise during the reaction setup and execution. We provide a logical workflow to diagnose and resolve common failures.
Question: My reaction yield is low or zero. What are the first things I should check?
Answer:
A low or non-existent yield in a Suzuki reaction with a heteroaromatic substrate like this compound typically points to one of three primary areas: the integrity of the catalytic system, the stability of the reagents, or suboptimal reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[3][4] Its failure to form or its rapid decomposition is a common cause of reaction failure.
-
Cause & Explanation: Oxygen is detrimental; it can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[5] Pd(II) precatalysts (e.g., Pd(OAc)₂) require in situ reduction to Pd(0), which can be inefficient under poor conditions.
-
Solution: Ensure your entire reaction setup is rigorously deoxygenated. This is the single most critical factor. Purge the reaction vessel, solvents, and base with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[5][6] Using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G4) can often resolve issues related to inefficient reduction.[7]
-
-
Boronic Acid Decomposition: Boronic acids, especially when coupled with electron-deficient partners or under prolonged heating, can degrade via two main pathways: protodeboronation and homocoupling.[8][9]
-
Protodeboronation: The C-B bond is cleaved by a proton source (often water), replacing the boronic acid with a hydrogen atom.[9] This is a frequent side reaction that consumes your nucleophile.
-
Homocoupling: Two molecules of the boronic acid couple with each other, mediated by Pd(II) species, especially in the presence of oxygen.[8][10]
-
Solution: Use fresh, high-quality boronic acid. To minimize protodeboronation, consider using anhydrous solvents and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[5][11] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[5][12]
-
-
Substrate-Specific Issues: The thiazole ring itself can be problematic. The nitrogen and sulfur heteroatoms can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Cause & Explanation: The lone pairs on the heteroatoms compete with the desired phosphine ligands for coordination sites on the palladium atom. This can disrupt the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) are often required.[11] These ligands form stable, highly active catalysts that are less susceptible to inhibition and can accelerate the oxidative addition into the electron-rich C-I bond of the thiazole.[13]
-
// Catalyst Path sub_catalyst_1 [label="Is the system rigorously degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sub_catalyst_2 [label="Is the ligand appropriate for a\nheteroaromatic substrate?"]; sub_catalyst_3 [label="Use fresh catalyst/ligand.\nConsider a Pd(0) source or\nmodern pre-catalyst.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_catalyst -> sub_catalyst_1; sub_catalyst_1 -> sub_catalyst_2 [label="Yes"]; sub_catalyst_1 -> sub_catalyst_3 [label="No"]; sub_catalyst_2 -> sub_catalyst_3;
// Reagents Path sub_reagents_1 [label="Are you observing protodeboronation\nor homocoupling byproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sub_reagents_2 [label="Use fresh boronic acid.\nSwitch to a more stable\nboronate ester (e.g., pinacol).\nUse anhydrous conditions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_reagents -> sub_reagents_1; sub_reagents_1 -> sub_reagents_2 [label="Yes"];
// Conditions Path sub_conditions_1 [label="Is the base/solvent combination optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sub_conditions_2 [label="Screen alternative bases (e.g., K₃PO₄)\nand solvents (e.g., Dioxane, Toluene).\nAdjust temperature.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_conditions -> sub_conditions_1; sub_conditions_1 -> sub_conditions_2; } }
A logical workflow for troubleshooting a failed Suzuki reaction.
Question: I'm seeing a significant amount of a biphenyl byproduct from my boronic acid. How do I prevent this homocoupling?
Answer:
The formation of a biaryl byproduct derived from your boronic acid is a classic sign of homocoupling. This side reaction is primarily driven by two factors: the presence of oxygen and the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[8][10]
-
Mechanism of Homocoupling: In the presence of a Pd(II) salt, two molecules of the boronic acid can transmetalate onto the palladium center, which then undergoes reductive elimination to form the homocoupled product and Pd(0). Oxygen can re-oxidize Pd(0) back to Pd(II), creating a catalytic cycle for this undesired reaction.[8]
Strategies to Suppress Homocoupling:
-
Rigorous Degassing: As mentioned previously, this is the most effective preventative measure. An oxygen-free environment prevents the re-oxidation of Pd(0) to the Pd(II) species that promotes homocoupling.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] eliminates the initial pool of Pd(II) that can initiate homocoupling.[10]
-
Staged Reagent Addition: Add the this compound to the reaction mixture before adding the boronic acid. This allows the oxidative addition step (the first step of the desired cycle) to occur, rapidly consuming the active Pd(0) catalyst and pulling it into the productive pathway before it can be re-oxidized and engage in homocoupling.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but an excessive amount can favor side reactions. Conversely, if homocoupling is severe, try using a slight excess of the iodo-thiazole starting material.[6]
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions to enhance your understanding of the Suzuki-Miyaura reaction as it applies to your specific substrate.
Question: Why is the choice of ligand so critical for a thiazole substrate, and what should I be using?
Answer:
The ligand is arguably the most important variable to tune for a challenging substrate like this compound. The ligand's role is multi-faceted: it stabilizes the palladium center, modulates its reactivity, and influences the steric environment around the metal.[14][15]
For heteroaromatic substrates, the ligand must be a stronger coordinator to the palladium than the heteroatoms (N, S) on the substrate to prevent catalyst inhibition. Furthermore, it must be electron-rich and bulky enough to promote the key catalytic steps.[13]
-
Oxidative Addition: The first and often rate-limiting step involves the insertion of Pd(0) into the Carbon-Iodine bond.[3] Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and accelerating this insertion.
-
Reductive Elimination: This is the final, product-forming step. Bulky ligands create steric strain that promotes the collapse of the palladium intermediate to release the final product and regenerate the Pd(0) catalyst.[13]
| Ligand Class | Example(s) | Suitability for this compound | Rationale |
| Simple Triarylphosphines | PPh₃ | Low to Moderate | Often insufficient for challenging heteroaryl couplings. Can lead to slow reactions or catalyst decomposition. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Moderate to High | Good electron-donating ability, but can be sensitive to air. Often used with Pd₂(dba)₃.[16] |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Very High (Recommended) | State-of-the-art for heteroaryl couplings. Their bulk and electronic properties create highly active, stable catalysts that resist inhibition and accelerate both oxidative addition and reductive elimination.[11][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | Strong σ-donors that form very stable palladium complexes. Excellent alternatives to phosphine ligands, especially for less reactive halides.[16] |
Recommendation: Start with a Buchwald-type ligand such as XPhos or SPhos , paired with a palladium source like Pd₂(dba)₃ or an air-stable pre-catalyst like XPhos Pd G3/G4.[7]
Question: Which base and solvent system is best for my reaction?
Answer:
The base and solvent work in concert to facilitate the crucial transmetalation step, where the organic group is transferred from boron to palladium.[17][18] The base activates the boronic acid by forming a more nucleophilic boronate species.[16][19]
Base Selection:
The key is to choose a base strong enough to promote transmetalation but not so harsh that it causes substrate decomposition or excessive side reactions.
| Base | Type | Common Solvents | Comments |
| K₂CO₃, Cs₂CO₃ | Carbonate | Dioxane/H₂O, Toluene/H₂O, DMF | Very common, effective, and economical. The aqueous component helps solubilize the base and facilitates boronate formation. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| K₃PO₄ | Phosphate | Toluene, Dioxane, THF | An excellent choice, particularly for sensitive substrates. It is a strong enough base but is less nucleophilic and can help minimize protodeboronation, making it suitable for anhydrous conditions.[11] |
| KF | Fluoride | THF, Dioxane | A mild base often used when ester or other base-labile functional groups are present.[16] |
Solvent Selection:
Aprotic polar solvents are generally preferred as they effectively dissolve the organometallic species involved in the catalytic cycle.[20]
-
1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v): A robust, general-purpose system that works for a wide range of substrates.[21]
-
Toluene / Water: Another excellent biphasic system. Toluene's higher boiling point allows for higher reaction temperatures if needed.
-
DMF or THF: Can be used, often with an aqueous base. Ensure they are high-purity and rigorously degassed.[22]
Recommendation: A combination of K₃PO₄ as the base in 1,4-Dioxane (with a small amount of water if solubility is an issue) or Toluene is an excellent starting point for optimizing the reaction of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or high-purity Nitrogen)
-
Standard glassware and syringes
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the this compound, the boronic acid, the base, the palladium source, and the ligand.
-
Inerting the Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure a completely oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Degassing (Optional but Recommended): For maximum oxygen removal, bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="R¹-Pd(II)L₂-X\n(Thiazole-Pd Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_diaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹—R²\n(Final Product)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" R¹-X\n(2-Iodo-thiazole)"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation [label=" R²-B(OR)₂ + Base"]; transmetalation -> pd2_diaryl; pd2_diaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } }
The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. reddit.com [reddit.com]
Troubleshooting low conversion in Sonogashira coupling of iodothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion and other common issues encountered during the Sonogashira coupling of iodothiazoles. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to address your challenges directly, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodothiazole substrate has stalled or shows very low conversion. What are the first things I should check?
A1: When a reaction fails, it's crucial to first rule out fundamental experimental errors before exploring more complex variables. Low conversion often stems from issues with reagent integrity or the reaction environment.[1][2]
1. Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under an inert atmosphere. If you are using a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, remember that it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1] The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and aggregation, which removes it from the catalytic cycle.[1][2]
2. Co-Catalyst (CuI) Oxidation: The copper(I) iodide co-catalyst is essential for activating the terminal alkyne.[3] However, it is prone to oxidation. If your CuI is not off-white or tan, but rather green or blue, it has likely oxidized to Cu(II) and will be ineffective. Always use a freshly opened bottle or a purified batch of CuI.[1]
3. Inadequate Inert Atmosphere: Oxygen is detrimental to the Sonogashira reaction for two reasons: it deactivates the Pd(0) catalyst and promotes the unwanted homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][4][5] It is critical to thoroughly degas all solvents and reagents (especially the amine base) and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
4. Reagent and Solvent Purity: Impurities in the iodothiazole, alkyne, base, or solvent can act as catalyst poisons.[1] Ensure all reagents are of high purity. The amine base, in particular, should be anhydrous and freshly distilled if possible, as older bottles can contain oxidative impurities.[1][6]
Q2: I'm observing a significant amount of alkyne homocoupling byproduct (a diyne). How can I prevent this?
A2: The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[4][7] This occurs when two molecules of the copper acetylide intermediate undergo oxidative coupling.
Causality: This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst itself.[5][8]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your solvents and amine base are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[1] Maintain a strict inert atmosphere throughout the experiment.
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Try reducing the CuI loading to the minimum effective amount (e.g., 1-2 mol%).[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][5]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to eliminate the copper co-catalyst entirely.[4][5][9] Copper-free Sonogashira reactions are well-established and completely avoid Glaser coupling.[10] However, they may require different conditions, such as more specialized ligands, different bases, or higher temperatures, to achieve good yields.[9]
Troubleshooting Guide: Optimizing Reaction Parameters
Q3: My initial troubleshooting failed. How do I choose the right catalyst and ligand for a difficult iodothiazole coupling?
A3: The electronic nature of the thiazole ring can present unique challenges. Thiazoles are relatively electron-rich heterocycles, which can slow down the rate-limiting oxidative addition step.[9] Furthermore, the nitrogen and sulfur heteroatoms can potentially coordinate to the palladium center, acting as catalyst inhibitors. The choice of catalyst and, more importantly, the supporting ligand is therefore critical.
Ligand Selection Philosophy: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl halides like iodothiazoles, the goal is to use a ligand that accelerates the oxidative addition step.
-
Electron-Rich & Bulky Phosphines: Ligands like P(t-Bu)₃, SPhos, or XPhos are often superior to the traditional PPh₃. Their strong σ-donating character increases the electron density on the palladium, promoting oxidative addition.[11] Their steric bulk facilitates the reductive elimination step and can prevent the formation of inactive catalyst dimers.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be excellent alternatives to phosphine ligands, often providing high stability and activity.[11][12]
Caption: Decision workflow for catalyst and ligand optimization.
Q4: Can the choice of base significantly impact the reaction with my iodothiazole substrate?
A4: Absolutely. The base plays two crucial roles: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen iodide (HI) generated during the reaction.[4] For substrates like thiazoles that can be sensitive or prone to side reactions, the choice of base can be the difference between success and failure.
| Base Type | Examples | Recommended Use & Rationale | Potential Issues |
| Amine (Organic) | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine ((i-Pr)₂NH), Piperidine | Workhorse bases. Often used in excess, sometimes as the solvent.[4] Their primary role is deprotonation and acid scavenging. Sterically hindered amines like (i-Pr)₂NH can sometimes give higher yields in copper-free systems.[13][14] | Can undergo side reactions (e.g., quaternization). Purity is critical; must be anhydrous and free of oxidative impurities.[1] |
| Inorganic | Cs₂CO₃, K₂CO₃, K₃PO₄ | Often used in copper-free systems. Carbonates are strong enough to deprotonate many alkynes but are less nucleophilic than amines, reducing potential side reactions with sensitive substrates. Cs₂CO₃ is particularly effective due to the high solubility of its salts. | Can have limited solubility in common organic solvents, potentially leading to heterogeneous mixtures and slower reaction rates. May require higher temperatures. |
Expert Insight: The nitrogen on the thiazole ring is basic. A very strong or improperly chosen base could potentially interact with your substrate in unintended ways. If you suspect base-related decomposition, switching from an amine to an inorganic base like K₂CO₃ or Cs₂CO₃ is a logical troubleshooting step.
Q5: The reaction is a heterogeneous sludge and conversion is poor. How should I select the right solvent?
A5: Poor solubility of any single component—the iodothiazole, the alkyne, the catalyst complex, or the base—is a common cause of failed reactions.[15][16] The solvent must create a homogeneous environment for the catalytic cycle to operate efficiently.[16]
| Solvent | Properties & Common Use | Causality & Potential Issues |
| Amines (e.g., Et₃N) | Often used as both base and solvent. Good for simple substrates.[4] | Can lead to high concentrations of the amine, which may inhibit the catalyst in some cases. Not always a good solvent for polar or complex substrates. |
| Ethers (THF, Dioxane) | Common, relatively non-coordinating solvents. Good general-purpose choice. | THF has been anecdotally reported to promote the formation of palladium black in some cases.[6][9] Must be rigorously dried and degassed. |
| Aprotic Polar (DMF, MeCN) | Excellent solvating power for a wide range of substrates and salts.[15] | Can be strongly coordinating. DMF, in particular, has been shown to slow down or inhibit some Sonogashira reactions, possibly by competing for coordination sites on the palladium catalyst.[16][17] Use with caution and consider it as a secondary option. |
| Apolar (Toluene, Xylene) | Good for high-temperature reactions and for substrates with low polarity. | May not be sufficient to dissolve inorganic bases or more polar starting materials. |
Troubleshooting Protocol: If you observe a heterogeneous mixture, try a different solvent system. A common strategy is to use a primary solvent like THF or Toluene with an amine (e.g., Et₃N, 2-3 equivalents) added as the base. This separates the roles of the solvent and the base, offering more control.[9]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Iodothiazole
This protocol provides a robust starting point for the copper-palladium co-catalyzed coupling of an iodothiazole with a terminal alkyne.
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the iodothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or Toluene, ~0.1 M concentration relative to the iodothiazole). Add the degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If no reaction is observed after 1-2 hours (as monitored by TLC or LC-MS), gradually increase the temperature to 40-60 °C.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is essential for removing dissolved oxygen, a key inhibitor of the reaction.
-
Place the solvent in a robust Schlenk flask equipped with a high-vacuum stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solid.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely at room temperature. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.
Mechanistic Insight
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.[11]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[4][11]
Key Takeaways for Troubleshooting:
-
Oxidative Addition: This step, where the iodothiazole (Ar-I) adds to the Pd(0) center, is often rate-limiting, especially for electron-rich thiazoles. Using electron-rich ligands accelerates this step.[11]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is where an inactive copper source (Cu(II)) breaks the cycle.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
By systematically addressing each potential point of failure—from reagent quality to the fine-tuning of catalysts, ligands, and solvents—you can successfully overcome low conversion and optimize the Sonogashira coupling for your specific iodothiazole substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Iodo-5-methyl-1,3-thiazole
Welcome to the technical support guide for the synthesis of 2-Iodo-5-methyl-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block. The following troubleshooting guides and FAQs address common side reactions and procedural challenges encountered during its synthesis, with a focus on the widely used diazotization of 2-amino-5-methylthiazole followed by iodination. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.
Section 1: The Core Reaction - Mechanism and Key Parameters
The transformation of 2-amino-5-methylthiazole to this compound is typically achieved via a diazotization-iodination sequence, a variant of the Sandmeyer reaction.[1][2] This process involves two critical stages:
-
Diazotization: The primary amino group of 2-amino-5-methylthiazole is converted into a diazonium salt using a nitrite source (commonly sodium nitrite, NaNO₂) under acidic conditions.
-
Iodination: The resulting diazonium salt is then treated with an iodide source (e.g., potassium iodide, KI), which displaces the diazonium group to yield the final product. Unlike other Sandmeyer-type halogenations, this step typically does not require a copper(I) catalyst.[3]
The reaction is a radical-nucleophilic aromatic substitution, where a single electron transfer mechanism can initiate the substitution of the diazo group.[3][4]
General Experimental Workflow
The following diagram outlines the essential steps for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale & Potential Issues |
| Diazotization Temperature | 0–5 °C | The thiazole diazonium salt is highly unstable. Temperatures above 5 °C lead to rapid decomposition, primarily forming the 2-hydroxy byproduct. |
| Rate of NaNO₂ Addition | Slow, dropwise | Rapid addition can cause localized warming, leading to decomposition and the formation of hazardous nitrogen oxides. It also increases the risk of azo coupling. |
| Stoichiometry (Acid) | 2.5–3.0 equivalents | One equivalent protonates the amino group, another reacts with NaNO₂ to form nitrous acid (HONO), and the excess maintains a low pH to prevent unwanted side reactions. |
| Stoichiometry (NaNO₂) | 1.0–1.1 equivalents | A slight excess ensures complete conversion of the starting amine. A large excess can lead to unwanted side reactions and complicates the work-up. |
| Stoichiometry (KI) | 1.1–1.5 equivalents | A moderate excess drives the iodination reaction to completion. |
| Reaction pH | Strongly acidic (pH < 2) | Suppresses the coupling reaction between the diazonium salt and unreacted amine, which forms colored azo impurities. |
Section 2: Troubleshooting Guide
Q1: My reaction mixture turned a dark red/orange/brown color upon adding the nitrite or during the iodination step, and the final yield was poor. What happened?
A: This is a classic sign of azo coupling . The diazonium salt is an electrophile, and if any unreacted 2-amino-5-methylthiazole (a nucleophile) is present, they can react to form a highly colored diazoamino or azo compound.[5][6]
-
Causality:
-
Insufficient Acid: If the pH is not low enough, a significant concentration of the free, unprotonated amine exists, which is highly reactive towards the diazonium salt.
-
Poor Mixing/Slow Dissolution: If the starting amine is not fully dissolved and protonated before nitrite addition, localized areas of free amine can react.
-
Nitrite Addition Too Fast: Adding sodium nitrite too quickly can create localized areas with a high concentration of the diazonium salt before all the starting amine has been consumed, promoting self-coupling.
-
-
Solutions:
-
Ensure Acidity: Use at least 2.5 equivalents of a strong, non-nucleophilic acid (like H₂SO₄). Confirm the starting material is fully dissolved before cooling and adding nitrite.
-
Controlled Addition: Add the aqueous solution of sodium nitrite dropwise via an addition funnel, ensuring the tip is below the surface of the reaction mixture to promote rapid dispersion.
-
Maintain Low Temperature: Keep the reaction strictly between 0 and 5 °C to minimize the rate of all reactions, including this side reaction.
-
Q2: I isolated a significant amount of a polar byproduct identified as 2-hydroxy-5-methylthiazole. How can I prevent this?
A: The formation of 2-hydroxy-5-methylthiazole (or its tautomer) is due to the hydrolysis of the diazonium salt . The diazonium group is an excellent leaving group (N₂ gas), and it can be readily displaced by water, which is present in high concentration.
-
Causality:
-
Elevated Temperature: This is the primary cause. Diazonium salts are thermally unstable.[3][4] Allowing the reaction temperature to rise above 5 °C, even for a short period, will significantly accelerate this decomposition pathway.
-
Prolonged Reaction Time: Even at 0-5 °C, the diazonium salt will slowly decompose. It is crucial to proceed to the iodination step promptly after the diazotization is complete.
-
-
Solutions:
-
Strict Temperature Control: Use a well-maintained ice/salt bath if necessary to keep the internal reaction temperature below 5 °C at all times.
-
Efficient Workflow: Prepare your potassium iodide solution in advance and add it as soon as the diazotization stirring time (typically 30-60 minutes) is complete. Do not let the diazonium salt solution sit for an extended period.
-
Q3: My final product is contaminated with a non-polar impurity identified as 5-methylthiazole. What is the source of this byproduct?
A: This side product arises from protodeamination (also known as hydrodediazoniation), where the diazonium group is replaced by a hydrogen atom.
-
Causality:
-
Radical Mechanism: The Sandmeyer reaction can proceed through a radical pathway.[3][4] The intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture.
-
Reducing Agents: Any adventitious reducing agents can promote this pathway. During work-up, the use of sodium bisulfite or thiosulfate to quench excess iodine can sometimes contribute to this if not done under controlled conditions.
-
-
Solutions:
-
Use High-Purity Reagents: Ensure solvents and reagents are free from contaminants that could act as hydrogen donors.
-
Controlled Work-up: When quenching excess iodine, add the reducing agent slowly and at a low temperature to avoid overly aggressive reaction conditions.
-
Q4: My purified product is a pale yellow solid/oil, but it darkens to brown/purple upon standing, even in the freezer. How can I improve its stability?
A: Iodinated aromatic and heterocyclic compounds are often sensitive to light and air, leading to decomposition.[7] The C-I bond can be cleaved homolytically to form radicals, and trace amounts of iodine (I₂) can be released, which is colored.
-
Causality:
-
Light Exposure: UV light can provide the energy to break the C-I bond.
-
Oxidation: Exposure to air can promote oxidative decomposition pathways.
-
Trace Acid: Residual acid from the synthesis can catalyze decomposition.
-
-
Solutions:
-
Thorough Purification: Ensure all acidic residue is removed during the work-up. A final wash of the organic extract with a saturated sodium bicarbonate solution is recommended.
-
Proper Storage: Store the purified product in an amber vial to protect it from light.[7]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Low Temperature: Store at 0 °C or lower to minimize the rate of decomposition.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying this compound? A: Flash column chromatography is the most effective method.[8] A gradient elution using a non-polar solvent system like Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate is typically successful. The product is significantly less polar than the starting amine and the 2-hydroxy byproduct, but more polar than the 5-methylthiazole or any biaryl byproducts. TLC should be used to monitor the separation.
Q2: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic methods is recommended:
-
¹H NMR: This is the best tool for confirming the structure and assessing purity. The aromatic proton on the thiazole ring will disappear, and the methyl signal will remain. See the table below for typical shifts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (225.05 g/mol ).[7]
-
¹³C NMR: Provides confirmation of the carbon skeleton.
Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.45 | s | H-4 |
| ~2.40 | s | -CH₃ | |
| 2-Amino-5-methylthiazole | ~6.40 | s | H-4 |
| ~4.90 | br s | -NH₂ | |
| ~2.30 | s | -CH₃ | |
| 2-Hydroxy-5-methylthiazole | ~6.80 | s | H-4 |
| ~2.25 | s | -CH₃ |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Q3: Can I use other acids besides sulfuric acid for the diazotization? A: Yes, but with caution. Hydrochloric acid (HCl) can be used, but there is a risk of forming 2-chloro-5-methylthiazole as a minor byproduct via nucleophilic attack by the chloride ion. Non-coordinating acids like tetrafluoroboric acid (HBF₄) are also effective and can sometimes produce a more stable diazonium salt (a tetrafluoroborate salt), but they are more expensive. Sulfuric acid is generally preferred for its effectiveness, low cost, and non-nucleophilic counter-ion.
Section 4: Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and in a well-ventilated fume hood.
Synthesis of this compound
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylthiazole (5.71 g, 50 mmol).
-
Acidification: Add a solution of concentrated sulfuric acid (7.5 mL, ~135 mmol) in 50 mL of deionized water. Stir the mixture until all solids have dissolved completely.
-
Cooling: Cool the flask in an ice/salt bath until the internal temperature is stable between 0 and 5 °C.
-
Diazotization: Dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of deionized water and add it to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, stir the resulting pale yellow solution for an additional 45 minutes at 0-5 °C.
-
Iodination: In a separate beaker, dissolve potassium iodide (12.45 g, 75 mmol) in 25 mL of deionized water. Add this KI solution in a slow stream to the cold diazonium salt solution. Vigorous bubbling (N₂ evolution) will be observed.
-
Warming & Reaction: Once the KI addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The mixture will darken, and a precipitate may form.
-
Work-up: Cool the mixture again in an ice bath. Slowly add a saturated solution of sodium thiosulfate or sodium bisulfite until the dark iodine color disappears. Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexanes to afford this compound as a pale yellow solid or oil.
Section 5: Visualizing Side Reaction Pathways
The stability and reactivity of the central diazonium salt intermediate dictate the outcome of the synthesis. The following diagram illustrates how key side reactions diverge from the desired productive pathway.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer Reaction Mechanism - [adda247.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
Technical Support Center: Purification of 2-Substituted-5-Methyl-1,3-Thiazoles
Welcome to the technical support center for the purification of 2-substituted-5-methyl-1,3-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the first step I should take to decide on a purification strategy for my 2-substituted-5-methyl-1,3-thiazole?
A1: The crucial first step is to assess the physicochemical properties of your crude product and the likely impurities. The nature of the substituent at the 2-position (R-group) is the primary determinant of the molecule's polarity, solubility, and thermal stability.
-
For polar R-groups (e.g., -NH₂, -OH, -COOH): The molecule will be more polar. Techniques like recrystallization from polar solvents (e.g., ethanol, water, or mixtures) or reversed-phase chromatography may be effective.[1] Acid-base extraction can be a powerful initial cleanup step for amino-substituted thiazoles.[1]
-
For non-polar R-groups (e.g., alkyl, aryl): The molecule will be less polar. Normal-phase column chromatography using solvent systems like hexanes/ethyl acetate is often the method of choice. Recrystallization from non-polar or moderately polar solvents can also be successful.
-
Identify Potential Impurities: Consider the synthetic route used. For instance, the widely used Hantzsch thiazole synthesis can result in unreacted thioamide and α-haloketone as major impurities.[2] Understanding these will help you select a purification method that effectively separates them from your desired product.
Q2: I'm performing a Hantzsch synthesis. What are the common byproducts, and how can I remove them?
A2: In a typical Hantzsch synthesis of a 2-substituted-5-methyl-1,3-thiazole, the most common impurities are:
-
Unreacted Thioamide: These are often polar and can sometimes be removed by washing the crude product with a dilute acid if the thiazole product is not basic.
-
Unreacted α-Haloketone: These are typically less polar than the thiazole product and can be separated by column chromatography.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can occur.
A well-planned column chromatography is usually effective at separating these impurities.
Q3: My 2-substituted-5-methyl-1,3-thiazole is an oil at room temperature. Can I still use recrystallization?
A3: Recrystallization is primarily for solid compounds. If your product is an oil, you have a few options:
-
Attempt to form a salt: If your thiazole has a basic nitrogen (like an amino group at the 2-position), you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be recrystallized. The free base can be regenerated after purification.
-
Use a different purification technique: Column chromatography is the most common and effective method for purifying oils.[3]
-
Distillation: If your compound is thermally stable and has a boiling point that is significantly different from the impurities, vacuum distillation can be a viable option.
Q4: How does the substituent at the 2-position affect the polarity of the thiazole?
A4: The substituent at the 2-position has a significant impact on the overall polarity of the molecule. Here's a general guide:
-
Electron-donating groups (e.g., -NH₂, -OR, alkyl): These groups increase the electron density on the thiazole ring, which can affect its interaction with polar stationary phases in chromatography. Amino groups, in particular, can significantly increase polarity and provide a handle for acid-base extraction.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR): These groups decrease the electron density of the ring and can influence its reactivity and chromatographic behavior.
-
Aryl groups: A phenyl or other aryl group at the 2-position will increase the non-polar character of the molecule but can also participate in π-π stacking interactions on certain chromatography stationary phases.
This change in polarity directly influences the choice of solvents for both recrystallization and chromatography.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of 2-substituted-5-methyl-1,3-thiazoles.
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your target compound. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 90:10 hexane/ethyl acetate, try moving to 80:20 or 70:30. |
| All compounds elute together at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, switch from 80:20 hexane/ethyl acetate to 95:5. |
| Streaking of spots on TLC or tailing on the column. | The compound may be too acidic or basic for silica gel. | Add a small amount of a modifier to your eluent. For basic compounds like 2-aminothiazoles, add ~1% triethylamine. For acidic compounds, add ~1% acetic acid. |
| Low recovery of the product. | The compound may be adsorbing irreversibly to the silica gel. | Consider using a different stationary phase like alumina. Also, ensure you are not overloading the column. |
Recrystallization Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated, or too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inner surface of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[1] |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too quickly. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. |
| Low recovery of crystals. | The compound has high solubility in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Reduce the initial volume of hot solvent used for dissolution. |
| Colored impurities in the final crystals. | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[1] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a 2-Aryl-5-methyl-1,3-thiazole
This protocol is a general guideline for purifying a moderately polar thiazole derivative.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material. A general rule is to use about 50-100g of silica gel for every 1g of crude product.
- Securely clamp the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, tapping the side gently to pack the silica gel evenly and remove air bubbles.
- Add another layer of sand on top of the silica gel.
- Drain the solvent until the level is just above the top layer of sand.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully apply the sample solution to the top of the column using a pipette.
- Drain the solvent until the sample has fully entered the silica gel.
- Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica gel.
3. Elution and Fraction Collection:
- Carefully fill the column with the eluent.
- Begin collecting fractions. The size of the fractions will depend on the separation.
- Monitor the elution of your compounds using TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Isolation of the Product:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator.
- Dry the purified product under high vacuum.
Protocol 2: Recrystallization of a 2-Amino-5-methyl-1,3-thiazole
This protocol is suitable for purifying solid, polar thiazole derivatives.
1. Solvent Selection:
- Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for 2-aminothiazoles include ethanol, water, or mixtures thereof.[1]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
5. Crystallization:
- Allow the filtrate to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Properties of Common Solvents for Chromatography and Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Eluent Strength (on Silica) |
| n-Hexane | 69 | 0.1 | 0.01 |
| Cyclohexane | 81 | 0.2 | 0.04 |
| Toluene | 111 | 2.4 | 0.29 |
| Dichloromethane | 40 | 3.1 | 0.42 |
| Diethyl Ether | 35 | 2.8 | 0.38 |
| Ethyl Acetate | 77 | 4.4 | 0.58 |
| Acetone | 56 | 5.1 | 0.56 |
| Acetonitrile | 82 | 5.8 | 0.65 |
| Isopropanol | 82 | 3.9 | 0.82 |
| Ethanol | 78 | 4.3 | 0.88 |
| Methanol | 65 | 5.1 | 0.95 |
| Water | 100 | 10.2 | Very High |
Data compiled from various sources, including Shodex and the University of Minnesota.[4][5]
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Chromatography: Poor Separation
Caption: A logical approach to troubleshooting poor chromatographic separation.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Thiazole Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thiazole-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The unique electronic properties of the thiazole ring, while valuable, introduce specific challenges, primarily related to catalyst stability and activity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the challenges of using thiazole substrates in palladium-catalyzed cross-coupling reactions.
Q1: Why are cross-coupling reactions with thiazole-containing molecules often problematic?
A1: The primary difficulty arises from the inherent properties of the thiazole ring itself. The nitrogen and sulfur heteroatoms possess lone pairs of electrons that can strongly coordinate to the palladium catalyst center.[1] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[2][3][4][5] This effectively removes the active catalyst from the reaction, leading to low yields or complete reaction failure.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: The most visually obvious sign is the formation of a black precipitate, commonly known as palladium black.[6][7] This consists of agglomerated, inactive palladium(0) particles that have fallen out of the catalytic cycle.[8] Other indicators of catalyst deactivation include:
-
A stalled reaction, where starting materials are no longer being consumed.
-
The need for unusually high catalyst loadings to achieve conversion.[2]
-
Inconsistent results between batches of the same reaction.[1]
Q3: What is "palladium black," and how can I prevent its formation?
A3: Palladium black is a form of elemental palladium that has aggregated into coarse, inactive particles.[7] Its formation signals the decomposition of the active, soluble Pd(0) catalyst.[6][8] Key strategies to prevent its formation include:
-
Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center, preventing aggregation.[9]
-
Strictly Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[6][10] Thoroughly degassing solvents and maintaining an inert atmosphere (argon or nitrogen) is critical.
-
Optimal Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still affords a reasonable reaction rate.
Section 2: Troubleshooting Specific Coupling Reactions
This section provides targeted advice for common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving thiazole substrates.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling of a bromothiazole is giving low to no yield, and I observe palladium black formation. What should I do?
A4: This is a classic case of catalyst deactivation, likely exacerbated by the thiazole substrate. Here is a systematic troubleshooting approach:
-
Ligand Selection is Crucial: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium, which can prevent the thiazole from coordinating and poisoning the catalyst.[1]
-
Base Selection and Quality: The choice of base is critical. While common bases like K₂CO₃ or Cs₂CO₃ are often used, ensure they are finely powdered and anhydrous. For base-sensitive thiazoles, a weaker base like K₃PO₄ might be beneficial.[11]
-
Solvent and Degassing: Ensure your solvent (e.g., 1,4-dioxane, toluene, or DMF) is anhydrous and thoroughly degassed. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.
-
Pre-catalyst Choice: Consider using a pre-formed, air-stable palladium pre-catalyst (e.g., XPhos Pd G2/G3). These can provide a more consistent source of active Pd(0) in solution.[12]
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling with an iodothiazole, but I am primarily observing alkyne homocoupling (Glaser coupling). How can I favor the desired cross-coupling product?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow due to catalyst inhibition by the thiazole.[6]
-
Minimize or Eliminate Copper: The copper(I) co-catalyst is often responsible for promoting Glaser coupling. Try significantly reducing the loading of the copper salt (e.g., to 1-2 mol%) or switch to a copper-free Sonogashira protocol.[6]
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]
-
Robust Ligand System: As with the Suzuki reaction, a bulky phosphine ligand is essential to protect the palladium center from the thiazole and maintain a high concentration of the active cross-coupling catalyst.
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is distilled and dry. Anhydrous THF or DMF are common solvents.[6]
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination of an aminothiazole with an aryl bromide is not proceeding. What are the key parameters to check?
A6: The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and reaction conditions, and the presence of a thiazole adds another layer of complexity.[13][14]
-
Ligand Choice is Paramount: This reaction class has seen the development of highly specialized ligands. For heteroaromatic substrates, biaryl phosphine ligands like Josiphos or Buchwald's own series of ligands (e.g., tBuXPhos) are often superior. These ligands are designed to promote the reductive elimination step, which can be slow with electron-rich thiazoles.
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[15] Ensure the base is fresh and handled under an inert atmosphere.
-
Solvent Considerations: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can influence the solubility of the palladium-amine complex and the overall reaction rate.
-
Pre-catalyst vs. In Situ Generation: Using a well-defined pre-catalyst can often give more reproducible results than generating the active catalyst in situ from a palladium source and a separate ligand.
Section 3: Data Presentation and Protocols
Table 1: Ligand Selection Guide for Thiazole Coupling Reactions
| Coupling Reaction | Substrate Type | Recommended Ligand Class | Specific Examples | Key Considerations |
| Suzuki-Miyaura | Bromo/Iodothiazoles | Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent for preventing catalyst poisoning and promoting oxidative addition. |
| Sonogashira | Iodo/Bromothiazoles | Sterically Hindering Phosphines | P(t-Bu)₃, cataCXium® A | Balances catalyst stability with accessibility for the alkyne. |
| Buchwald-Hartwig | Amino/Halothiazoles | Specialized Biaryl Phosphines | Josiphos, tBuXPhos, BrettPhos | Crucial for promoting the C-N reductive elimination step. |
| Heck | Bromo/Iodothiazoles | Bulky Phosphines or NHCs | P(o-tol)₃, IPr | Ligand choice is critical to prevent catalyst poisoning by the N-heteroaryl group.[12] |
Experimental Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Bromothiazole
Objective: To provide a reliable starting point for the Suzuki-Miyaura coupling of a bromothiazole with an arylboronic acid, designed to minimize catalyst deactivation.
Materials:
-
Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2-5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Magnetic stir bar
-
Schlenk flask or microwave vial
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromothiazole, arylboronic acid, K₃PO₄, and XPhos Pd G3 pre-catalyst.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Diagnostic Test for Catalyst Poisoning by the Thiazole Substrate
Objective: To determine if the thiazole starting material is the primary cause of catalyst deactivation.
Procedure:
-
Baseline Reaction: Run your coupling reaction under your standard, optimized conditions using the thiazole substrate. Note the yield and reaction time.
-
Control Reaction: Set up an identical reaction, but replace the thiazole substrate with a non-heteroaromatic analogue (e.g., a bromophenyl derivative) that has similar electronic properties if possible.
-
Comparison: If the control reaction proceeds smoothly to high conversion while the thiazole reaction fails or gives a low yield, it is a strong indication that the thiazole moiety is poisoning the catalyst. This confirms the need for strategies outlined in this guide, such as the use of more specialized ligands.
Section 4: Visualizing Deactivation Pathways
The following diagrams illustrate the key catalytic cycle and common deactivation pathways.
Figure 1: The palladium cross-coupling cycle and key deactivation pathways.
Figure 2: A troubleshooting workflow for thiazole coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Strategies to Avoid Homocoupling in Suzuki Reactions of Iodo-heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with iodo-heterocyclic substrates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the persistent challenge of homocoupling and other side reactions, thereby improving your reaction yields and simplifying product purification.
Foundational Understanding: The Suzuki Reaction and the Homocoupling Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds between a wide variety of organic halides and organoboron compounds.[1] For professionals in pharmaceutical development, it is an indispensable tool for constructing the complex biaryl and heteroaryl-aryl scaffolds found in many drug candidates.
However, the reaction is not without its pitfalls. One of the most common and frustrating side reactions is homocoupling , where two molecules of the boronic acid reagent couple to form a symmetrical biaryl, or two molecules of the iodo-heterocycle reductively couple.[2][3] This not only consumes valuable starting material and reduces the yield of the desired cross-coupled product but also introduces a often difficult-to-separate impurity.[2][4]
Understanding the mechanistic origins of homocoupling is the first step toward its prevention.
Mechanistic Insight: Desired vs. Undesired Pathways
The desired Suzuki catalytic cycle involves the oxidative addition of the iodo-heterocycle to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Homocoupling can arise from several deviations from this cycle:
-
Boronic Acid Homocoupling: This is often mediated by Pd(II) species. If the reaction mixture contains Pd(II) without coordinated aryl ligands, it can catalyze the coupling of two boronic acid molecules, reducing the palladium to the active Pd(0) state.[2] The presence of oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to Pd(II), fueling this unwanted pathway.[2][5][6]
-
Reductive Homocoupling of Iodo-heterocycles: This pathway is less common but can occur under certain conditions, leading to the formation of a symmetrical bi-heterocycle.
Below is a visualization of the catalytic cycle, highlighting where the homocoupling pathway diverges.
Caption: The desired Suzuki cycle vs. the undesired homocoupling pathway.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during your experiments. The causality behind each recommendation is explained to empower your decision-making process.
Q1: My reaction is producing a significant amount of boronic acid homodimer. What are the most likely causes and immediate fixes?
A1: Significant homocoupling of the boronic acid is a classic sign that your catalytic system is promoting the undesired pathway. The primary culprits are typically related to the palladium source and the presence of oxygen.
-
Cause 1: Use of a Pd(II) Precatalyst. Many common palladium sources, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), are in the +2 oxidation state. For the main Suzuki cycle to begin, these must be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, immediately generating the byproduct you are observing.[2]
-
Solution: Switch to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] These catalysts enter the cycle directly as Pd(0), bypassing the initial reduction step that favors homocoupling. Alternatively, modern precatalysts (e.g., Buchwald precatalysts) are designed for clean and efficient generation of the active Pd(0) species.[2]
-
-
Cause 2: Oxygen in the Reaction Mixture. Oxygen is a potent oxidizer of Pd(0) to Pd(II), which, as discussed, catalyzes homocoupling.[2][5] Iodo-heterocycles can be particularly sensitive, and even trace amounts of air can be detrimental.
-
Solution: Rigorous Degassing. Do not underestimate the importance of a truly inert atmosphere. Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. For simpler setups, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes is crucial.[7] A simple subsurface sparge with nitrogen before adding the catalyst can nearly eliminate the homocoupling dimer.[8]
-
-
Cause 3: Slow Oxidative Addition. If the oxidative addition of your iodo-heterocycle to the Pd(0) catalyst is slow, the catalyst has more time to engage in side reactions like oxidizing to Pd(II) and promoting homocoupling.
-
Solution: Ligand Optimization. The ligand's job is to accelerate the key steps of the desired cycle. Bulky, electron-rich phosphine ligands can significantly speed up oxidative addition and subsequent reductive elimination, making the cross-coupling pathway kinetically dominant over homocoupling.[3][9]
-
Q2: How does my choice of ligand really influence homocoupling?
A2: The ligand is arguably the most critical variable for suppressing homocoupling. It directly modulates the stability, reactivity, and selectivity of the palladium catalyst.
-
Steric Hindrance: Bulky ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding alkylphosphines (e.g., P(t-Bu)₃), create a crowded coordination sphere around the palladium atom.[3][9] This steric bulk physically hinders the approach of two boronic acid molecules, making the formation of the homocoupling intermediate less favorable.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species accelerates the rate-limiting oxidative addition step with the iodo-heterocycle.[3] A faster oxidative addition means the catalyst is quickly converted into the L₂Pd(Ar)(X) intermediate, which is poised for cross-coupling and is not an active species for boronic acid homocoupling.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium. This strong coordination can prevent catalyst decomposition and suppress side reactions, making them highly effective at minimizing homocoupling.[3][10]
Table 1: Ligand Selection Guide for Suppressing Homocoupling
| Ligand Type | Examples | Key Characteristics | Impact on Homocoupling |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Less bulky, moderately electron-donating. | Can be effective, but may permit homocoupling under non-ideal conditions or with challenging substrates.[11] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, sterically demanding. | Generally excellent at suppressing homocoupling by accelerating the desired cycle.[3][10] |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich, promote fast reductive elimination. | Considered the gold standard for challenging couplings; highly effective at minimizing side reactions.[9][12] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, form robust Pd-C bonds. | Very effective due to strong binding and high catalyst stability.[3][13] |
Q3: What is the role of the base, and can the wrong choice promote homocoupling?
A3: The base plays a crucial, multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[14] However, the choice and strength of the base can indirectly influence homocoupling.
-
Overly Strong/Aggressive Bases: Very strong bases (e.g., NaOH, KOH) in high concentrations can sometimes lead to side reactions, including degradation of the boronic acid or the catalyst complex.[14][15] A high concentration of hydroxide ions can have a negative impact by forming unreactive boronate species.[15]
-
Optimal Base Selection: For many iodo-heterocycles, milder inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃): A reliable, all-purpose base for many Suzuki reactions.[16][17]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles, as it can minimize side reactions related to the heteroatom's basicity.[14][18]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, a phenomenon known as the "caesium effect," potentially due to its higher solubility and ability to facilitate key steps in the catalytic cycle.[14]
-
Q4: My boronic acid seems unstable and I suspect it's degrading or homocoupling before it can react. How can I protect it?
A4: Boronic acid instability, especially protodeboronation (hydrolysis back to the arene), is a major cause of low yields and can be exacerbated by the conditions that also favor homocoupling.[2][7] This is particularly true for electron-deficient or certain heteroaryl boronic acids.[2]
-
Use Boronic Esters: Pinacol esters (Ar-B(pin)) are significantly more stable than their corresponding boronic acids.[2] They are less prone to protodeboronation and homocoupling. While they may react slower, this can often be overcome by adjusting the temperature or using slightly more forcing conditions. MIDA boronates are even more stable and can be used for sequential coupling reactions.[2]
-
Control Stoichiometry: While a slight excess of the boron reagent (e.g., 1.1-1.5 equivalents) is common to drive the reaction to completion, a very large excess can increase the probability of homocoupling.[19][20] Start with a modest excess (1.2 eq.) and optimize from there.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[9] Higher temperatures can accelerate the decomposition of sensitive reagents and side reactions. For iodo-heterocycles, reactions can often be run effectively between 60-90 °C.[12][21]
Experimental Protocol: A Self-Validating System
This generalized protocol is designed to minimize homocoupling from the outset.
Objective: To couple an iodo-heterocycle with an arylboronic acid while minimizing byproduct formation.
Materials:
-
Iodo-heterocycle (1.0 eq.)
-
Arylboronic acid or Pinacol Ester (1.2 eq.)
-
Palladium Catalyst: Pd₂(dba)₃ (0.01 eq., 1 mol%)
-
Ligand: SPhos (0.022 eq., 2.2 mol%)
-
Base: K₃PO₄ (2.0 eq.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (e.g., 5:1 ratio)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodo-heterocycle (1.0 eq.), the arylboronic acid/ester (1.2 eq.), and the base (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 5:1 dioxane/water per 1 mmol of iodo-heterocycle).
-
Catalyst Preparation & Addition: In a separate, small vial under inert gas, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. This allows the active catalyst to form before being introduced to the main reaction. Add this catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Immerse the flask in a pre-heated oil bath (e.g., 80 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress using TLC or LC-MS. Look for the disappearance of the iodo-heterocycle and the appearance of the product spot. Note any formation of a non-polar spot corresponding to the Ar-Ar homocoupled byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography. The homocoupled byproduct, being non-polar, will typically elute much faster than the desired, more polar cross-coupled product.
Visualization: Troubleshooting Workflow
When faced with significant homocoupling, a systematic approach is key.
Caption: A logical workflow for diagnosing and resolving homocoupling issues.
Frequently Asked Questions (FAQs)
-
Can I use a heterogeneous catalyst like Pd/C to avoid these issues? While Pd/C is attractive for its ease of separation, it can sometimes be less selective and may still promote homocoupling, especially if the palladium leaches into the solution.[13][20][22] Homogeneous systems with well-defined ligands generally offer superior control over selectivity.
-
My iodo-heterocycle is very electron-rich. Does this change things? Yes. Electron-rich iodo-heterocycles can undergo oxidative addition more slowly. This is a scenario where a highly active catalyst system (e.g., using a Buchwald ligand) is essential to ensure the desired cross-coupling outcompetes the homocoupling of the boronic acid.
-
How can I effectively separate the homocoupled byproduct from my desired product? The homocoupled byproduct (Ar-Ar) is typically much less polar than the desired heteroaryl-aryl product. This difference in polarity makes purification by silica gel column chromatography highly effective. The non-polar byproduct will elute first with a low-polarity eluent (e.g., hexanes/ethyl acetate).
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. researchgate.net [researchgate.net]
Improving solubility of 2-Iodo-5-methyl-1,3-thiazole in organic solvents
<content_type>
print(google_search.search(queries=["2-iodo-5-methyl-1,3-thiazole solubility data sheet", "solubility of 2-iodo-5-methylthiazole in common organic solvents", "this compound nmr solvent", "practical guide to solubilizing heterocyclic compounds for reactions", "troubleshooting precipitation of organic compounds from solution"]))
content_type>## Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this versatile heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Understanding the Molecule
This compound is a key intermediate in synthetic chemistry, valued for its utility in cross-coupling reactions and as a scaffold in medicinal chemistry. However, its unique structure—a compact, relatively flat aromatic system with a heavy iodine atom—presents specific solubility challenges. The interplay between its moderate polarity, imparted by the thiazole ring's nitrogen and sulfur atoms, and the lipophilic character of the methyl and iodo substituents governs its interaction with various organic solvents. This guide will help you navigate these properties to achieve optimal dissolution for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure, this compound is a moderately polar compound with an estimated LogP of 2.05610.[1] Thiazole itself is soluble in alcohol and ether.[2] Therefore, this compound is expected to be most soluble in moderately polar to polar aprotic organic solvents. Chlorinated solvents, ethers, and some polar aprotic solvents are good starting points. Its solubility in nonpolar aliphatic hydrocarbons like hexane is generally low, and it is sparingly soluble in water.
Q2: I'm setting up a reaction. Which solvents are recommended for initial screening?
A2: For reactions such as cross-coupling, a good starting point would be polar aprotic solvents that are also amenable to heating. Consider solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). For purification via chromatography, a solvent system of ethyl acetate and hexanes is a common choice, indicating its solubility in these solvents.
Q3: My compound is not dissolving sufficiently in my chosen solvent. What is the first thing I should try?
A3: The first and often most effective step is to gently heat the mixture. For many organic solids, solubility increases exponentially with temperature.[3][4] A modest increase to 40-50°C can significantly enhance dissolution. Always ensure your chosen solvent's boiling point is well above the heating temperature. If heating is not an option for your experiment, consider sonication, which can help break up solid particles and accelerate the dissolution process.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: The compound "oils out" or forms a separate liquid phase instead of dissolving.
Cause: This phenomenon often occurs when the melting point of the compound is close to the temperature of the solvent, and the solvent has a suboptimal solvating power for the compound at that temperature. It can also happen if the compound is impure.
Solutions:
-
Change the Solvent: Switch to a more effective solvent. If you are using a moderately polar solvent like DCM, try a more polar aprotic solvent like THF or DMF.
-
Use a Co-solvent System: The addition of a small amount of a highly polar "co-solvent" can dramatically improve solubility.[5][6][7] For example, if your primary solvent is Toluene, adding 5-10% DMF or N-Methyl-2-pyrrolidone (NMP) can disrupt crystal lattice energy and promote solvation.
-
Increase Temperature: Gently warming the mixture can sometimes overcome the energy barrier and lead to complete dissolution.
Issue 2: The compound dissolves upon heating but crashes out of solution upon cooling to room temperature.
Cause: This indicates that you have created a supersaturated solution at a higher temperature, and the compound's solubility at room temperature is significantly lower.
Solutions:
-
Work at Elevated Temperatures: If your experimental protocol allows, maintain the solution at a temperature where the compound remains dissolved.
-
Increase Solvent Volume: The simplest solution is often to add more solvent until the compound remains in solution at the desired temperature.
-
Employ a Co-solvent Strategy: As detailed in the workflow below, adding a co-solvent can increase the overall solvating power of the system, preventing precipitation upon cooling.[8][9]
Workflow for Co-Solvent Selection
Here is a systematic approach to selecting an effective co-solvent system when your compound shows poor solubility in a primary solvent.
Caption: A decision workflow for selecting a co-solvent to improve solubility.
Issue 3: The compound is intended for NMR analysis, but it is insoluble in common deuterated solvents.
Cause: Many heterocyclic compounds, especially those capable of hydrogen bonding or with strong crystal packing, can exhibit poor solubility in standard NMR solvents like CDCl₃ and DMSO-d₆.
Solutions:
-
Acidification: For compounds with a basic nitrogen, such as the one in the thiazole ring, adding a drop of a deuterated acid like Trifluoroacetic acid-d (TFA-d) can protonate the molecule, breaking intermolecular interactions and improving solubility.[10]
-
Solvent Mixtures: A mixture of deuterated solvents can be effective. For example, a 4:1 mixture of CDCl₃ and Methanol-d₄ can dissolve many moderately polar compounds.
-
Elevated Temperature NMR: If your instrument is capable, acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can often achieve the necessary solubility in DMSO-d₆.
Issue 4: Adjusting the "pH" of the organic solvent to improve solubility.
Cause: The thiazole nitrogen is basic and can be protonated. By adding a small amount of an organic acid, you can form a salt in situ, which may have significantly different solubility properties. While pH is technically a scale for aqueous solutions, the underlying principle of acid-base chemistry can be applied.[11][12]
Protocol: Acid-Mediated Solubilization
-
Solvent Selection: Choose your primary, bulk organic solvent (e.g., Dichloromethane, THF).
-
Acid Addition: Add a small amount (e.g., 1-5 mol%) of a compatible organic acid, such as acetic acid or trifluoroacetic acid.
-
Dissolution Attempt: Add the this compound to the acidified solvent and observe for improved dissolution, with gentle warming or stirring if necessary. The protonation of the thiazole nitrogen can disrupt the crystal lattice, leading to enhanced solubility.[13]
Solubility Data Summary
While comprehensive, quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on its chemical properties and common laboratory practice.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Hexane, Heptane | Non-polar Aliphatic | Insoluble / Very Poorly Soluble | Useful as an anti-solvent for crystallization. |
| Toluene | Non-polar Aromatic | Slightly Soluble | Solubility improves significantly with heat. |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | A good starting point for many reactions. |
| Diethyl Ether | Ether | Moderately Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Generally a reliable solvent for this compound. |
| Ethyl Acetate | Ester | Moderately Soluble | Commonly used in chromatography solvent systems. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | High boiling point, useful for high-temp reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Excellent solvent, but high boiling and can be reactive. |
| Methanol, Ethanol | Polar Protic | Slightly to Moderately Soluble |
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering a solubility issue.
Caption: A flowchart for troubleshooting solubility problems based on the experimental context.
Final Recommendations
When working with this compound, a systematic approach to solvent selection is key. Begin with moderately polar aprotic solvents like THF or DCM. Don't hesitate to use gentle heating to aid dissolution. For persistent issues, the use of a co-solvent, particularly a small percentage of a more polar aprotic solvent like DMF, is a powerful and often successful strategy. By understanding the underlying chemical principles and following these troubleshooting guides, you can efficiently overcome solubility challenges and advance your research.
References
- 1. 847547-16-4_THIAZOLE, 2-IODO-5-METHYLCAS号:847547-16-4_THIAZOLE, 2-IODO-5-METHYL【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Managing Protodeboronation Side Reactions in Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often misunderstood side reaction of protodeboronation. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to help you optimize your reactions, maximize yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding protodeboronation.
Q1: What exactly is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction in which the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is the most prevalent undesired side reaction in Suzuki-Miyaura coupling, as it consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple arene or heteroarene byproduct that can complicate purification.[1][2]
Q2: Why is this side reaction so common in Suzuki couplings?
A2: The conditions required for the Suzuki-Miyaura reaction are often conducive to protodeboronation. The reaction typically requires a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[3] However, this same base can also catalyze the decomposition of the boronic acid, particularly in the presence of a proton source like water.[4][5][6]
Q3: What is the primary mechanism of protodeboronation under Suzuki conditions?
A3: While several pathways exist, the most relevant for Suzuki coupling is the base-catalyzed mechanism. The base (e.g., hydroxide) coordinates to the Lewis acidic boron atom, forming a more electron-rich and reactive 'ate' complex, or boronate (e.g., [ArB(OH)₃]⁻).[1] This species is then susceptible to protonolysis at the ipso-carbon by a proton source (typically water), leading to the cleavage of the C-B bond.[4]
Q4: Are certain types of boronic acids more susceptible than others?
A4: Absolutely. The propensity for protodeboronation is highly dependent on the electronic and structural properties of the organic substituent. Key examples include:
-
Heteroaromatic Boronic Acids: Many heteroaromatic boronic acids, especially those containing nitrogen like 2-pyridyl or 5-thiazolyl, are notoriously unstable.[2][7][8] Some, like 2-pyridine boronic acid, can form a highly reactive zwitterionic intermediate under neutral pH conditions that rapidly fragments.[1][7]
-
Electron-Deficient Arylboronic Acids: Aryl rings substituted with electron-withdrawing groups are often more prone to protodeboronation.[2][9]
-
Electron-Rich Arylboronic Acids: While seemingly counterintuitive, some electron-rich systems, such as phenol boronic acids, can also undergo facile thermal protodeboronation under specific conditions (e.g., in DMSO).[10]
Q5: How can I confirm that protodeboronation is the cause of my low yield?
A5: The most direct method is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR. The definitive sign of protodeboronation is the presence of a significant byproduct whose mass or spectral data corresponds to the protonated version of your boronic acid starting material (i.e., Ar-H instead of Ar-B(OH)₂). This will typically be accompanied by unreacted aryl halide and a lower-than-expected yield of your desired coupled product.
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the competition between the desired catalytic cycle and the off-cycle decomposition pathway.
Troubleshooting Guide: A Problem-Solving Approach
This guide is structured to address specific issues you may encounter during your experiments.
Q: My yield is low and LC-MS shows a major byproduct corresponding to my deborylated starting material. Where do I start?
A: This is the classic signature of protodeboronation outcompeting your desired coupling reaction. The solution lies in tipping the kinetic balance in favor of the Suzuki coupling. Here are the first parameters to investigate, in order of impact:
-
Re-evaluate Your Base: The choice and strength of the base are critical. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[7]
-
Lower the Reaction Temperature: Elevated temperatures accelerate nearly all reactions, including protodeboronation.[12][13] If your desired coupling is slow, your boronic acid is simply exposed to degrading conditions for a longer period.[14]
-
Control the Water Content: Water is the most common proton source for this side reaction. While many Suzuki protocols use aqueous mixtures, excessive water can be detrimental.
Q: I'm using an "unstable" heteroarylboronic acid and it decomposes even under mild conditions. What should I do?
A: You are likely dealing with a substrate that has a unique, non-base-catalyzed decomposition pathway. As mentioned for 2-pyridylboronic acid, the issue can be a reactive zwitterionic intermediate that is most prevalent at neutral pH.[7][8] The solution is to prevent the boronic acid from existing in its free, unstable form in the reaction mixture. This is the core principle of the "slow-release" strategy .[17][18]
-
Actionable Insight: Convert your unstable boronic acid into a more robust derivative that slowly hydrolyzes in situ to release the active coupling partner. This keeps the instantaneous concentration of the free boronic acid extremely low, ensuring it is consumed by the palladium catalyst faster than it can decompose.[6][19]
| Boron Reagent Type | Stability | Use Case & Rationale |
| Boronic Acid | Low | Prone to protodeboronation, especially for sensitive substrates. |
| Pinacol Ester | Medium | More stable than the acid, but can still hydrolyze and protodeboronate. A common first step for stabilization.[7][20] |
| Organotrifluoroborate | High | Stable salts that slowly release the boronic acid under reaction conditions.[1][7] |
| MIDA Boronate | Very High | Exceptionally stable, often crystalline solids. The gold standard for slow-release strategies with highly unstable substrates.[1][6][7][17] |
Q: I've optimized my base and temperature, and I'm even using a pinacol ester, but protodeboronation is still significant. What's the next step?
A: Your catalytic cycle is likely too slow. The goal is to accelerate the productive C-C bond formation so it decisively outpaces the C-B bond cleavage.
-
Actionable Insight: Focus on your catalyst and ligand system.
-
Switch to a High-Activity Catalyst: Modern palladium pre-catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos) are designed for rapid catalytic turnover.[19] They can facilitate challenging couplings at lower temperatures and shorter reaction times, giving the boronic ester less opportunity to decompose.[11]
-
Beware of Ligand-Induced Protodeboronation: Paradoxically, some bulky phosphine ligands can themselves promote a palladium-catalyzed protodeboronation pathway.[21][22] This occurs via a reactive post-transmetalation intermediate.[23] If you suspect this is the case, screening a few different high-activity ligands is warranted.
-
Experimental Protocol: Suzuki Coupling of a Challenging Substrate Using a Slow-Release Strategy
This protocol is a robust starting point for coupling an unstable heteroarylboronic acid where protodeboronation is a primary concern.
Reagents & Setup:
-
Aryl Halide: 1.0 equivalent
-
Heteroaryl-MIDA Boronate Ester: 1.2 equivalents
-
Base: Potassium Phosphate (K₃PO₄), anhydrous powder, 3.0 equivalents
-
Catalyst: XPhos Pd G3 (a Buchwald pre-catalyst), 2 mol%
-
Solvent: Anhydrous, degassed 1,4-Dioxane (or Toluene) to achieve ~0.1 M concentration
-
Glassware: Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the aryl halide (1.0 equiv), the heteroaryl-MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv) to the reaction vial.
-
Solvent Addition: Add the degassed, anhydrous solvent to the vial.
-
Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated reaction block or oil bath set to a moderate temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The goal is to stop the reaction upon full consumption of the limiting reagent to avoid potential product degradation.
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a short pad of celite to remove inorganic salts and palladium black, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst and Ligand Selection for Difficult Buchwald-Hartwig Aminations
Welcome to the Technical Support Center for advanced Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming sterically hindered, electron-deficient, or otherwise difficult C-N bonds. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and actionable solutions for your most demanding coupling reactions.
I. Troubleshooting Guide: When Reactions Fail
This section addresses common failure modes in difficult Buchwald-Hartwig aminations, offering a systematic approach to diagnosing and solving the problem.
Question: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination is a frequent issue, especially with challenging substrates. The root cause often lies in an inefficient catalytic cycle. Let's break down the possibilities and solutions.
1. Inefficient Oxidative Addition: The first committed step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[1][2] This step can be particularly sluggish for electron-rich or sterically hindered aryl chlorides.
-
Causality: Bulky, electron-donating phosphine ligands are crucial here. They promote the formation of a monoligated, 14-electron Pd(0) species (L-Pd(0)), which is highly reactive towards oxidative addition.[1] Insufficiently bulky or electron-donating ligands may fail to generate this active catalyst, stalling the reaction.
-
Solution: Switch to a more sterically demanding and electron-rich ligand. For instance, if a first-generation ligand like P(o-tolyl)3 fails, consider advancing to a dialkylbiarylphosphine ligand developed by the Buchwald group or a ferrocene-based ligand from the Hartwig group.[1][3]
2. Slow Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[2][4] Steric hindrance around the metal center can significantly impede this step.
-
Causality: The geometry of the palladium complex must be able to accommodate both the aryl group and the amide in proximity to facilitate bond formation. Highly congested substrates can create a high energy barrier for this step.
-
Solution: Employ ligands that are not only bulky but also have a "bite angle" that favors reductive elimination. Ligands like XPhos and BrettPhos are designed with structural features that promote this step.[5]
3. Catalyst Decomposition/Inhibition: The palladium catalyst can fall out of the catalytic cycle through various deactivation pathways.
-
Causality: Aryl iodides, while generally reactive, can sometimes be problematic. The iodide anion formed during the reaction can bridge palladium centers, leading to inactive dimers.[6][7] Additionally, certain functional groups on the substrate, such as nitro groups or azos, can act as poisons to the catalyst.[6]
-
Solution: For aryl iodides, using bidentate ligands like BINAP or DPPF can help prevent the formation of inactive palladium iodide dimers.[1] When dealing with potentially coordinating functional groups, a ligand screen is often necessary to find a system that is robust enough to tolerate them.
4. Incorrect Base Selection: The base plays a critical role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[4][8]
-
Causality: A base that is too weak may not be able to deprotonate the amine efficiently, especially for less acidic amines. Conversely, a base that is too strong, like sodium tert-butoxide, can be incompatible with sensitive functional groups such as esters.[6] The solubility of the base is also a factor; insoluble inorganic bases can lead to reproducibility issues.[7]
-
Solution: For less reactive amines, a strong, non-nucleophilic base like LHMDS or K3PO4 is often effective.[2] For base-sensitive substrates, weaker bases like Cs2CO3 or K2CO3 can be used, although this may require higher reaction temperatures or longer reaction times.[2][6] The use of soluble organic bases like DBU has also been explored to overcome issues with insoluble inorganic bases.[9][10]
Question: I'm observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.[1]
1. Understanding the Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which is more prevalent with primary amines.[1]
-
Causality: The presence of a hydrogen atom on the carbon alpha to the nitrogen in the amine allows for the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to form the arene.
-
Solution: The choice of ligand is paramount. Bulky, electron-rich ligands, particularly the dialkylbiarylphosphine class, have been shown to accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired amination pathway.[1]
2. Optimizing Reaction Conditions:
-
Lowering Temperature: In some cases, reducing the reaction temperature can disfavor the β-hydride elimination pathway.
-
Choice of Base: The nature of the base can also influence the extent of hydrodehalogenation. A screen of different bases may be necessary to find the optimal conditions for your specific substrate combination.
Question: My reaction with a sterically hindered aniline or aryl halide is not working. What are the best catalyst/ligand combinations for these challenging substrates?
Answer:
Coupling sterically hindered substrates is a significant challenge in Buchwald-Hartwig amination due to the difficulty in bringing the bulky coupling partners together at the palladium center.[11]
1. Ligand Design is Key: The development of sterically demanding phosphine ligands has been instrumental in overcoming this challenge.[3]
-
Causality: These ligands promote the formation of the active monoligated palladium species, which is less sterically encumbered and therefore more capable of coupling bulky substrates.[1][11]
-
Recommended Ligands:
-
For Tetra-ortho-substituted Biarylamines: Newly developed carbazolyl-derived P,N-ligands have shown exceptional performance in the synthesis of highly hindered diarylamines, even with substrates like 2,6-diisopropylaniline and 2-chloro-1,3,5-triisopropylbenzene.[12]
-
General Steric Hindrance: The Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally excellent choices.[5] Theoretical studies have shown that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, while for Pd-RuPhos, it is reductive elimination.[13] This mechanistic insight can guide ligand selection based on the specific challenge presented by the substrates.
-
2. N-Heterocyclic Carbene (NHC) Ligands: NHCs represent a powerful alternative to phosphine ligands for coupling hindered substrates.
-
Causality: NHCs are strong σ-donors and often form very stable palladium complexes, which can exhibit high catalytic activity.[14]
-
Application: Pd-NHC complexes have been successfully used for the amination of a broad range of aryl and heteroaryl chlorides with secondary amines and anilines, providing access to hindered and functionalized products in high yields.[15]
Catalyst and Ligand Selection Guide for Difficult Substrates
| Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Key Considerations |
| Sterically Hindered Aryl Halide | Bulky, electron-rich monophosphine ligands | XPhos, RuPhos, BrettPhos[5] | These ligands promote the formation of the active monoligated palladium species.[1] |
| Sterically Hindered Amine | Bulky, electron-rich monophosphine ligands; N-Heterocyclic Carbenes (NHCs) | tBuXPhos, BrettPhos[6]; PEPPSI-type Pd-NHC precatalysts[15] | The choice between phosphine and NHC may depend on the specific electronic properties of the substrates. |
| Electron-Deficient Amine | Electron-donating biarylphosphine ligands | Josiphos-type ligands, Buchwald biarylphosphine ligands | These ligands can help to increase the electron density at the palladium center, facilitating reductive elimination. |
| Heteroaromatic Amine | Dialkylbiaryl phosphine ligands | DavePhos[6] | Heteroaromatic amines can be challenging due to potential coordination to the palladium center; a ligand screen is often necessary. |
| Aryl Chlorides | Bulky, electron-rich phosphine ligands; NHC ligands | cataCXium® A, XPhos, RuPhos; IPr-based NHCs | Aryl chlorides are less reactive than bromides or iodides and generally require more active catalyst systems.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in Buchwald-Hartwig amination?
Contrary to what might be expected from other cross-coupling reactions, the general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7] While aryl iodides undergo oxidative addition readily, the resulting iodide anion can act as a catalyst inhibitor by forming inactive palladium complexes.[7]
Q2: Can I use a Pd(II) precatalyst, or do I need a Pd(0) source?
You can use either. Common Pd(II) sources like Pd(OAc)2 are often used and are reduced in situ to the active Pd(0) species.[8] The amine substrate itself can sometimes act as the reductant if it contains an α-hydrogen.[6] Pd(0) sources like Pd2(dba)3 are also widely used.[16]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
While some modern catalyst systems show improved air and moisture stability, it is generally good practice to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., argon or nitrogen).[6] Solvents should be anhydrous, and reagents should be handled with care to avoid introducing water, which can hydrolyze the base and affect the reaction outcome.
Q4: How can I efficiently screen for the optimal reaction conditions?
High-throughput experimentation (HTE) is an excellent strategy for rapidly identifying the best catalyst, ligand, base, and solvent for a challenging transformation.[17][18][19] HTE allows for the parallel execution of numerous experiments, providing a large dataset to guide optimization.[17] This approach can be implemented even in labs without robotic equipment by using 96-well plates and manual dispensing techniques.[18][19]
III. Visualizing the Catalytic Cycle and Troubleshooting Logic
To aid in understanding the key steps and potential pitfalls, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting flowchart for difficult Buchwald-Hartwig aminations.
IV. Experimental Protocol: General Procedure for a Challenging Amination
This protocol provides a starting point for the amination of a sterically hindered aryl chloride with a primary amine, utilizing a modern catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G4 (0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, BrettPhos Pd G4, and sodium tert-butoxide.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the anhydrous toluene via syringe, followed by the primary amine.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 17. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 19. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Base Selection for Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to mastering one of the most critical, yet often challenging, aspects of palladium-catalyzed cross-coupling reactions: the selection of the optimal base. This guide is designed for researchers, scientists, and drug development professionals who encounter puzzling results and wish to move beyond trial-and-error to a rational, mechanism-driven approach to optimization. Here, we synthesize technical accuracy with field-proven insights to troubleshoot common issues and provide a clear path to successful cross-coupling outcomes.
Introduction: The Multifaceted Role of the Base
In palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—the base is not merely a proton scavenger. It is an active and crucial participant in the catalytic cycle, influencing reaction rates, yields, and even catalyst stability.[1][2] Its primary roles can include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[1][3][4]
-
Regeneration of the Catalyst: In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst from the L₂PdHX complex formed after β-hydride elimination.[5][6]
-
Facilitating Reductive Elimination: In Buchwald-Hartwig amination, a strong base is typically needed to deprotonate the amine or the palladium-amine complex, facilitating the final C-N bond-forming step.[6][7]
-
Influencing the Catalytic Resting State: The choice and concentration of a base can determine the catalyst's resting state, sometimes leading to inhibition if the base coordinates too strongly to the palladium center.[8][9]
Understanding these functions is the first step toward rational troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues that arise during experimental work.
Q1: My Suzuki-Miyaura reaction is not working. I see starting materials, but no product. What's the most likely issue related to the base?
A1: This is a classic problem often rooted in inefficient transmetalation. The base is critical for activating the boronic acid.[1][10]
-
Is your base strong enough? For many Suzuki couplings, moderately weak bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are sufficient, especially in aqueous solvent mixtures.[1][11] However, for less reactive substrates (e.g., aryl chlorides) or sterically hindered partners, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[1]
-
Is your base soluble? Poor solubility of the base can be a major issue, especially in purely organic solvents. Cs₂CO₃ is often favored for its better solubility in solvents like dioxane or toluene compared to other inorganic bases.[1][12] If using an inorganic base, adding a small amount of water to create a biphasic system can dramatically improve reaction rates.[13]
-
Have you considered a fluoride source? In some cases, fluoride ions (e.g., from KF or CsF) can be particularly effective at activating organoboron reagents, although they function as relatively weak bases.
Q2: I'm running a Buchwald-Hartwig amination, and I'm seeing decomposition of my starting material, which has a base-sensitive functional group. What should I do?
A2: This is a common challenge due to the strong bases, like sodium tert-butoxide (NaOtBu), typically used in these reactions.[12][14] The solution is to switch to a weaker base that still has sufficient strength to facilitate the catalytic cycle.
-
Screen weaker inorganic bases: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12][14] These bases offer a good compromise between reactivity and functional group tolerance.
-
Try soluble organic bases: While often less reactive, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an option for highly sensitive substrates, sometimes used in combination with inorganic salts.[12] However, be aware that organic amine bases can sometimes inhibit the catalyst by coordinating to the palladium center.[8][9]
Q3: My Heck reaction is sluggish and gives low yields. How can the base be optimized?
A3: In the Heck reaction, the base's primary role is to neutralize the HX acid produced and regenerate the Pd(0) catalyst.[5][15]
-
Inorganic vs. Organic Bases: Both are commonly used. Triethylamine (Et₃N) is a classic choice.[5][16] However, inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective and can be preferable to avoid potential side reactions with the amine base.[16][17]
-
Consider the Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the halide starting material to fully neutralize the acid generated. An excess is often beneficial.
Troubleshooting Guides: A Deeper Dive
When initial adjustments don't solve the problem, a more systematic approach is needed.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
SYMPTOM: TLC or GC-MS analysis shows primarily unreacted aryl halide and/or boronic acid.
LOGICAL ANALYSIS & TROUBLESHOOTING STEPS:
-
Verify Base Strength (pKa): The conjugate acid of your base should ideally have a pKa high enough to deprotonate water or the boronic acid to form the active boronate species.
-
Action: If using a weak base like NaHCO₃ (pKa of H₂CO₃ ≈ 6.4), switch to a stronger one like K₂CO₃ (pKa of HCO₃⁻ ≈ 10.3) or K₃PO₄ (pKa of HPO₄²⁻ ≈ 12.3).[18]
-
-
Assess Solubility: An undissolved base has minimal surface area and cannot participate effectively in the reaction.
-
Consider Cation Effects: The cation of the base can play a role. Cesium and potassium cations are often more effective than sodium, which can be attributed to the solubility of the resulting boronate salts.
-
Action: If a reaction with Na₂CO₃ is failing, switching to K₂CO₃ or Cs₂CO₃ with no other changes can often lead to success.
-
Workflow for Base Screening in Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting base selection in Suzuki-Miyaura reactions.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
SYMPTOM: Desired product is observed, but significant byproducts from decomposition or undesired reactivity are also present.
LOGICAL ANALYSIS & TROUBLESHOOTING STEPS:
-
Identify Base-Sensitive Groups: Examine your substrates for functional groups sensitive to strong bases (e.g., esters, ketones with α-protons, nitro groups). NaOtBu (pKa of t-BuOH ≈ 19) is a very strong base capable of causing enolization or saponification.[14][19]
-
Action: Replace NaOtBu with a weaker base. A good starting point is K₃PO₄ or Cs₂CO₃.[14] The drop in basicity is significant and often preserves sensitive functionalities.
-
-
Evaluate Base Nucleophilicity: Some bases, particularly alkoxides, can act as nucleophiles, leading to undesired ether byproducts.
-
Action: Switch to a non-nucleophilic inorganic base like K₂CO₃ or a sterically hindered organic base if necessary.
-
-
Control Base Concentration and Addition: Sometimes the issue is not the base itself, but its local concentration.
-
Action: Ensure vigorous stirring, especially with heterogeneous inorganic bases, to avoid "hot spots" of high basicity.[12] Consider slower, portion-wise addition of the base.
-
Table 1: Comparative Properties of Common Bases in Cross-Coupling
| Base | Formula | Approx. pKa (of Conj. Acid in H₂O) | Common Applications | Key Strengths | Common Issues |
| Sodium tert-Butoxide | NaOtBu | 19[14] | Buchwald-Hartwig | Very strong, highly effective for C-N coupling | Decomposes base-sensitive groups, hygroscopic |
| Potassium Phosphate | K₃PO₄ | 12.3 (for HPO₄²⁻)[18] | Suzuki, Buchwald-Hartwig | Good balance of strength and functional group tolerance | Can be slow for challenging C-N couplings |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (for HCO₃⁻)[12][18] | Suzuki, Buchwald-Hartwig | Good solubility in organic solvents, effective | More expensive than other carbonates |
| Potassium Carbonate | K₂CO₃ | 10.3 (for HCO₃⁻)[18] | Suzuki, Heck | Inexpensive, widely applicable for Suzuki | Poor solubility in many organic solvents |
| Sodium Carbonate | Na₂CO₃ | 10.3 (for HCO₃⁻)[18] | Suzuki | Very inexpensive, effective in aqueous media | Often less effective than K₂CO₃ or Cs₂CO₃ |
| Triethylamine | Et₃N | 10.8[18] | Heck, Sonogashira | Soluble organic base, good for neutralizing acid | Can coordinate to Pd and inhibit reaction |
Note: pKa values are approximate and can vary with solvent.[20][21]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Reaction
This protocol provides a framework for systematically testing different bases to find the optimal conditions for a given substrate pair.[1]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a series of identical, flame-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
To each vial, add one of the selected bases (2.0 mmol).
-
Seal each vial with a septum cap. Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (11 mL) to each vial via syringe.
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 90-100 °C).
-
Stir the reactions for a set time (e.g., 12-16 hours).
-
Monitor the progress of each reaction by TLC or take aliquots for GC-MS or LC-MS analysis to compare conversion and yield.
-
Upon completion, cool the reactions, perform an appropriate workup (e.g., dilute with ethyl acetate, wash with water and brine), and purify the product for accurate yield determination.[1]
Diagram: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid to form a nucleophilic 'ate' complex, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][3]
Concluding Remarks
A logical, mechanism-informed approach to selecting and optimizing the base is paramount for success in palladium-catalyzed cross-coupling. By understanding the specific role the base plays in each type of reaction and systematically troubleshooting issues related to its strength, solubility, and potential side reactions, researchers can significantly improve reaction outcomes. This guide serves as a starting point for developing the expertise required to navigate the complexities of these powerful synthetic transformations. When in doubt, a systematic screening of a diverse set of bases, as outlined in the protocol above, is a reliable strategy to identify optimal reaction conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 19. uwindsor.ca [uwindsor.ca]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Data Validation for 2-Iodo-5-methyl-1,3-thiazole Derivatives
Introduction: The Strategic Importance of Validated Data in Thiazole-Based Drug Discovery
In the landscape of medicinal chemistry, 2-iodo-5-methyl-1,3-thiazole and its derivatives are valuable building blocks.[1] The thiazole ring is a privileged scaffold found in numerous approved drugs, while the iodo-substituent at the 2-position provides a versatile synthetic handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.[1]
This guide provides an in-depth comparison of primary spectroscopic techniques for the structural elucidation and validation of this compound derivatives. It moves beyond procedural steps to explain the underlying causality of experimental choices and data interpretation, framed within the principles of regulatory guidelines like those from the International Council for Harmonisation (ICH).[2][3][4]
The Validation Workflow: An Integrated Approach
A self-validating system for structural confirmation relies on the convergence of data from orthogonal analytical techniques. No single method is sufficient. The workflow described here integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and irrefutable data package for any given derivative.
Caption: Integrated workflow for the synthesis, analysis, and validation of thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Interpreting the Spectra
-
¹H NMR: The parent compound (this compound) is expected to show two key singlets: one for the methyl protons (C5-CH₃) typically around δ 2.5 ppm, and another for the thiazole ring proton (C4-H) around δ 7.5 ppm. The precise chemical shifts will be influenced by the solvent and any new substituent introduced at the C2 position via displacement of iodine. The integration of these signals must correspond to a 3:1 ratio.
-
¹³C NMR: The carbon spectrum is critical for confirming the core structure.
-
C2 (Iodo-substituted): The C2 carbon directly attached to iodine is significantly affected. Due to the heavy atom effect and the quadrupolar nature of the iodine nucleus (¹²⁷I), this signal can be broad and may appear at a relatively upfield position compared to other substituted thiazoles, often in the δ 80-100 ppm range. Its detection is a key validation point.
-
C4 & C5: These carbons will have distinct chemical shifts. C5, attached to the methyl group, will be more shielded than C4.
-
Methyl Carbon: The C5-CH₃ carbon will appear as a sharp signal in the aliphatic region (typically δ 10-20 ppm).
-
-
2D NMR (HSQC/HMBC): In complex derivatives, 2D NMR is non-negotiable. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, confirming the C4-H and C5-CH₃ assignments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals 2- and 3-bond correlations, which is crucial for establishing connectivity between the thiazole core and any new substituents.
Comparative Data Summary: Hypothetical Derivatives
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | 7.51 (s, 1H, C4-H), 2.48 (s, 3H, CH₃) | 145.2 (C5), 138.1 (C4), 88.5 (C2), 15.3 (CH₃) |
| 5-Methyl-2-phenyl-1,3-thiazole | 7.80-7.75 (m, 2H, Ar-H), 7.65 (s, 1H, C4-H), 7.45-7.35 (m, 3H, Ar-H), 2.55 (s, 3H, CH₃) | 168.0 (C2), 148.0 (C5), 135.0 (C4), 133.5 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 15.9 (CH₃) |
Validation Protocol: NMR Spectroscopy
This protocol is designed to meet ICH Q2(R2) standards for an identification test.[3]
-
Specificity:
-
Objective: To ensure the signals observed are unique to the target molecule.
-
Method: Acquire ¹H, ¹³C, and 2D (HSQC, HMBC) spectra. Assign every proton and carbon signal to a specific atom in the proposed structure. The complete and unambiguous assignment demonstrates specificity. For a mixture, unique signals for each component must be identified.
-
-
Precision (Repeatability):
-
Objective: To demonstrate the consistency of the results.
-
Method: Prepare and analyze the same sample three times. The chemical shifts (δ) should not vary by more than a predefined tolerance (e.g., ±0.02 ppm for ¹H, ±0.2 ppm for ¹³C).
-
-
Robustness:
-
Objective: To assess the method's reliability under minor variations.
-
Method: Analyze the sample using different NMR spectrometers (if available) or vary the temperature slightly (e.g., 298 K vs. 303 K). The final structural assignment must remain unchanged.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and the integrity of the thiazole ring.
Expertise & Causality: Interpreting the Spectra
While the IR spectrum of a complex molecule contains many peaks, the "fingerprint region" (<1500 cm⁻¹) is unique. For this compound derivatives, we focus on characteristic absorptions:
-
Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic bands. Key stretching vibrations include C=N and C=C modes, typically found in the 1650-1450 cm⁻¹ region.[5][6][7] The presence of these bands confirms the heterocyclic core.
-
C-H Vibrations: Look for aromatic/heteroaromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C-I Vibration: The carbon-iodine bond stretch is a low-energy vibration and appears in the far-infrared region, typically between 600-500 cm⁻¹. While often weak, its presence can be a useful confirmation point.
Comparative Data Summary: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Causality/Significance |
| Thiazole C=N Stretch | ~1620 cm⁻¹ | Confirms the core heterocyclic imine functionality.[6][7] |
| Thiazole Ring Modes | ~1500-1400 cm⁻¹ | Characteristic "fingerprint" vibrations of the thiazole ring.[5][6] |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Confirms the presence of the methyl group. |
| C-I Stretch | ~600-500 cm⁻¹ | Indicates the presence of the iodo-substituent. |
Validation Protocol: IR Spectroscopy
-
Specificity:
-
Objective: To confirm the presence of key functional groups.
-
Method: Record the spectrum and identify the characteristic absorption bands for the thiazole ring and other key functional groups (e.g., carbonyls, amines in more complex derivatives). Compare this spectrum to a known reference standard or to spectra of starting materials to ensure their absence.
-
-
Precision (Repeatability):
-
Objective: To ensure consistent spectral acquisition.
-
Method: Analyze the same sample three times. The positions of the major absorption maxima should not deviate significantly (e.g., ±2 cm⁻¹).
-
Mass Spectrometry (MS): The Unambiguous Molecular Weight
Mass spectrometry provides the molecular weight and, through fragmentation, further structural clues that corroborate NMR data. High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous molecular formula determination.
Expertise & Causality: Interpreting the Spectra
-
Molecular Ion (M⁺): The primary piece of data is the molecular ion peak. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula. This provides extremely high confidence in the elemental composition.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), while sulfur has a characteristic M+2 isotope (³⁴S) of ~4.2% relative abundance. The observed isotopic pattern must match the theoretical pattern for the proposed formula.
-
Fragmentation Pattern: The way the molecular ion breaks apart (fragments) provides a structural fingerprint.[8] For this compound, common fragmentation pathways initiated by electron impact (EI) or collision-induced dissociation (CID) include:[9][10]
-
Loss of Iodine: Cleavage of the C-I bond is a common pathway, resulting in a significant peak at [M-127]⁺. This is often a dominant fragment due to the relative weakness of the C-I bond.
-
Loss of Methyl Radical: A peak at [M-15]⁺ corresponding to the loss of a •CH₃ radical.
-
Ring Fragmentation: Cleavage of the thiazole ring itself can lead to smaller, characteristic fragments.
-
Caption: Plausible fragmentation pathway for this compound in MS.
Validation Protocol: Mass Spectrometry
-
Specificity & Accuracy (HRMS):
-
Objective: To confirm the elemental composition.
-
Method: Acquire HRMS data. The measured mass of the molecular ion must be within ±5 ppm of the calculated theoretical mass. This single measurement validates both accuracy and specificity for the molecular formula.
-
-
Precision (Repeatability):
-
Objective: To demonstrate consistent mass measurement.
-
Method: Analyze the sample three times. The measured accurate mass should be within the specified tolerance (e.g., ±5 ppm) for all replicates. The relative abundances of the major fragment ions should also be consistent.
-
Conclusion: A Triad of Trustworthiness
The validation of spectroscopic data for novel this compound derivatives is achieved not by a single measurement, but by the logical consistency across a triad of techniques: NMR, IR, and MS. NMR defines the specific atomic arrangement, IR confirms the functional group makeup and ring integrity, and HRMS provides an exact molecular formula and corroborating fragmentation evidence.
By implementing these detailed, causality-driven validation protocols, researchers and drug development professionals can ensure the scientific integrity of their work, building a solid foundation for subsequent biological evaluation and accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. uab.edu [uab.edu]
- 10. uab.edu [uab.edu]
A Comparative Guide to the Structural Elucidation of 2-Aryl-5-Methyl-1,3-Thiazole Derivatives: The Definitive Role of X-ray Crystallography
Introduction: The Thiazole Scaffold and the Quest for Structural Certainty
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives, particularly the 2-aryl-5-methyl-1,3-thiazole class, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors. Therefore, unambiguous determination of their molecular architecture is not merely an academic exercise; it is a cornerstone of rational drug design and development.
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 2-aryl-5-methyl-1,3-thiazole derivatives. We will delve into the unparalleled power of Single-Crystal X-ray Diffraction (SCXRD), contextualizing its role as the gold standard while objectively comparing its capabilities with complementary methods like NMR spectroscopy, mass spectrometry, and computational modeling. Our focus will be on the causality behind experimental choices, providing researchers with the insights needed to select the most appropriate techniques for their specific analytical challenges.
Part 1: Single-Crystal X-ray Crystallography (SCXRD) — The Atomic-Level Blueprint
Single-crystal X-ray diffraction is the preeminent technique for determining the solid-state structure of a molecule.[5] It operates on the principle that a crystal, with its perfectly ordered internal lattice of atoms, will diffract a beam of X-rays in a unique and predictable pattern.[6][7] By analyzing the angles and intensities of these diffracted X-rays, we can generate a three-dimensional electron density map of the molecule and, from that, deduce the precise position of every atom.[7][8]
The power of SCXRD lies in its ability to provide an unequivocal, high-resolution snapshot of the molecule, revealing:
-
Absolute Stereochemistry: Unambiguously assigning the spatial arrangement of atoms.[9][10]
-
Precise Metrics: Delivering exact bond lengths, bond angles, and torsion angles.[6][8]
-
Conformational Details: Defining the orientation of the aryl ring relative to the thiazole plane, a critical factor in receptor binding.
-
Intermolecular Interactions: Illuminating how molecules pack together in the crystal lattice through forces like hydrogen bonding and π-stacking, which provides insight into a compound's physical properties and potential biological interactions.
The Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a final crystal structure is a multi-step process where the initial phase—growing a suitable crystal—is often the most significant bottleneck.[7][9]
Caption: The experimental workflow for SCXRD of a novel thiazole derivative.
Causality in Crystallization: A Scientist's Perspective
Obtaining diffraction-quality single crystals is often described as an art, but it is grounded in the science of solubility and supersaturation.[11] A crystal forms when a solution becomes supersaturated, forcing the solute molecules to arrange themselves into a highly ordered lattice. The key is to achieve this state slowly, allowing large, well-ordered crystals to form rather than a polycrystalline powder.[12]
Common Crystallization Techniques for Thiazole Derivatives:
-
Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent or solvent mixture, and the container is loosely covered (e.g., with perforated film) to allow the solvent to evaporate over days or weeks.[11][13] The choice of solvent is critical; an ideal solvent dissolves the compound moderately, as compounds that are too soluble may never crystallize out.[11]
-
Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[10][13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]
-
Liquid-Liquid Diffusion (Layering): In this setup, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids. This method is gentle and can yield high-quality crystals.[10][14]
A "good" crystal for diffraction should be transparent, have well-defined faces, and be free of cracks or other imperfections when viewed under a microscope.[12] For most diffractometers, an ideal size is between 0.1 and 0.3 mm in all dimensions.[8][12]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Test the solubility of ~1-2 mg of the purified 2-aryl-5-methyl-1,3-thiazole derivative in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene). Identify a solvent in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Dissolve 5-10 mg of the compound in the chosen solvent in a small, clean glass vial (e.g., 4 mL). Gently warm the solution if necessary to achieve full dissolution, then allow it to cool to room temperature. The solution should be saturated or nearly saturated.
-
Setup: Cover the vial with paraffin film. Using a fine needle, pierce 1-3 small holes in the film. This is a critical step to control the rate of evaporation; too many or too large holes will cause rapid precipitation, yielding powder instead of single crystals.[12]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) at a constant temperature.
-
Monitoring: Check the vial periodically over several days to weeks without disturbing it. Observe for the formation of small, clear crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully remove a single crystal from the mother liquor using a cryo-loop or a mounted needle for analysis.
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD provides the definitive structure, it is not always feasible, and other techniques are essential for a comprehensive characterization. The choice of technique depends on the specific question being asked and the nature of the sample.
Caption: Decision-making logic for selecting a structural elucidation technique.
Data Comparison: SCXRD vs. Other Methods
The following tables summarize the kind of data obtained and provide an objective comparison of the primary techniques used for structural elucidation.
Table 1: Representative Structural Data for a Hypothetical 2-(4-chlorophenyl)-5-methyl-1,3-thiazole from SCXRD
| Parameter | Value | Significance |
| Bond Lengths | ||
| S1-C2 | 1.73 Å | Confirms single bond character within the thiazole ring.[15] |
| N3-C2 | 1.31 Å | Indicates double bond character, consistent with aromaticity. |
| C4-C5 | 1.35 Å | Double bond character within the thiazole ring. |
| Bond Angles | ||
| C2-N3-C4 | 110.5° | Defines the geometry of the five-membered ring. |
| Torsion Angles | ||
| N3-C2-C(Aryl)-C(Aryl) | 25.4° | Quantifies the twist between the thiazole and aryl rings, crucial for fitting into a binding pocket. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell in the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
Note: Values are representative and based on similar reported structures.[15]
Table 2: Comparison of Primary Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Atomic connectivity, solution-state conformation, chemical environment | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, electronic properties, relative energies |
| Sample State | Solid (Single Crystal) | Solution | Solid or Solution | In Silico (No Sample) |
| Key Advantage | Unambiguous, high-resolution 3D structure.[6][9] | Biologically relevant solution-state data; no crystal needed. | High sensitivity; definitive molecular formula confirmation.[16] | Predictive power; can model unstable or hypothetical molecules. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[7][14] | Provides an averaged structure; no precise bond lengths/angles. | Provides no 3D structural or connectivity information. | It's a theoretical prediction that requires experimental validation. |
| Destructive? | No[6] | No | Yes (in some modes) | N/A |
Conclusion and Future Outlook
For the structural elucidation of 2-aryl-5-methyl-1,3-thiazole derivatives, single-crystal X-ray crystallography remains the undisputed gold standard. It provides the only direct, atomic-resolution view of a molecule's three-dimensional architecture, offering irrefutable evidence of connectivity, conformation, and stereochemistry. This level of detail is indispensable for understanding structure-activity relationships and driving modern drug discovery.
However, a holistic characterization relies on a multi-technique approach. NMR spectroscopy provides vital information on the molecule's behavior in a more biologically relevant solution state, while mass spectrometry offers absolute confirmation of its chemical formula. When high-quality crystals prove elusive, the combination of these solution-based techniques with computational modeling provides a powerful, albeit indirect, route to a putative structure.
Looking ahead, emerging techniques such as microcrystal electron diffraction (MicroED) are poised to revolutionize the field by enabling the analysis of crystals far too small for conventional X-ray diffractometers, promising to overcome the long-standing bottleneck of crystallization.[9][14] Ultimately, the judicious application of these complementary methods provides the robust, self-validating system of data required for confident structural assignment in chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. sptlabtech.com [sptlabtech.com]
- 15. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Disubstituted Thiazoles
The 2,5-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] Its synthesis, however, is not always straightforward. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision, balancing yield, scalability, cost, and environmental impact. This guide provides an in-depth comparison of traditional and modern reagents for constructing this valuable heterocyclic motif, grounded in experimental data and mechanistic insights.
The Enduring Benchmark: The Hantzsch Thiazole Synthesis
For over a century, the Hantzsch thiazole synthesis has been the preeminent method for assembling the thiazole ring.[3][4] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5] The reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4]
While robust for many substitution patterns, the Hantzsch synthesis encounters significant limitations when targeting 2,5-disubstituted thiazoles.[1][6] The primary challenge lies in the requisite α-haloaldehyde starting material, which is often unstable, difficult to handle, and not commercially available.[6] This has driven the exploration of alternative reagents and strategies that bypass this problematic intermediate.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Modern Alternatives: Moving Beyond Classical Constraints
Recent decades have witnessed a surge in innovative methods that offer milder conditions, broader substrate scope, and improved efficiency. These alternatives can be broadly categorized into metal-free one-pot strategies, catalytic approaches, and green chemistry innovations.
Metal-Free, One-Pot Synthesis from α-Amino Acids
A significant breakthrough is the development of a mild, metal-free, one-pot synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[7][8] This strategy uniquely employs thionyl chloride (SOCl₂) in a dual role: as an activating agent for the carboxylic acid and as the source of the sulfur atom for the thiazole ring.[1] The reaction proceeds smoothly at room temperature in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), demonstrating high functional group tolerance and scalability.[1][9]
Causality of Experimental Choice: The selection of N-substituted α-amino acids as starting materials is strategic. They are chiral, often inexpensive, and readily available building blocks. The use of SOCl₂ circumvents the need for traditional, often hazardous, sulfurating agents like Lawesson's reagent or elemental sulfur under harsh conditions. DBU is chosen as a non-nucleophilic organic base to facilitate key deprotonation steps without competing side reactions.
Caption: Figure 2: Metal-Free Synthesis from α-Amino Acids.
Catalytic Strategies: Copper and Rhodium Shine
Metal-catalyzed reactions have opened new avenues for thiazole synthesis, enabling the use of simple, stable starting materials.
-
Copper-Catalyzed Aerobic Oxidation: Jiao and coworkers pioneered a practical copper-catalyzed method that constructs thiazoles from simple aldehydes, primary amines, and elemental sulfur, using molecular oxygen as a green and terminal oxidant.[5][10] This approach involves multiple Csp³-H bond cleavages and represents a highly atom-economical pathway.[10]
-
Sequential Copper/Rhodium Catalysis: A powerful strategy for accessing 2,5-disubstituted thiazoles involves a sequential catalytic process starting from terminal alkynes.[6][11] First, a copper(I)-catalyzed 1,3-dipolar cycloaddition between the alkyne and a sulfonyl azide generates a 1-sulfonyl-1,2,3-triazole. This stable intermediate then reacts with a thionoester in the presence of a rhodium(II) catalyst, ultimately leading to the desired thiazole after elimination of the sulfonyl group.[6] This method's key advantage is its modularity, allowing for diverse substituents to be introduced from readily available alkynes and thionoesters.
Green Chemistry Approaches: Efficiency Meets Sustainability
The principles of green chemistry have been enthusiastically applied to thiazole synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances.[12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate thiazole synthesis, often reducing reaction times from hours to mere minutes and increasing yields.[2][5][14] This technique is particularly effective for enhancing the efficiency of Hantzsch-type reactions and various multicomponent syntheses.[14][15]
-
One-Pot, Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple operational steps into a single synthetic procedure, saving time, solvents, and purification efforts.[16][17] Several novel thiazole syntheses have been developed using MCRs, often under microwave or catalyst-free conditions.[2][18]
-
Chemoenzymatic Synthesis: An emerging frontier is the use of enzymes as catalysts. For example, trypsin from porcine pancreas has been shown to catalyze a one-pot multicomponent synthesis of thiazole derivatives under mild conditions (45 °C), offering high yields and a wide substrate tolerance.[17]
Caption: Figure 3: General Workflow for Microwave MCR.
Comparative Performance Data
The choice of a synthetic method often comes down to a trade-off between various performance metrics. The following table summarizes experimental data for the discussed alternatives, providing a clear comparison for researchers.
| Synthetic Method | Key Reagents | Conditions | Avg. Yield (%) | Reaction Time | Key Advantages | Limitations | Reference(s) |
| Hantzsch (Conventional) | α-Haloketone, Thioamide | Reflux in Ethanol/Methanol | 70-95% | 2-24 hours | Well-established, reliable. | Unstable α-haloaldehydes required for 2,5-disubstitution, long reaction times. | [4][19] |
| Hantzsch (Microwave) | α-Haloketone, Thioamide | Microwave, 90-100°C | 85-98% | 5-30 minutes | Dramatically reduced time, high yields, energy efficient. | Requires specialized microwave equipment. | [14][19][20] |
| Metal-Free (from α-Amino Acids) | N-Substituted α-Amino Acid, SOCl₂, DBU | DCM, Room Temp. | 83-99% | ~12 hours | Mild, metal-free, scalable, high functional group tolerance, uses available starting materials. | Requires stoichiometric SOCl₂ and base. | [1][7][9] |
| Cu-Catalyzed Aerobic Oxidation | Aldehyde, Amine, Sulfur | CuI, Toluene, 120°C, O₂ | 60-85% | 24 hours | Atom-economical, uses simple starting materials, green oxidant (O₂). | Requires elevated temperature, catalyst needed. | [5][10] |
| Sequential Cu/Rh Catalysis | Alkyne, Sulfonyl Azide, Thionoester | Cu(I) then Rh(II) catalyst | 65-90% | ~12-24 hours | Modular, broad scope, overcomes Hantzsch limitations. | Requires two metal catalysts, multi-step process (though can be one-pot). | [6][11] |
| Chemoenzymatic MCR | Amine, Isothiocyanate, Acetylenedicarboxylate | Trypsin, Ethanol, 45°C | up to 94% | 7 hours | Extremely mild conditions, environmentally friendly, high yields. | Enzyme cost and stability may be a concern, limited to specific MCRs. | [17] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a conventional and a modern alternative synthesis are provided below.
Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, valued for its simplicity and high yield for this specific substitution pattern.
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. The reactants will dissolve, and a precipitate may begin to form as the reaction progresses.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous Na₂CO₃ solution. Swirl the beaker to mix thoroughly. The basic solution neutralizes any HBr formed and precipitates the free amine product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with cold water to remove any remaining salts. Allow the collected solid to air dry on a tared watchglass.
-
Analysis: The crude product is typically of high purity (yields often approach 99%).[4][20] Characterize by melting point, TLC, and NMR spectroscopy.
Protocol 2: Metal-Free One-Pot Synthesis of 2,5-Diphenylthiazole (Representative)
This protocol exemplifies the modern, mild, and scalable approach using N-substituted α-amino acids.
Materials:
-
N-Benzyl-L-phenylalanine (1.0 mmol)
-
Thionyl Chloride (SOCl₂) (2.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-benzyl-L-phenylalanine (1.0 mmol) and dissolve in 5 mL of anhydrous DCM.
-
Acid Chloride Formation: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 mmol) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. This step converts the carboxylic acid to the corresponding acid chloride.
-
Cyclization and Deoxygenation: Re-cool the mixture to 0°C. In a separate flask, prepare a solution of DBU (3.0 mmol) and the remaining thionyl chloride (1.3 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2,5-diphenylthiazole. Expected yields are typically high (e.g., 92%).[9]
Conclusion and Future Outlook
While the Hantzsch synthesis remains a valuable tool, its limitations in forming 2,5-disubstituted thiazoles have catalyzed remarkable innovation. Modern methods, particularly the metal-free synthesis from α-amino acids and various catalytic strategies, offer superior flexibility, milder conditions, and access to a broader range of functionalized molecules. For process chemists and drug development professionals, green alternatives like microwave-assisted and multicomponent reactions provide a direct path to improved efficiency and sustainability. The continued development of novel reagents and catalytic systems promises to further simplify the synthesis of these vital heterocyclic compounds, accelerating discovery in both medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Comparing Suzuki and Stille Reactions for Thiazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its functionalization is a critical step in the synthesis of novel therapeutics. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as the most powerful and versatile methods for forging C-C bonds on the thiazole nucleus. This guide provides an in-depth, data-driven comparison of these two stalwart reactions, offering field-proven insights to aid in the selection of the optimal synthetic strategy for your research and development endeavors.
At a Glance: Suzuki vs. Stille for Thiazole Functionalization
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters)[1][2] | Organostannane compounds (e.g., organotin reagents)[1][2] |
| Key Advantages | Low toxicity of reagents and byproducts, broad commercial availability of boronic acids, ease of byproduct removal, and generally high yields.[1][2] | Excellent functional group tolerance, stable and easily handled reagents, and typically mild and neutral reaction conditions.[1][2] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, and potential for protodeboronation of the boronic acid.[1] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and challenges in removing tin byproducts.[1] |
| Byproducts | Non-toxic boronic acid derivatives.[1] | Toxic organotin compounds.[1] |
Delving into the Mechanisms: A Tale of Two Transmetalations
The catalytic cycles of both the Suzuki and Stille reactions proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The fundamental distinction lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling necessitates the activation of the organoboron reagent by a base. This forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium(II) intermediate.
References
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 5-Methyl-1,3-Thiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] Within this privileged heterocyclic family, compounds featuring a 5-methyl-1,3-thiazole core have emerged as a particularly promising class for the development of novel therapeutic agents.
This guide provides an in-depth comparison of screening methodologies to evaluate the biological potential of these novel compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind experimental choices, enabling researchers to design robust, self-validating screening campaigns that yield clear, actionable data. We will explore the screening cascades for anticancer, antimicrobial, and anti-inflammatory activities, presenting comparative data against established standards and detailing the key experimental workflows.
The Foundation: A High-Throughput Screening (HTS) Approach
Modern drug discovery relies on the rapid assessment of large chemical libraries.[6] High-Throughput Screening (HTS) utilizes automation, robotics, and miniaturized assays to test thousands of compounds efficiently, accelerating the identification of "hits"—compounds that modulate a biological target in a desired manner.[7][8][9][10] The results from an HTS campaign form the basis for subsequent, more focused investigations.[10]
Caption: A generalized workflow for High-Throughput Screening (HTS) in drug discovery.
Comparative Anticancer Activity Screening
Thiazole derivatives have demonstrated significant potential as anticancer agents, with some acting as tubulin polymerization inhibitors or modulators of key signaling pathways.[3][11][12] A primary screen for novel 5-methyl-1,3-thiazole compounds typically involves evaluating their cytotoxic effects on various cancer cell lines.
Performance Comparison: Novel Thiazoles vs. Standard Agents
The efficacy of novel compounds is benchmarked against established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits a biological process by 50%—is a critical metric for comparison.
| Compound Class | Test System (Cell Line) | Key Metric | Representative IC₅₀ (µM) | Reference Agent | Reference IC₅₀ (µM) |
| Novel Thiazole-Naphthalene | MCF-7 (Breast Cancer) | IC₅₀ | 0.48 ± 0.03 | Colchicine | 9.1 |
| Novel Thiazole-Naphthalene | A549 (Lung Cancer) | IC₅₀ | 0.97 ± 0.13 | 5-Fluorouracil | ~5.0 |
| 2,4-Disubstituted Thiazole | HeLa (Cervical Cancer) | IC₅₀ | 1.65 - 8.60 | Doxorubicin | ~0.5 - 1.0 |
Note: Data is compiled for illustrative purposes based on findings for novel thiazole derivatives.[3][12]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 5-methyl-1,3-thiazole compounds and control drugs (e.g., 5-Fluorouracil) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17] During this time, metabolically active cells will convert the MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanistic Insight: The NF-κB Signaling Pathway
Chronic inflammation is a known driver of tumorigenesis, and the Nuclear Factor-κB (NF-κB) transcription factor is a critical mediator in this process.[19][20] Aberrant NF-κB activation is linked to cancer cell proliferation, survival, angiogenesis, and metastasis.[19][21] Many anticancer agents exert their effects by inhibiting this pathway. Investigating the impact of novel thiazoles on NF-κB signaling can provide crucial mechanistic insights.
Caption: The canonical NF-κB signaling pathway, a key target in cancer and inflammation.[22]
Comparative Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the urgent development of new antibiotics.[23] Thiazole derivatives, including those with a 5-methyl substitution, have shown promising antibacterial and antifungal activities, making them valuable candidates for screening.[24][25]
Performance Comparison: Novel Thiazoles vs. Standard Antibiotics
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[26][27] It is the gold standard for quantifying the potency of new antimicrobial compounds.[26]
| Compound Class | Test Organism | Key Metric | Representative MIC (µM) | Reference Agent | Reference MIC (µM) |
| 5-Methyl-Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | MIC | 0.21 | Ciprofloxacin | ~0.25 - 1.0 |
| 5-Methyl-Thiazolo[4,5-b]pyridin-2-one | Escherichia coli | MIC | 0.21 | Ciprofloxacin | ~0.015 - 0.12 |
| 5-Methylthiazole-based Thiazolidinone | MRSA (S. aureus) | MIC | > Ampicillin | Vancomycin | ~1.0 - 2.0 |
Note: Data is compiled for illustrative purposes based on findings for novel 5-methylthiazole derivatives.[24][25]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium within a microtiter plate.[26][28]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a sterile, cation-adjusted Mueller-Hinton Broth (MHB).[26] Prepare stock solutions of the novel 5-methyl-1,3-thiazole compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.[29] Typically, add 50 µL of MHB to all wells. Add 50 µL of the compound stock to the first well, mix, and transfer 50 µL to the next well, repeating across the row to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[30]
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only, no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[27][30] A microplate reader can also be used to measure absorbance (OD₆₀₀) for a more quantitative assessment.[29]
Comparative Anti-inflammatory Activity Screening
Chronic inflammation contributes to numerous diseases, and many thiazole derivatives have been investigated as potential anti-inflammatory agents, offering an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[5][31][32][33]
Performance Comparison: Novel Thiazoles vs. Standard NSAIDs
In vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells like macrophages.
| Compound Class | Test System | Key Metric | Representative Inhibition (%) | Reference Agent | Reference Inhibition (%) |
| Nitro-substituted Phenyl Thiazole | Carrageenan-induced rat paw edema | % Inhibition | 44% | Nimesulide | ~35-40% |
| Substituted Aryl Thiazole | LPS-stimulated RAW 264.7 macrophages | NO Inhibition IC₅₀ | Potent | Diclofenac | Potent |
Note: Data is compiled for illustrative purposes based on findings for novel thiazole derivatives.[5][32][34]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the novel 5-methyl-1,3-thiazole compounds or a standard drug like Diclofenac. The non-toxic concentration range should be determined beforehand using an MTT assay.[18]
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 50 µL of the mixed Griess reagent to each well containing the supernatant.
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated control cells.
Conclusion
The 5-methyl-1,3-thiazole scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The successful identification of lead compounds, however, is critically dependent on a systematic and rigorous biological activity screening process. By employing a tiered approach that begins with high-throughput screening and progresses to validated, quantitative assays for cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, researchers can effectively compare novel derivatives against established clinical standards. The protocols and comparative frameworks outlined in this guide provide a robust foundation for these investigations, enabling the confident identification of 5-methyl-1,3-thiazole compounds with the potential to become next-generation medicines.
References
- 1. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. jpionline.org [jpionline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. Methods | MI [microbiology.mlsascp.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 32. wjpmr.com [wjpmr.com]
- 33. journalajrb.com [journalajrb.com]
- 34. Synthesis and Evaluation of Substituted Aryl Thiazoles With Antioxidant Potential as Gastro-sparing Anti-inflammatory A… [ouci.dntb.gov.ua]
A Comparative Kinetic Analysis of Cross-Coupling Reactions for the Functionalization of 2-Iodo-5-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3-thiazole scaffold is a privileged heterocycle, integral to the structure of numerous pharmaceuticals. The targeted functionalization of this core is paramount for the exploration of new chemical space and the optimization of lead compounds. Among the various precursors, 2-iodo-5-methyl-1,3-thiazole stands out as a versatile and highly reactive building block for carbon-carbon bond formation. This guide provides a comprehensive analysis of the reaction kinetics for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to this key substrate. By delving into the mechanistic underpinnings and presenting comparative kinetic insights, this document serves as a technical resource for rational catalyst selection and reaction optimization.
The Significance of this compound in Drug Discovery
The thiazole ring is a bioisostere for various functional groups, offering a unique combination of electronic properties and hydrogen bonding capabilities. Its presence in drugs such as the antibiotic Cefdinir and the anticancer agent Dasatinib underscores its therapeutic importance. The C2 position of the thiazole ring is a critical vector for molecular elaboration. The carbon-iodine bond at this position is highly susceptible to oxidative addition by palladium(0) catalysts, a crucial and often rate-determining step in cross-coupling reactions. This high reactivity, further influenced by the electronic nature of the thiazole ring, makes this compound an excellent substrate for a range of synthetic transformations.
Mechanistic Overview and Kinetic Considerations of Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of Suzuki-Miyaura, Heck, and Sonogashira couplings is governed by a series of interconnected steps within their respective catalytic cycles. Understanding these cycles is fundamental to interpreting and predicting reaction kinetics.
The Suzuki-Miyaura Coupling: A Robust C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl and vinyl-aryl compounds. The catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, is often the rate-determining step.[1] The reactivity of the C-I bond in this compound is anticipated to be high due to the electron-withdrawing nature of the thiazole heterocycle, which facilitates this initial oxidative addition.
References
A Senior Application Scientist's Guide to Palladium Ligands for C-N Bond Formation: A Comparative Analysis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries where arylamines are prevalent structural motifs.[1][2] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these compounds, offering a versatile and efficient alternative to traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][3][4] The success of these reactions is intrinsically linked to the choice of ligand that coordinates to the palladium center, influencing the catalyst's stability, activity, and selectivity.[5][6]
This guide provides an in-depth comparison of the efficacy of different classes of palladium ligands for C-N bond formation. Drawing from seminal literature and practical insights, we will explore the nuances of ligand selection, delve into the mechanistic underpinnings of the catalytic cycle, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Catalytic Cycle: A Ligand's Playground
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][7] Understanding the key steps of this cycle is paramount to appreciating the profound impact of ligand choice on the overall efficiency of the reaction.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.[1][7] The electronic properties and steric bulk of the ligand play a crucial role in facilitating this step, particularly with less reactive aryl chlorides.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to generate an amido complex.[1]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][7][9] This is often the rate-determining step, and the ligand's steric and electronic features are critical in promoting this transformation over competing side reactions like β-hydride elimination.[4][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Thiazoles: An Evaluation of Pathways for Drug Development
<
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] The efficient and versatile synthesis of substituted thiazoles is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of prominent synthetic pathways, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to inform methodological choices in the laboratory.
The Enduring Workhorse: Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for constructing the thiazole ring.[3][4] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and consistently high yields.[3][5]
Mechanistic Rationale
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[4][5][6] The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[6][7]
-
Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[5][6]
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable, aromatic thiazole ring.[5][6]
This sequence of events highlights the causality behind the choice of reagents: the α-haloketone provides two electrophilic centers (the α-carbon and the carbonyl carbon), and the thioamide possesses the necessary nucleophilic sulfur and nitrogen atoms to facilitate ring closure.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Comparative Performance and Limitations
The Hantzsch synthesis is highly versatile, allowing for the introduction of a wide array of substituents at the 2-, 4-, and 5-positions of the thiazole ring.[8] However, a notable limitation is the use of α-haloketones, which can be lachrymators and toxic.[9]
| Pathway | Starting Materials | Key Advantages | Key Limitations | Typical Yields |
| Hantzsch Synthesis | α-Haloketone, Thioamide | High yields, simple procedure, wide substrate scope.[5][6] | Use of potentially toxic α-haloketones.[9] | 79-99%[7][9] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Dithioacids/CS₂ | Mild reaction conditions, synthesis of 5-aminothiazoles.[8][10] | Substrate scope can be limited. | Good to excellent |
| Microwave-Assisted Synthesis | Various (often Hantzsch reagents) | Rapid reaction times, improved yields, environmentally friendly.[8] | Requires specialized equipment. | Often higher than conventional heating |
Table 1. Comparison of key thiazole synthesis pathways.
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable alternative, particularly for the preparation of 5-aminothiazoles. This method involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][10][11]
Mechanistic Insights
The mechanism of the Cook-Heilbron synthesis begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide (or a related reagent).[10] This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon.[10] Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[10]
Caption: Simplified workflow of the Cook-Heilbron synthesis.
Modern Advancements: Greener and More Efficient Approaches
In recent years, significant efforts have been directed towards developing more environmentally benign and efficient methods for thiazole synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods.[8]
Furthermore, one-pot, multi-component reactions are gaining prominence. These strategies allow for the synthesis of complex thiazole derivatives from simple starting materials in a single step, minimizing waste and improving overall efficiency.[9] For instance, a one-pot synthesis of Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation or conventional heating.[9]
Experimental Protocols
To provide a practical framework, detailed protocols for the Hantzsch and a microwave-assisted synthesis are provided below.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.[6]
-
Add methanol and a stir bar.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]
-
Allow the reaction to cool to room temperature.[6]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.[6]
-
Collect the precipitate by filtration through a Buchner funnel.[6]
-
Wash the filter cake with water and allow it to air dry.[6]
-
Characterize the product by melting point, TLC, and NMR spectroscopy.[6]
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles
Materials:
-
Propargyl bromide derivative
-
Thiourea derivative
-
Potassium carbonate
-
DMF
Procedure:
-
In a microwave reactor vessel, combine the propargyl bromide, thiourea derivative, and a stoichiometric amount of potassium carbonate in DMF.[8]
-
Subject the mixture to microwave irradiation at 130°C for 10 minutes (e.g., two cycles of 5 minutes each).[8]
-
After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Conclusion
The synthesis of substituted thiazoles is a well-established field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. The classical Hantzsch and Cook-Heilbron syntheses remain highly relevant and effective for accessing a wide range of thiazole derivatives. For researchers seeking to optimize reaction times and yields, and to adhere to the principles of green chemistry, modern approaches such as microwave-assisted synthesis and one-pot multi-component reactions offer significant advantages. The choice of synthetic pathway will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
A Cost-Benefit Analysis for Synthetic Chemists: Iodo-Thiazoles vs. Bromo-Thiazoles in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Materials Science
In the realm of modern synthetic chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to functionalize this heterocycle through transition metal-catalyzed cross-coupling reactions is paramount for the rapid exploration of chemical space and the development of novel molecular entities. A critical decision in any synthetic campaign is the choice of the halogenated precursor, most commonly an iodo- or bromo-thiazole. This guide provides a comprehensive cost-benefit analysis of using iodo-thiazoles versus bromo-thiazoles, synthesizing principles of reactivity with practical economic considerations to empower researchers in making informed strategic decisions.
The Fundamental Trade-Off: Reactivity vs. Cost
The central dilemma when choosing between an iodo-thiazole and a bromo-thiazole is the inverse relationship between reactivity and cost. Iodo-thiazoles are generally more reactive in palladium-catalyzed cross-coupling reactions, which can lead to higher yields, shorter reaction times, and milder conditions.[2] However, this enhanced reactivity comes at a significantly higher purchase price. Conversely, bromo-thiazoles are more cost-effective but often necessitate more forcing reaction conditions to achieve comparable results.
This difference in reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the oxidative addition of the palladium catalyst to the C-I bond—the often rate-limiting step in the catalytic cycle—more facile.[2]
Comparative Cost Analysis of Thiazole Precursors
To provide a tangible understanding of the cost disparity, the following table presents a snapshot of the approximate cost per gram for commercially available 2-bromo- and 2-iodothiazole. Prices are based on catalog listings from major chemical suppliers and are subject to variation.
| Compound | CAS Number | Approximate Price (USD/gram) |
| 2-Bromothiazole | 3034-53-5 | $0.33 - $0.88[3][4][5][6] |
| 2-Iodothiazole | 3034-54-6 | ~$165+ |
As the data clearly indicates, 2-iodothiazole is substantially more expensive than its bromo-counterpart. This price difference can have a significant impact on the overall cost of a synthetic route, particularly in large-scale applications.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds.[1][8] The higher reactivity of iodo-thiazoles is a distinct advantage in this transformation.
Expected Outcome:
-
Iodo-Thiazoles: Higher yields under milder conditions (e.g., lower temperatures, shorter reaction times, and lower catalyst loadings).[8] This is particularly beneficial for substrates with sensitive functional groups.
-
Bromo-Thiazoles: Often require more forcing conditions, such as higher temperatures, longer reaction times, and potentially more specialized and expensive ligands to achieve high yields.[9]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 2-Halothiazoles
This protocol is designed to provide a framework for a direct comparison of the reactivity of 2-iodothiazole and 2-bromothiazole.
Materials:
-
2-Iodothiazole (1.0 equiv)
-
2-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
In separate oven-dried reaction vessels, add the respective 2-halothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
To each vessel, add 10 mL of the degassed dioxane/water mixture.
-
Purge each vessel with argon for 15 minutes.
-
Heat the reaction mixtures to 90°C with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography.
Expected Result: The reaction with 2-iodothiazole is anticipated to reach completion significantly faster and provide a higher isolated yield compared to the reaction with 2-bromothiazole under these identical conditions.
Stille Coupling
The Stille coupling offers the advantage of being performed under neutral conditions, which is beneficial for base-sensitive substrates.[10] The reactivity trend of halo-thiazoles in this reaction mirrors that of the Suzuki-Miyaura coupling.
Expected Outcome:
-
Iodo-Thiazoles: Generally provide higher yields in shorter reaction times.
-
Bromo-Thiazoles: Are less reactive and may require higher temperatures and longer reaction times.
A key drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts, which is a significant consideration in pharmaceutical synthesis.[10]
Experimental Protocol: Comparative Stille Coupling of 2-Halothiazoles
Materials:
-
2-Iodothiazole (1.0 equiv)
-
2-Bromothiazole (1.0 equiv)
-
Arylstannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene
Procedure:
-
In separate flame-dried flasks under an inert atmosphere, combine the respective 2-halothiazole (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL).
-
Add the arylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixtures to 100°C and stir.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, cool the mixtures and quench with an aqueous solution of KF to precipitate tin fluoride.
-
Filter the mixture and work up the organic phase.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being required for efficient coupling, especially with less reactive aryl bromides.[12]
Expected Outcome:
-
Iodo-Thiazoles: Generally couple more readily, allowing for the use of a wider range of amines and potentially simpler ligand systems.
-
Bromo-Thiazoles: May require more specialized and often more expensive ligands (e.g., Josiphos, Xantphos) and higher temperatures to achieve efficient coupling.[12]
The Synthetic Cost: Preparation of Halo-Thiazoles
A comprehensive cost-benefit analysis must also consider the synthesis of the halo-thiazole starting materials themselves, as they are often prepared from more readily available precursors like 2-aminothiazole. The Sandmeyer reaction is a classic and widely used method for the conversion of an amino group to a halide via a diazonium salt intermediate.[2]
Experimental Protocol: Synthesis of 2-Bromo- and 2-Iodothiazole from 2-Aminothiazole via a Sandmeyer-type Reaction
Synthesis of 2-Bromothiazole:
-
Diazotization: Dissolve 2-aminothiazole in an aqueous solution of HBr. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 60°C) to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the 2-bromothiazole with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry, and purify by distillation or column chromatography.
Synthesis of 2-Iodothiazole:
The synthesis of 2-iodothiazole follows a similar diazotization procedure. However, the Sandmeyer reaction for iodination does not typically require a copper catalyst.
-
Diazotization: Prepare the diazonium salt of 2-aminothiazole as described above, using H₂SO₄ or HCl as the acid.
-
Iodination: Slowly add a solution of potassium iodide (KI) in water to the cold diazonium salt solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Work-up and purification are performed as for 2-bromothiazole.
The reagents for both syntheses are relatively inexpensive, but the procedures require careful temperature control and handling of potentially unstable diazonium intermediates. The cost of the starting materials and the operational costs of the synthesis should be factored into the overall economic analysis.
Visualizing the Decision-Making Process
To aid in the selection process, the following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromothiazole, 98% 3034-53-5 India [ottokemi.com]
- 5. 3034-53-5 Cas No. | 2-Bromothiazole | Matrix Scientific [matrixscientific.com]
- 6. cenmed.com [cenmed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization of Impurities in 2-Iodo-5-methyl-1,3-thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The seemingly insignificant presence of impurities can have profound effects on a drug's pharmacological and toxicological profile. This guide provides an in-depth technical analysis of the characterization of impurities arising from the synthesis of 2-iodo-5-methyl-1,3-thiazole, a key building block in medicinal chemistry. By delving into the synthetic pathway, potential side reactions, and comparative analytical methodologies, this document serves as a practical resource for researchers dedicated to ensuring the integrity of their synthesized compounds.
The Synthetic Pathway: A Sandmeyer Approach to this compound
The most common and industrially scalable route to this compound involves a Sandmeyer-type reaction, starting from the readily available 2-amino-5-methylthiazole. This transformation proceeds via a two-step, one-pot process: the diazotization of the primary amine followed by the introduction of iodine.
Reaction Mechanism and Impurity Formation
The reaction commences with the formation of a diazonium salt from 2-amino-5-methylthiazole using a nitrite source (e.g., sodium nitrite) in a strong acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures. This highly reactive intermediate is then subjected to a solution of potassium iodide, which facilitates the displacement of the diazonium group with an iodine atom, yielding the desired product.
However, the inherent reactivity of the diazonium salt opens several avenues for impurity formation. Understanding these potential side reactions is critical for developing a robust impurity characterization strategy.
Figure 1. Synthetic pathway and potential impurity formation in the synthesis of this compound.
Key Impurities and Their Origins
A thorough analysis of the reaction mechanism allows for the prediction of several potential impurities:
-
2-Hydroxy-5-methylthiazole: The diazonium intermediate is susceptible to nucleophilic attack by water present in the reaction mixture, leading to the formation of the corresponding hydroxylated impurity. This is a common byproduct in Sandmeyer reactions.
-
Azo-coupled Dimers: The diazonium salt can couple with unreacted 2-amino-5-methylthiazole or other electron-rich species to form colored azo compounds. These are often responsible for the dark coloration of crude reaction mixtures.
-
Unreacted Starting Material: Incomplete diazotization or iodination will result in the presence of residual 2-amino-5-methylthiazole in the final product.
-
Other Halogenated Species: If the reaction is carried out in the presence of other halide ions (e.g., chloride or bromide from the acid used), the corresponding 2-chloro- or 2-bromo-5-methylthiazole may be formed as minor impurities.
-
Residual Solvents and Reagents: Volatile organic solvents used during the synthesis and workup, as well as inorganic salts, can be carried over into the final product.
Comparative Analysis of Characterization Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. The choice of technique depends on the specific impurity being targeted, its expected concentration, and its physicochemical properties.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution, quantitative accuracy, wide applicability | Requires chromophores for UV detection, can be time-consuming | Quantifying known and unknown non-volatile impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, with mass-based detection | High sensitivity for volatile compounds, excellent for identification | Not suitable for non-volatile or thermally labile compounds | Detecting residual solvents and volatile byproducts |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei | Unambiguous structure elucidation, non-destructive | Lower sensitivity compared to MS, can be complex for mixture analysis | Structural confirmation of isolated impurities |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS | High sensitivity and selectivity, provides molecular weight information | Ionization efficiency can vary, matrix effects can be a challenge | Identifying and quantifying a wide range of impurities at trace levels |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-methylthiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylthiazole in a mixture of deionized water and concentrated sulfuric acid, maintaining the temperature below 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate beaker, dissolve potassium iodide in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: HPLC-UV Method for Impurity Profiling
This method provides a robust approach for the separation and quantification of this compound and its non-volatile impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Detection: 254 nm Flow Rate: 1.0 mL/min Injection Volume: 10 µL
Protocol 3: GC-MS Method for Residual Solvent Analysis
This protocol is suitable for the detection and quantification of volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-500
Trustworthiness Through Self-Validating Systems
The reliability of any impurity characterization rests on the validation of the analytical methods employed. A self-validating system involves a multi-faceted approach:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. This is confirmed by analyzing spiked samples and observing distinct separation and identification.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy and Precision: The closeness of test results obtained by the method to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
By rigorously validating these parameters for each analytical technique, researchers can have high confidence in the reported impurity profile.
Conclusion
The characterization of impurities in the synthesis of this compound is a critical exercise in ensuring the quality and safety of this important pharmaceutical intermediate. A thorough understanding of the synthetic pathway and potential side reactions, coupled with the application of a suite of validated, complementary analytical techniques, provides the necessary framework for robust impurity profiling. This guide offers a comprehensive overview and practical protocols to aid researchers in this essential endeavor, ultimately contributing to the development of safer and more effective medicines.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Iodo-5-methyl-1,3-thiazole
As a Senior Application Scientist, this guide provides a detailed operational and disposal plan for 2-Iodo-5-methyl-1,3-thiazole. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deeper understanding of chemical waste management.
Hazard Assessment and Chemical Profile
The primary hazards necessitate treating this compound as a regulated hazardous waste. The key is to prevent its release into the environment and to avoid dangerous reactions from improper segregation.
Table 1: Hazard Profile Summary of this compound
| Hazard Category | Description | Rationale & Key Precautions |
|---|---|---|
| Chemical Class | Halogenated Organic Compound | Contains a carbon-iodine bond. Halogenated wastes are specifically regulated by the EPA and require disposal via high-temperature incineration to prevent the formation of persistent environmental pollutants[1][2][3]. Segregation is mandatory. |
| Acute Toxicity | Assumed Harmful | Structurally similar thiazole compounds are listed as harmful if swallowed and may cause skin and eye irritation[4][5]. Assume this compound carries similar risks. Always use appropriate Personal Protective Equipment (PPE). |
| Environmental | Toxic to Aquatic Life | Iodine-containing compounds can be hazardous to the environment, particularly to fish and other aquatic organisms[6]. Thiazole derivatives can also be very toxic to aquatic life[5]. Drain disposal is strictly prohibited. |
| Reactivity | Potential for Hazardous Reactions | Iodine compounds can react violently with reducing agents, certain metals, and strong bases[6]. Mixing iodine-containing waste with bleach can produce toxic fumes[7]. Avoid mixing with incompatible waste streams. |
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of this compound is source segregation . It must be managed as a distinct halogenated organic waste stream from the moment it is declared waste.
Experimental Protocol: Waste Handling and Accumulation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear a fastened lab coat, nitrile gloves, and chemical safety glasses or goggles[8].
-
Waste Classification: Designate all materials contaminated with this compound (e.g., residual solid, solutions, contaminated filter paper, gloves) as "Halogenated Organic Hazardous Waste" [2].
-
Container Selection:
-
Use a dedicated, leak-proof waste container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes[8].
-
-
Waste Labeling:
-
Immediately label the waste container using a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas[9].
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
-
Waste Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the halogenated waste container segregated from other waste types, particularly non-halogenated solvents, acids, bases, and oxidizers[2]. This is a critical step, as mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs[10].
-
-
Final Disposal:
Emergency Procedures for Spills and Contamination
Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.
Experimental Protocol: Small-Scale Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry. Ensure adequate ventilation, if safe to do so.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-nitrile gloves.
-
Containment & Cleanup:
-
For liquid spills, cover with an inert absorbent material such as sand, diatomite, or a universal chemical absorbent pad.
-
For solid spills, carefully moisten the material first to prevent dust from becoming airborne, then gently sweep it up[6].
-
Collect all contaminated absorbent material and residue using spark-proof tools.
-
-
Dispose of Cleanup Materials: Place all collected waste and contaminated cleaning materials into a new, properly labeled hazardous waste container (as described in Section 2).
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Prohibited Disposal Methods
To ensure safety and compliance, the following actions are strictly forbidden. Adherence to these prohibitions is essential for protecting laboratory personnel and the environment.
Table 2: Prohibited Disposal Actions and Rationale
| Prohibited Action | Rationale for Prohibition | Potential Consequence |
|---|---|---|
| Drain Disposal | The compound is assumed to be toxic to aquatic life[5][6]. Sewers are not equipped to treat such specialized chemical waste. | Environmental damage, contamination of waterways, and violation of EPA and local regulations[6][10]. |
| Mixing with Non-Halogenated Waste | Halogenated waste requires specific, high-cost incineration[1]. Contaminating a larger volume of non-halogenated solvent forces the entire batch to be treated as halogenated waste. | Significant increase in disposal costs and potential for unknown chemical reactions[2][10]. |
| Mixing with Incompatibles | Iodine compounds can react dangerously with bleach, strong bases, and reducing agents[6][7]. | Generation of toxic gas, fire, or explosion. |
| Disposal in Regular Trash | Solid waste contaminated with this chemical is still hazardous waste. | Chemical exposure risk for custodial staff, environmental contamination of landfills, and regulatory violations. |
| Autoclaving | Heating iodine-containing materials can create hazardous and corrosive iodine vapor[7]. | Damage to autoclave equipment, release of toxic vapor into the laboratory, and potential for personnel exposure. |
By adhering to this comprehensive guide, researchers can manage and dispose of this compound responsibly, ensuring a safe laboratory environment and upholding the principles of scientific integrity and environmental stewardship.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. case.edu [case.edu]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. collectandrecycle.com [collectandrecycle.com]
Mastering the Safe Handling of 2-Iodo-5-methyl-1,3-thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of 2-Iodo-5-methyl-1,3-thiazole, a halogenated heterocyclic compound. By understanding the inherent risks and adhering to the detailed protocols within, you can mitigate exposure and ensure a secure laboratory environment.
Immediate Safety Briefing: The First Line of Defense
Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-Iodothiazole, provide critical safety insights. The primary hazards associated with this class of chemicals include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, the following personal protective equipment (PPE) is mandatory at all times when working with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides a robust barrier against skin contact with halogenated organic compounds. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles and a face shield | Offers comprehensive protection against splashes and airborne particles, safeguarding against serious eye damage. |
| Body Protection | A flame-resistant laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Essential for preventing the inhalation of potentially irritating vapors or aerosols. |
Operational Protocol: From Receipt to Disposal
The following step-by-step guide details the complete lifecycle of handling this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.
Step 1: Pre-Handling Preparations
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble All Necessary Equipment: Gather all required glassware, spatulas, and other equipment. This minimizes the need to move in and out of the handling area, reducing the risk of spreading contamination.
Step 2: Handling the Compound
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood. Avoid creating dust.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly and carefully. If the process is exothermic, have a cooling bath ready.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Segregation and Disposal: All waste materials, including contaminated gloves, wipes, and disposable equipment, must be placed in a clearly labeled, sealed hazardous waste container. Aqueous and organic waste streams should be segregated. Follow all institutional and local regulations for hazardous chemical waste disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the face shield, lab coat, and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your laboratory's standard operating procedures, you can create a culture of safety and responsibility, ensuring the well-being of all personnel while advancing your critical research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
